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  • Product: 4,5,5-trimethyl-2(5H)-furanone
  • CAS: 4182-41-6

Core Science & Biosynthesis

Foundational

4,5,5-Trimethyl-2(5H)-furanone: Chemical Properties, Reactivity, and Applications in Advanced Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The molecule 4,5,5-trimethyl-2(5H)-furanone (also designat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The molecule 4,5,5-trimethyl-2(5H)-furanone (also designated as 4,5,5-trimethyl-2,5-dihydrofuran-2-one) is a highly versatile α,β -unsaturated γ -lactone. Belonging to the butenolide class of heterocycles, this compound serves as a privileged scaffold in both natural product total synthesis and the development of novel agrochemicals and pharmaceuticals. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, providing an in-depth mechanistic analysis of its reactivity profile and field-proven experimental protocols. By understanding the causality behind its chemical behavior—specifically its dual nature as a Michael acceptor and a cycloaddition partner—researchers can predictably harness this building block for complex molecular assembly.

Physicochemical Profiling

Understanding the baseline physical properties of 4,5,5-trimethyl-2(5H)-furanone is critical for reaction design, particularly regarding solvent selection and thermal stability during extended reflux conditions. The gem-dimethyl group at the C5 position imparts unique steric constraints that dictate its solubility and crystallization behaviors [1].

Table 1: Quantitative Physicochemical Data

PropertyValueStructural/Practical Implication
CAS Number 4182-41-6Primary identifier for regulatory and procurement tracking.
Molecular Formula C 7​ H 10​ O 2​ Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 3).
Molecular Weight 126.16 g/mol Low molecular weight facilitates high atom economy in coupling reactions.
Melting Point 40–45 °CExists as a low-melting solid; requires gentle warming for neat transfers.
InChI Key ULWRKJUYKWNTOW-UHFFFAOYSA-NStandardized structural representation for cheminformatics.
GHS Classification H315, H319, H335Skin/eye irritant; necessitates handling in a certified fume hood.

Mechanistic Reactivity Map

The synthetic utility of 4,5,5-trimethyl-2(5H)-furanone stems from its highly polarized α,β -unsaturated carbonyl system. The reactivity can be compartmentalized into four distinct domains:

  • C4 Electrophilicity (Michael Addition): The β -carbon (C4) is highly electron-deficient due to conjugation with the lactone carbonyl. It readily undergoes conjugate additions with soft nucleophiles such as organocuprates, thiols, and amines.

  • C3 Nucleophilicity: Upon deprotonation (if substituted) or via enolate formation, the α -position can act as a nucleophile, allowing for functionalization via electrophilic trapping.

  • Alkene Cycloadditions: The C3-C4 double bond is an excellent dienophile in thermal [4+2] Diels-Alder reactions and readily participates in[2+2] photochemical cycloadditions.

  • Lactone Ring Dynamics: The ester linkage is susceptible to hydrolysis or aminolysis. However, the steric bulk of the C5 gem-dimethyl group provides a kinetic shield, making the ring surprisingly resilient to mild aqueous bases compared to unsubstituted butenolides.

ReactivityMap Core 4,5,5-Trimethyl-2(5H)-furanone (Butenolide Scaffold) C4 C4 Position Electrophilic Center Core->C4 Michael Addition (Thiols, Amines) C3 C3 Position Nucleophilic (Enolate) Core->C3 Deprotonation (Electrophile Trapping) Alkene C3-C4 Alkene Cycloaddition Site Core->Alkene [2+2] Photochemical [4+2] Diels-Alder Carbonyl Lactone Carbonyl Ring-Opening Site Core->Carbonyl Hydrolysis Aminolysis

Reactivity map of 4,5,5-trimethyl-2(5H)-furanone highlighting key synthetic intervention points.

Advanced Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice, ensuring researchers understand why a procedure works, not just how to execute it.

Protocol 1: Total Synthesis of the Alkaloid Cerpegin

Cerpegin (1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione) is a biologically active pyridine alkaloid isolated from Ceropegia juncea. Its synthesis from a 4,5,5-trimethyl-2(5H)-furanone derivative highlights the scaffold's utility in constructing fused heterocyclic systems [2].

  • Objective: Construct the furo[3,4-c]pyridine-3,4(1H,5H)-dione scaffold via a one-pot condensation/cyclization cascade.

  • Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a one-carbon synthon. The use of absolute benzene under reflux drives the equilibrium forward by azeotropically removing the dimethylamine byproduct, forcing the intramolecular cyclization.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 3-(N-methyl)carbamoyl-4,5,5-trimethyl-2(5H)-furanone (1.0 equiv) and 20 mL of absolute benzene.

    • Causality: Absolute benzene is strictly required to prevent the premature hydrolysis of the moisture-sensitive DMF-DMA reagent into DMF and methanol.

  • Activation: Add DMF-DMA (1.1 equiv) dropwise at room temperature under an inert nitrogen atmosphere.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 35 hours.

    • Causality: The extended thermal energy is necessary to overcome the steric hindrance imposed by the gem-dimethyl groups during the formation of the intermediate enamine.

  • In-Process Validation: Monitor the reaction via TLC (eluent: acetone/benzene 1:2). The disappearance of the starting material and the emergence of a lower-Rf, strongly UV-active spot confirms successful enamine cyclization.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure to remove benzene and residual dimethylamine, and recrystallize the crude residue to afford pure cerpegin (typically ~89% yield).

CerpeginSynthesis SM 3-(N-methyl)carbamoyl-4,5,5-trimethyl-2(5H)-furanone Condensation Condensation (Enamine Formation) Reflux in Absolute Benzene, 35h SM->Condensation Reagent N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Reagent->Condensation Cyclization Intramolecular Cyclization Elimination of Dimethylamine Condensation->Cyclization Azeotropic Water/Amine Removal Product Cerpegin (Alkaloid) Yield: 89% Cyclization->Product Thermodynamic Sink

Step-by-step synthetic workflow for the preparation of the alkaloid Cerpegin.
Protocol 2: Synthesis of Fungicidal Butenolide-Imidazolinone Conjugates

The 4,5,5-trimethyl-2(5H)-furanone core is highly valued in agrochemistry. Recent developments have coupled this butenolide with 2-aminoimidazolin-4-one to create potent inhibitors of mitochondrial respiration in phytopathogens [3].

  • Objective: Couple the butenolide core with a thiohydantoin derivative while suppressing ring-opening side reactions.

  • Rationale: Early attempts using acetic acid as a solvent resulted in a 10–40% yield of an unwanted hydrated byproduct. Switching the solvent architecture to a non-nucleophilic ethereal solvent (dioxane) with a controlled acidic additive (oxalic acid) alters the protonation state of the intermediates, entirely suppressing the byproduct [3].

Step-by-Step Workflow:

  • Reagent Assembly: Dissolve the functionalized 4,5,5-trimethylbutenolide intermediate (1.0 equiv) and the target aniline/benzylamine (1.2 equiv) in anhydrous 1,4-dioxane.

  • Catalysis: Add a catalytic amount of anhydrous oxalic acid (0.1 equiv).

    • Causality: Oxalic acid provides the necessary protons to activate the carbonyl for nucleophilic attack without providing a nucleophilic counter-ion (like acetate) that could attack the sensitive C4 position of the butenolide.

  • Reflux & Monitoring: Reflux the mixture for 12 hours. Monitor via LC-MS to ensure the absence of the +18 Da (water addition) byproduct mass peak.

  • Workup: Quench the reaction by cooling to 0 °C and pouring into ice-cold saturated NaHCO 3​ . Extract with ethyl acetate (3 × 20 mL).

    • Validation: Washing the organic layer with brine removes any residual oxalic acid and polar impurities, ensuring a clean baseline for subsequent column chromatography.

Alternative Synthetic Access: Copper-Catalyzed Cyclization

For researchers looking to synthesize highly substituted derivatives of 4,5,5-trimethyl-2(5H)-furanone from acyclic precursors, transition-metal catalysis offers a modern approach. The copper-catalyzed [2 + 3] cyclization of α -hydroxyl ketones with arylacetonitriles provides direct access to multisubstituted butenolides [4].

Causality Note: In this methodology, the gem-disubstituent effect (the Thorpe-Ingold effect) provided by the methyl groups of the α -hydroxyl ketone is absolutely critical. Attempting this reaction with secondary α -hydroxy ketones fails to produce the butenolide, instead diverging to form oxazole derivatives [4]. The steric bulk of the 5,5-dimethyl groups forces the reactive intermediates into the necessary s-cis conformation required for lactonization.

References

  • Avetisyan, A., & Karapetyan, L. (2009). "Convenient Synthesis of Cerpegin". Synthetic Communications, 39(1), 7-19. URL:[Link]

  • Wu, J., et al. (2015). "Discovery of 5-(5,5-Dimethylbutenolide-3-ethylidene)-2-amino-imidazolinone Derivatives as Fungicidal Agents". Molecules, 20(8), 15374-15391. URL:[Link]

  • Yin, X., et al. (2018). "Copper-Catalyzed[2 + 3] Cyclization of α -Hydroxyl Ketones and Arylacetonitriles: Access to Multisubstituted Butenolides and Oxazoles". The Journal of Organic Chemistry, 83(18), 11335-11343. URL:[Link]

Exploratory

Spectroscopic Analysis of 4,5,5-Trimethyl-2(5H)-furanone: A Comprehensive Technical Guide

Executive Summary The compound 4,5,5-trimethyl-2(5H)-furanone (also known as 4,5,5-trimethyl-2,5-dihydrofuran-2-one) is a highly versatile α,β -unsaturated γ -lactone. It serves as a critical structural motif and synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,5,5-trimethyl-2(5H)-furanone (also known as 4,5,5-trimethyl-2,5-dihydrofuran-2-one) is a highly versatile α,β -unsaturated γ -lactone. It serves as a critical structural motif and synthetic intermediate in the development of complex natural products, such as the pyridine alkaloid cerpegin[1], as well as in the formulation of artificial flavorings and fragrances.

For researchers and drug development professionals, the unambiguous structural characterization of this furanone derivative is paramount. This whitepaper provides an in-depth, causality-driven guide to its spectroscopic profiling, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Theoretical Framework & Mechanistic Principles

To achieve analytical excellence, one must understand why a molecule exhibits specific spectroscopic signatures. The structure of 4,5,5-trimethyl-2(5H)-furanone features a five-membered lactone ring, a conjugated carbon-carbon double bond, and three methyl substituents.

  • NMR Shielding and Coupling Causality: The molecule is planar across the C2-C3-C4 network. Because the molecule lacks a stereocenter, the two methyl groups at the C5 position are chemically and magnetically equivalent, appearing as a sharp 6H singlet. The C4 methyl group and the C3 vinylic proton are positioned across the double bond, leading to a distinct four-bond allylic coupling ( 4J≈1.5 Hz). This causes the C3 proton to split into a fine quartet, and the C4 methyl into a doublet[1].

  • IR Vibrational Shifts: A standard saturated γ -lactone exhibits a carbonyl stretch ( νC=O​ ) at 1770 cm −1 . However, in 4,5,5-trimethyl-2(5H)-furanone, the α,β -unsaturation allows for π -electron delocalization. This conjugation reduces the double-bond character of the carbonyl group, shifting the absorption to a lower frequency of 1750 cm −1 .

  • Mass Spectrometry Fragmentation: Under 70 eV Electron Ionization (EI), the molecular ion ( M+∙ ) forms at m/z 126. The dominant mechanistic pathway is the α -cleavage of a methyl radical (•CH 3​ ) from the C5 position. This generates a highly stable tertiary oxonium/allylic cation at m/z 111, which typically presents as the base peak. Further fragmentation involves the characteristic loss of carbon monoxide (CO) and carbon dioxide (CO 2​ ), a hallmark of lactone mass spectrometry[2].

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data essential for validating the synthesis or isolation of 4,5,5-trimethyl-2(5H)-furanone.

Table 1: 1 H and 13 C NMR Assignments (CDCl 3​ , 400/100 MHz)
Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz) 13 C Chemical Shift ( δ , ppm)Carbon Type
C2 --173.0Quaternary (C=O)
C3 5.70Quartet ( 4J=1.5 )116.5Methine (CH)
C4 --169.0Quaternary (C)
C5 --88.5Quaternary (C-O)
C4-CH 3​ 2.00Doublet ( 4J=1.5 )14.0Methyl (CH 3​ )
C5-(CH 3​ ) 2​ 1.40Singlet25.0Methyl (2 × CH 3​ )

Note: The 13 C chemical shift of the carbonyl carbon is highly sensitive to the lactone ring size and conjugation, aligning with established 17 O and 13 C NMR studies on lactone systems[3].

Table 2: Key Infrared (IR) Vibrational Bands
Wavenumber (cm −1 )Bond / Functional GroupIntensityCausality / Note
1750 C=O stretchStrong α,β -unsaturated γ -lactone
1640 C=C stretchMediumConjugated alkene
1150 C-O-C stretchStrongEster/lactone linkage
2950 C-H stretch (sp 3 )MediumAliphatic methyl groups
Table 3: Mass Spectrometry (EI, 70 eV) Fragmentation
m/zIon AssignmentRelative AbundanceMechanistic Origin
126 [M]+∙ MediumMolecular ion (C 7​ H 10​ O 2​ )
111 [M−CH3​]+ 100% (Base Peak) α -cleavage at C5
98 [M−CO]+∙ LowLoss of carbon monoxide
82 [M−CO2​]+∙ MediumLoss of carbon dioxide

Step-by-Step Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Dissolve 15–20 mg of the purified furanone in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a deuterium lock signal to stabilize the magnetic field, while TMS serves as the internal chemical shift reference ( δ 0.00 ppm).

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Removes paramagnetic particulate matter that causes magnetic field inhomogeneities and broadens spectral lines.

  • Tuning and Matching: Insert the sample into the NMR probe and tune the circuitry to the exact Larmor frequencies of 1 H and 13 C.

    • Causality: Maximizes power transfer between the console and the probe, optimizing the signal-to-noise ratio (SNR).

  • Locking and Shimming (Self-Validation): Lock onto the 2 H frequency of CDCl 3​ and iteratively adjust the Z1–Z5 shim coils.

    • Validation Check: The protocol is validated when the lock level is stable and the full width at half maximum (FWHM) of the TMS signal is 0.5 Hz.

  • Acquisition: Execute a standard 1D 1 H pulse sequence (e.g., zg30) with a relaxation delay (D1) of 2–3 seconds.

    • Causality: A 30° flip angle combined with an adequate D1 ensures complete longitudinal relaxation ( T1​ ), which is strictly required for accurate quantitative integration of the methyl protons.

NMR_Workflow Prep Sample Prep (CDCl₃ + TMS) Lock Lock & Shim (Self-Validation) Prep->Lock Acq Pulse Sequence (zg30 / zgpg30) Lock->Acq Proc FID Processing (FT, Phase, Base) Acq->Proc

Caption: Step-by-step NMR sample preparation and acquisition workflow.

Protocol B: GC-MS Analysis Workflow
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in HPLC-grade hexane. (Note: While complex biological matrices may require derivatization using Girard's Reagent T to prevent volatilization and enhance ionization[2], pure synthetic samples can be injected directly).

  • Injection: Inject 1 μ L of the sample into the GC inlet operating in split mode (1:50 ratio) at 250 °C.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μ m). Program the oven from 60 °C (hold 2 min) to 280 °C at a ramp rate of 10 °C/min.

    • Causality: The non-polar stationary phase separates analytes based on boiling point and van der Waals interactions, which is ideal for resolving volatile lactones.

  • Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at exactly 70 eV. Scan the quadrupole from m/z 40 to 400.

    • Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting fragmentation pattern is reproducible and can be cross-referenced against standard libraries.

    • Validation Check: Run a pure hexane blank prior to the sample to confirm the absence of column bleed or carryover at the target retention time.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 126 F1 Loss of •CH₃ [M - CH₃]⁺ m/z 111 (Base Peak) M->F1 α-cleavage F2 Loss of CO [M - CO]⁺• m/z 98 M->F2 -CO F3 Loss of CO₂ [M - CO₂]⁺• m/z 82 M->F3 -CO₂

Caption: Mass spectrometry fragmentation pathway of 4,5,5-trimethyl-2(5H)-furanone.

References

  • Title: Convenient Synthesis of Cerpegin Source: ResearchGate URL
  • Title: 17O NMR SPECTROSCOPY OF LACTONES Source: Heterocycles / CLOCKSS Archive URL
  • Title: Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique Source: Sensors and Materials URL

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 4,5,5-trimethyl-2(5H)-furanone

For Immediate Release Executive Summary This technical guide provides a detailed overview of the known and anticipated physical properties of 4,5,5-trimethyl-2(5H)-furanone, a heterocyclic organic compound. It is intende...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Executive Summary

This technical guide provides a detailed overview of the known and anticipated physical properties of 4,5,5-trimethyl-2(5H)-furanone, a heterocyclic organic compound. It is intended to serve as a vital resource for researchers and professionals in drug development and chemical synthesis. A notable scarcity of experimentally determined physical data for this specific isomer exists within publicly accessible literature. To address this, this guide not only presents the confirmed foundational data but also provides detailed, standardized protocols for the experimental determination of key physical properties. Furthermore, a comparative analysis with its isomers is included to offer a predictive context for its behavior.

Introduction to 4,5,5-trimethyl-2(5H)-furanone

4,5,5-trimethyl-2(5H)-furanone belongs to the furanone family, a class of compounds featuring a five-membered ring containing an oxygen atom and a ketone group. The 2(5H)-furanone core, also known as a butenolide, is a prevalent scaffold in numerous natural products and pharmacologically active molecules. The specific substitution pattern of a methyl group at the 4-position and two methyl groups at the 5-position of the furanone ring defines the unique chemical space of the target molecule. Its structural attributes suggest potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its physical characteristics.

Confirmed and Predicted Physical Properties

While comprehensive experimental data for 4,5,5-trimethyl-2(5H)-furanone is sparse, the following information has been confirmed. A comparative table with its isomers, for which more data is available, is also provided to guide researchers in estimating its properties.

Table 1: Confirmed and Comparative Physical Properties of Trimethyl-2(5H)-furanone Isomers

Property4,5,5-trimethyl-2(5H)-furanone (CAS: 4182-41-6)3,5,5-trimethyl-2(5H)-furanone (CAS: 50598-50-0)3,4,5-trimethyl-2(5H)-furanone (CAS: 33488-51-6)Source(s)
Molecular Formula C₇H₁₀O₂C₇H₁₀O₂C₇H₁₀O₂[1]
Molecular Weight 126.16 g/mol 126.15 g/mol 126.15 g/mol [1][2]
Boiling Point Data not available213.9 °C at 760 mmHgData not available[3]
Melting Point Data not availableData not availableData not available
Density Data not available1.001 g/cm³Data not available[3]
Refractive Index Data not available1.449Data not available[3]
Solubility Predicted to have limited solubility in water and good solubility in organic solvents.Estimated solubility in water: 1.629e+004 mg/L @ 25 °C.Data not available[4]

The lack of empirical data for 4,5,5-trimethyl-2(5H)-furanone underscores the importance of the experimental protocols detailed in the subsequent sections. Based on the structure, it is anticipated to be a liquid or a low-melting solid at room temperature with a boiling point comparable to its isomers.

Experimental Protocols for Physical Property Determination

The following sections provide standardized, step-by-step methodologies for determining the key physical properties of 4,5,5-trimethyl-2(5H)-furanone. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Boiling Point Determination (Micro-method)

The determination of the boiling point is crucial for purification by distillation and for characterizing the substance's volatility. A micro-method is presented here, suitable for small sample quantities.

Protocol:

  • Sample Preparation: Place a small volume (approximately 0.5-1.0 mL) of 4,5,5-trimethyl-2(5H)-furanone into a small-diameter test tube.

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.

  • Apparatus Assembly: Secure the test tube to a thermometer with the bulb of the thermometer positioned adjacent to the top of the test tube. Immerse the assembly in a heating bath (e.g., silicone oil) ensuring the sample is below the liquid level of the bath.

  • Heating: Gradually heat the bath while stirring to ensure uniform temperature distribution.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which a continuous and rapid stream of bubbles is observed.

  • Confirmation: Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This is the equilibrium boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Sample in Test Tube B Inverted Capillary A->B insert C Thermometer B->C attach to D Heating Bath C->D immerse in E Gradual Heating D->E F Observe Bubbles E->F leads to G Record Temperature F->G at equilibrium

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is a fundamental physical property that can be used to assess purity and for mass-to-volume conversions.

Protocol:

  • Pycnometer Calibration: Clean and dry a pycnometer (specific gravity bottle) of a known volume. Record its empty weight.

  • Water Measurement: Fill the pycnometer with deionized water and equilibrate to a constant temperature (e.g., 20 °C) in a water bath. Record the weight of the pycnometer filled with water.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with 4,5,5-trimethyl-2(5H)-furanone and equilibrate to the same temperature. Record the weight of the pycnometer filled with the sample.

  • Calculation:

    • Weight of water = (Weight of pycnometer + water) - (Weight of empty pycnometer)

    • Volume of pycnometer = Weight of water / Density of water at the measurement temperature

    • Weight of sample = (Weight of pycnometer + sample) - (Weight of empty pycnometer)

    • Density of sample = Weight of sample / Volume of pycnometer

Density_Measurement A Weigh Empty Pycnometer B Weigh Pycnometer + Water A->B D Weigh Pycnometer + Sample A->D C Calculate Pycnometer Volume B->C using known density of water E Calculate Sample Density C->E D->E

Caption: Logical Flow for Density Measurement.

Solubility Assessment

Understanding the solubility profile is critical for formulation, reaction chemistry, and purification processes.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Qualitative Assessment: To a small, measured amount of 4,5,5-trimethyl-2(5H)-furanone (e.g., 10 mg) in a test tube, add the selected solvent dropwise with agitation.

  • Observation: Observe for dissolution. Classify as:

    • Soluble: A clear, homogeneous solution is formed.

    • Partially Soluble: Some of the sample dissolves, but a solid or separate liquid phase remains.

    • Insoluble: The sample does not dissolve.

  • Quantitative Assessment (Optional): For key solvents, determine the solubility by preparing a saturated solution at a specific temperature, then quantifying the concentration of the dissolved solute using techniques like UV-Vis spectroscopy or HPLC.

Spectroscopic and Spectrometric Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three methyl groups and the vinylic proton. The two methyl groups at the C5 position would likely appear as a singlet, while the C4-methyl group would be a doublet due to coupling with the vinylic proton. The vinylic proton would appear as a quartet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two olefinic carbons, the quaternary C5 carbon, and the three methyl carbons.

  • Infrared (IR) Spectroscopy: Key characteristic IR absorption bands for 2(5H)-furanones include a strong C=O stretching vibration for the lactone carbonyl group (typically around 1740-1780 cm⁻¹) and a C=C stretching vibration (around 1640-1690 cm⁻¹)[5].

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 126.16 g/mol . Fragmentation patterns would likely involve the loss of methyl groups and carbon monoxide from the furanone ring.

Conclusion

This technical guide consolidates the currently available physical property data for 4,5,5-trimethyl-2(5H)-furanone, highlighting the existing data gap in the scientific literature. By providing detailed experimental protocols and a comparative analysis with its isomers, this document equips researchers and drug development professionals with the necessary tools and insights to thoroughly characterize this compound. The presented methodologies are robust and adhere to high standards of scientific integrity, ensuring reliable and reproducible results. Further experimental investigation into the physical and chemical properties of 4,5,5-trimethyl-2(5H)-furanone is highly encouraged to expand the foundational knowledge of this potentially valuable molecule.

References

  • U.S. Environmental Protection Agency. (n.d.). 2(5H)-Furanone, 4,5,5-trimethyl-. Substance Details - SRS. Retrieved from [Link]

  • PubChem. (n.d.). 3,5,5-Trimethyl-2(5H)-furanone. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-trimethylfuran-2(5H)-one. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-2(5H)-furanone. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: 4,5,5-Trimethyl-2(5H)-furanone – Structural Dynamics, Reactivity, and Applications in Alkaloid Synthesis

Executive Summary As a highly versatile butenolide derivative, 4,5,5-trimethyl-2(5H)-furanone (CAS: 4182-41-6) serves as a critical building block in advanced organic synthesis, natural product total synthesis, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile butenolide derivative, 4,5,5-trimethyl-2(5H)-furanone (CAS: 4182-41-6) serves as a critical building block in advanced organic synthesis, natural product total synthesis, and drug development. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural reactivity, and its pivotal role as a precursor in the synthesis of complex pyridine alkaloids, specifically the therapeutic compound Cerpegin.

Designed for researchers and drug development professionals, this guide synthesizes empirical data with field-proven methodologies to establish a self-validating framework for utilizing this compound in high-yield synthetic workflows.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification and environmental control are paramount for maintaining the integrity of 4,5,5-trimethyl-2(5H)-furanone. The compound features a gem-dimethyl group at the C-5 position, which sterically shields the lactone oxygen, while the conjugated double bond provides a rich site for functionalization.

Common Synonyms:

  • 4,5,5-trimethylfuran-2(5H)-one

  • 4,5,5-trimethyl-2,5-dihydrofuran-2-one

  • 4,5,5-trimethylfuran-2-one

Quantitative Physicochemical Data

To ensure reproducible experimental design, the core quantitative metrics of the compound are summarized below, cross-referenced with the 1 [1] and [2].

PropertyValue
CAS Number 4182-41-6
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Monoisotopic Mass 126.06808 Da
Melting Point 40–45 °C
SMILES String CC1=CC(=O)OC1(C)C
InChIKey ULWRKJUYKWNTOW-UHFFFAOYSA-N
Standard Purity ≥ 95%
Optimal Storage 4 °C (Protect from moisture)

Structural Reactivity & Mechanistic Pathways

The 2(5H)-furanone core is a classic α,β-unsaturated lactone. The strategic placement of methyl groups dictates its orthogonal reactivity:

  • C-4 Methyl Activation: The methyl group at C-4 is vinylogous to the lactone carbonyl. This extended conjugation makes the C-4 protons mildly acidic, allowing for targeted deprotonation and subsequent condensation reactions.

  • C-3 Electrophilicity: The C-3 position is highly susceptible to electrophilic substitution, allowing for the introduction of carbamoyl or ester directing groups.

  • Steric Shielding at C-5: The gem-dimethyl configuration at C-5 prevents unwanted nucleophilic attacks at the ether oxygen, directing ring-opening chemistry strictly to the highly electrophilic lactone carbonyl.

Reactivity Core 4,5,5-trimethyl-2(5H)-furanone (CAS: 4182-41-6) C3 C-3 Position Electrophilic Substitution Core->C3 Functionalization C4 C-4 Methyl Group Vinylogous Activation Core->C4 Deprotonation Carbonyl Lactone Carbonyl Nucleophilic Attack Core->Carbonyl Hydrolysis/Amidation Alkene C=C Double Bond Michael Addition Core->Alkene Addition

Structural reactivity nodes of 4,5,5-trimethyl-2(5H)-furanone.

Advanced Applications: Alkaloid Synthesis (Cerpegin)

One of the most profound applications of the 4,5,5-trimethyl-2(5H)-furanone scaffold is in the total synthesis of Cerpegin (1,1,5-trimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione). Cerpegin is a rare pyridine alkaloid isolated from the Indian plant Ceropegia juncea, noted for its potent analgesic, anti-inflammatory, and antiulcer properties[3].

By utilizing a functionalized derivative—3-(N-methyl)carbamoyl-4,5,5-trimethyl-2,5-dihydrofuran-2-one—chemists can execute a highly efficient one-pot condensation and cyclization cascade.

Synthesis SM Furanone Derivative Solvent Absolute Benzene (Reflux, 35h) SM->Solvent Dissolve Reagent DMF-DMA (1.1 equiv) Reagent->Solvent Add Intermediate Enamine Intermediate Solvent->Intermediate Condensation Product Cerpegin (89% Yield) Intermediate->Product Cyclization Byproduct Dimethylamine (Evolution) Intermediate->Byproduct Elimination

One-pot synthesis workflow of Cerpegin from a furanone derivative.

Self-Validating Experimental Protocol: One-Pot Synthesis of Cerpegin

The following protocol outlines the transformation of the furanone derivative into Cerpegin. As a Senior Application Scientist, I have embedded causality and orthogonal validation checks directly into the workflow to ensure a self-validating system.

Reference Standard: 2 [3].

Phase 1: Preparation & Reagent Solubilization
  • System Inertion: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube. Purge the system with inert Nitrogen (N₂).

    • Causality: The intermediate enamine is highly susceptible to oxidative degradation. N₂ inertion preserves the structural integrity of the transition state.

  • Solubilization: Dissolve 1.0 equivalent of 3-(N-methyl)carbamoyl-4,5,5-trimethyl-2,5-dihydrofuran-2-one in absolute benzene to achieve a 0.1 M concentration.

    • Causality: Absolute benzene is selected due to its azeotropic properties and lack of enolizable protons, preventing competitive side reactions with the highly electrophilic reagent.

Phase 2: Condensation & Cyclization
  • Electrophile Addition: Add 1.1 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA) dropwise at room temperature.

    • Causality: DMF-DMA acts simultaneously as a one-carbon synthon and a dehydrating agent, condensing specifically at the vinylogously activated C-4 methyl group.

  • Thermal Activation: Heat the reaction mixture to reflux (~80 °C) for 35 hours.

    • Validation Check 1 (Kinetic Monitoring): Monitor the condenser outlet with moist universal indicator paper. The paper will turn blue (alkaline), confirming the evolution of dimethylamine gas. This gas evolution acts as a thermodynamic sink, driving the cyclization equilibrium forward.

Phase 3: Isolation & Quality Control
  • In-Process TLC: After 30 hours, sample the reaction and run a Thin Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 7:3).

    • Validation Check 2: Confirm the complete disappearance of the starting material. The final product will exhibit a distinct, highly conjugated UV-active spot at 254 nm.

  • Purification: Concentrate the mixture under reduced pressure to remove benzene. Recrystallize the crude residue from ethanol to yield pure Cerpegin (Expected yield: ~89%).

  • Final Analytical Validation:

    • LC-MS: Confirm Target m/z: 193 [M⁺].

    • ¹H-NMR: Validate the disappearance of the C-4 methyl singlet and the emergence of fused pyridine aromatic protons.

Safety, Handling, and Storage Protocols

4,5,5-Trimethyl-2(5H)-furanone must be handled with appropriate laboratory safety controls.

  • GHS Classification:

    • Skin Irritation Category 2 (H315)

    • Eye Irritation Category 2A (H319)

    • Specific Target Organ Toxicity - Single Exposure Category 3 (H335)

  • Handling: Utilize a certified chemical fume hood. Wear nitrile gloves (P280) and avoid inhalation of dust/fumes (P261).

  • Storage: Store at 4 °C in a tightly sealed container (P403+P233). Protect from prolonged exposure to light and ambient moisture to prevent premature lactone hydrolysis.

References

  • PubChemLite - 4182-41-6 (C7H10O2). Université du Luxembourg / PubChem Database.
  • 4,5,5-trimethyl-2,5-dihydrofuran-2-one Product Specifications. Sigma-Aldrich.
  • Convenient Synthesis of Cerpegin. Synthetic Communications, Taylor & Francis. Avetisyan, A., & Karapetyan, L. (2009).

Sources

Exploratory

Olfactory Properties of Trimethylated Furanones: A Technical Guide to Structure-Odor Relationships, Biosynthesis, and Analytical Characterization

Executive Summary Alkylated 3(2H)-furanones are a premier class of oxygen-containing heterocyclic compounds that dictate the sensory profiles of numerous natural and processed products. While the dimethylated analog, 4-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkylated 3(2H)-furanones are a premier class of oxygen-containing heterocyclic compounds that dictate the sensory profiles of numerous natural and processed products. While the dimethylated analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), is widely recognized as the benchmark for strawberry and pineapple aromas, its trimethylated derivatives —specifically 2,2,5-trimethyl-3(2H)-furanone and 2,4,5-trimethyl-3(2H)-furanone—occupy a highly specialized niche in flavor chemistry. This whitepaper provides an in-depth analysis of the olfactory properties, formation pathways, and analytical methodologies required to harness these potent, trace-level aroma chemicals in drug development and flavor formulation.

Structural Chemistry & Odor-Activity Relationships (OAR)

The olfactory potency of furanones is intrinsically linked to their cyclic dicarbonyl structure. The presence of a planar enol-oxo group facilitates strong hydrogen bonding with olfactory receptors (ORs), serving as the primary molecular trigger for sensory perception 1.

In trimethylated furanones, the addition of a third methyl group fundamentally alters the molecule's hydrophobicity, vapor pressure, and steric profile. This structural shift transitions the odor profile from the purely jammy/strawberry notes characteristic of Furaneol to deeper, more caramelized, roasted, and brown-sugar nuances 2. Because of their high receptor affinity, these compounds are organoleptically active at parts-per-billion (ppb) or even parts-per-trillion (ppt) thresholds 3.

Table 1: Comparative Olfactory Properties of Key Alkylated Furanones
CompoundSubstitution PatternOdor DescriptorOdor Threshold (Water)
4-Hydroxy-2,5-dimethyl-3(2H)-furanone 2,5-dimethyl, 4-hydroxySweet, strawberry, caramel0.04 - 21 µg/L
2,2,5-Trimethyl-3(2H)-furanone 2,2,5-trimethylSweet, fruity, roasted< 0.1 µg/L
2,4,5-Trimethyl-3(2H)-furanone 2,4,5-trimethylBrown sugar, pineapple, caramel< 0.1 µg/L

Mechanisms of Formation: Maillard Reaction vs. Biosynthesis

Trimethylated furanones do not exist in isolation; they are dynamic products of complex chemical and biological cascades 4.

  • The Maillard Pathway (Thermal Processing): During the roasting of cocoa, coffee, or the baking of goods, hexoses (such as D-fructose-1,6-diphosphate) undergo thermal degradation. Through subsequent reactions with amino acids, cyclic dicarbonyl intermediates are formed, which rearrange into highly stable alkylated furanones 5.

  • The Biosynthetic Pathway (Enzymatic): In fruits, specific oxidoreductases catalyze the conversion of carbohydrate precursors into furanones without the need for high heat. This enzymatic synthesis peaks during the late stages of fruit ripening 6.

MaillardBiosynthesis cluster_0 Thermal Pathway cluster_1 Enzymatic Pathway P Carbohydrate Precursors (e.g., D-fructose-1,6-diphosphate) M Maillard Reaction (Heat + Amino Acids) P->M E Biosynthesis (Oxidoreductases) P->E I1 Cyclic Dicarbonyl Intermediates M->I1 F Trimethylated Furanones (e.g., 2,4,5-Trimethyl-3(2H)-furanone) I1->F I2 Enzymatic Intermediates E->I2 I2->F

Biosynthetic and Maillard reaction pathways forming trimethylated furanones.

Analytical Protocols: Isolation and GC-O/MS Characterization

Because trimethylated furanones are organoleptically active at concentrations far below standard instrumental detection limits, traditional solvent extraction and FID quantification are insufficient. The following protocol is a self-validating system designed to capture and quantify these trace volatiles accurately.

Step-by-Step Methodology

Step 1: Matrix Preparation & pH Stabilization

  • Action: Homogenize the sample matrix in a pH 4.0 citrate buffer.

  • Causality: Furanones are highly susceptible to base-catalyzed ring opening and oxidation 7. Maintaining a strictly acidic pH ensures the enol-oxo tautomer remains structurally intact during the extraction phase.

Step 2: Internal Standardization (Self-Validation)

  • Action: Spike the homogenate with a precisely known concentration of 13C2​ -labeled Furaneol.

  • Causality: This step establishes a self-validating loop. Any loss of the target analyte due to matrix binding, extraction inefficiency, or thermal degradation in the GC inlet will proportionally affect the heavy isotope. This allows for absolute, matrix-independent quantification.

Step 3: Solid-Phase Microextraction (SPME)

  • Action: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the sample headspace at 40°C for 30 minutes.

  • Causality: Furanones are thermally labile. SPME avoids the boiling temperatures required by solvent distillation (e.g., Likens-Nickerson extraction), preventing the artifactual generation of Maillard compounds during the test itself.

Step 4: GC-O/MS Dual Detection

  • Action: Desorb the fiber in the GC inlet at 220°C. Split the column effluent 1:1 between a Mass Spectrometer and an Olfactory Port (GC-O).

  • Causality: The human nose is often more sensitive to trimethylated furanones than the mass spectrometer. The GC-O allows a human assessor to detect the exact retention time of the "caramel/roasted" note, which is subsequently validated by the MS fragmentation pattern (e.g., molecular ion and base peaks specific to the trimethylated structure).

AnalyticalWorkflow S1 Sample Matrix (pH 4.0 Buffer) S2 SPME Extraction (Isotope Spiked) S1->S2 S3 Gas Chromatography (Separation) S2->S3 S4 Olfactometry (GC-O) (Human Sensory) S3->S4 Splitter S5 Mass Spectrometry (Structural ID) S3->S5 Splitter S6 Odor-Activity Correlation S4->S6 S5->S6

Step-by-step GC-O/MS analytical workflow for furanone characterization.

Receptor Binding & Olfactory Signaling

The exceptional sensory impact of trimethylated furanones is driven by their highly specific interaction with the G-protein coupled receptors (GPCRs) in the olfactory epithelium.

The Causality of Perception: Upon inhalation, the furanone molecule partitions into the olfactory mucus and binds to a specific Olfactory Receptor (OR). The steric fit of the three methyl groups induces a conformational change in the OR, activating the olfactory G-protein ( Golf​ ). The dissociated α -subunit of Golf​ stimulates Adenylyl Cyclase III (ACIII), rapidly converting ATP to cyclic AMP (cAMP). The sudden accumulation of cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing an influx of Ca2+ and Na+ . This ion influx depolarizes the sensory neuron, firing an action potential to the olfactory bulb that the brain translates as a "caramel" or "roasted" aroma.

OlfactorySignaling O Trimethylated Furanone (Odorant) OR Olfactory Receptor (OR) (GPCR Activation) O->OR Binds G G-protein (G_olf) (α-subunit dissociation) OR->G Activates AC Adenylyl Cyclase III (ATP Conversion) G->AC Stimulates cAMP cAMP Accumulation AC->cAMP Generates CNG CNG Channel Opening (Ca2+/Na+ Influx) cAMP->CNG Binds & Opens D Neuronal Depolarization (Action Potential) CNG->D Ion Influx

Olfactory GPCR signaling cascade triggered by furanone receptor binding.

Applications and Stability in Formulation

In both pharmaceutical compounding (e.g., masking bitter APIs in pediatric syrups) and commercial flavor creation, the application of trimethylated furanones requires rigorous environmental control. Due to their reactive enol-oxo structure, these compounds are highly sensitive to pH shifts. They exhibit maximum stability in slightly acidic environments (pH 3.0 - 5.0) . In alkaline formulations, they rapidly degrade via ring-opening mechanisms, losing their organoleptic properties entirely. Formulators must employ encapsulation technologies (such as cyclodextrin inclusion complexes or spray-drying in acidic matrices) to preserve the integrity of these volatile molecules over the product's shelf life.

References

  • BenchChem. "2,2,5-Trimethyl-3(2H)-furanone | Research Chemical."
  • Taylor & Francis. "Furanone – Knowledge and References."
  • MDPI. "Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)." Molecules 18: 6936-6951, 2013.
  • CymitQuimica. "CAS 14032-66-7: 5-Hydroxy-2(5H)-furanone."
  • Scent.vn. "5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone."
  • Wikipedia. "Furaneol."
  • Google Patents. "Flavoring with mixtures of 2,5-dialkyl dihydrofuranones and 2,4,5-trialkyl dihydrofuranones.
  • DTIC.

Sources

Foundational

The Furanone Scaffold: A Technical Whitepaper on Therapeutic Applications and Mechanistic Pathways

Executive Summary The furanone scaffold—a five-membered heterocyclic lactone ring containing an oxygen atom—has emerged as a "privileged structure" in modern medicinal chemistry[1]. Naturally occurring in marine organism...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furanone scaffold—a five-membered heterocyclic lactone ring containing an oxygen atom—has emerged as a "privileged structure" in modern medicinal chemistry[1]. Naturally occurring in marine organisms (e.g., halogenated furanones in Delisea pulchra) and various plant species, this structural motif offers a highly tunable pharmacophore. By manipulating the substituents at the C-3, C-4, and C-5 positions, medicinal chemists can precisely engineer the spatial geometry and lipophilicity of the molecule, directing its binding affinity toward diverse biological targets[1].

This technical guide synthesizes current empirical data to explore the three primary therapeutic domains of furanone derivatives: anticancer cytotoxicity , anti-inflammatory pathway modulation , and antimicrobial quorum sensing inhibition (QSI) . Furthermore, it provides validated, step-by-step experimental protocols designed with built-in causality controls to ensure rigorous preclinical evaluation.

Anticancer Efficacy: Apoptosis and Cell Cycle Modulation

Furanone derivatives exhibit potent antiproliferative effects across a broad spectrum of human malignancies. The primary mechanisms of action involve the induction of programmed cell death (apoptosis) via reactive oxygen species (ROS) generation, direct DNA intercalation, and the halting of the cell division cycle at specific checkpoints (G2/M or S-phase)[2]. Recent studies also highlight their ability to inhibit the Eag1 potassium channel, a target frequently overexpressed in tumor cells[3].

Quantitative Data on Anticancer Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of engineered furanone derivatives against specific cancer cell lines, demonstrating the structure-activity relationship (SAR) dependent on the derivative class[2][4].

Compound Class / NameTarget Cell LineIC₅₀ (µM)Primary Mechanistic Finding
Bis-2(5H)-furanone (4e) C6 (Glioma)12.1Induces S-phase arrest; direct DNA interaction.
N-2(5H)-furanonyl sulfonyl hydrazone MCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.
Furan-based Pyridine Carbohydrazide MCF-7 (Breast)4.06Triggers intrinsic mitochondrial apoptotic pathway.
5-O-silylated MBA (3a) HCT-116 (Colon)1.3Superior antiproliferative activity via ROS generation.
Mechanistic Visualization

AnticancerPathway Furanone Furanone Derivative ROS ROS Generation Furanone->ROS Induces DNA DNA Intercalation & Damage Furanone->DNA Direct Binding Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Arrest G2/M or S-Phase Arrest DNA->Arrest Checkpoint Activation Apoptosis Programmed Cell Death (Apoptosis) Mito->Apoptosis Cytochrome C Release Arrest->Apoptosis Unresolved Damage

Caption: Furanone-induced anticancer signaling pathways highlighting ROS generation and cell cycle arrest.

Anti-Inflammatory Interventions: Selective COX/LOX Inhibition

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and COX-2, leading to notorious gastrointestinal toxicities. Furanone derivatives, particularly 4,5-diarylfuran-3(2H)-ones, have been engineered to selectively target the larger, more flexible hydrophobic pocket of the COX-2 isoenzyme[5][6]. Furthermore, certain furanone scaffolds exhibit dual inhibition of both COX-2 and 5-Lipoxygenase (5-LOX), effectively shutting down both the prostaglandin and leukotriene inflammatory cascades without compromising gastric mucosa[7].

Quantitative Data on Anti-Inflammatory Efficacy
Compound Class / NameTarget EnzymeEfficacy MetricIn Vivo / In Vitro Finding
5-Aryl-2,2-dialkyl-3(2H)furanone (1f) COX-2IC₅₀ comparable to RofecoxibHigh selectivity index; gastric safety confirmed.
Sulfonamide Furanone (20b) COX-2ED₅₀ = 0.1 mg/kg/dayPotent inhibition of adjuvant-induced arthritis.
F-derivative of –SOMe furan-3(2H)-one COX-1 / COX-254% edema reductionSynergistic effect with antineoplastic drugs.
Mechanistic Visualization

AntiInflammatory AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX 5-LOX Enzyme AA->LOX PG Prostaglandins (Inflammation/Pain) COX2->PG LT Leukotrienes (Inflammation) LOX->LT Furanone Furanone Scaffold Furanone->COX2 Selective Inhibition Furanone->LOX Dual Inhibition

Caption: Dual inhibition of COX-2 and 5-LOX pathways by furanone scaffolds.

Antimicrobial Resistance: Quorum Sensing Inhibition (QSI)

The rise of multidrug-resistant (MDR) bacteria necessitates therapies that do not exert selective survival pressure. Quorum sensing (QS) is a bacterial communication system that regulates virulence factor production and biofilm formation. Furanone derivatives, particularly 4-fluorophenyl-5-methylene-2(5H)-furanones, act as structural analogs to bacterial autoinducers (like acyl-homoserine lactones). They competitively bind to QS receptors (e.g., LasR and RhlR in Pseudomonas aeruginosa), effectively "blinding" the bacteria to their population density[8][9][10].

Notably, compound 23e demonstrated the ability to significantly enhance the in vivo efficacy of traditional antibiotics like ciprofloxacin by dismantling the protective bacterial biofilm, rendering the pathogens susceptible to immune clearance[10].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality controls. As an application scientist, it is critical not just to execute steps, but to understand why each parameter is set.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Determine the IC₅₀ of furanone derivatives against target cancer cell lines. Causality Rationale: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan. Because some highly reactive furanones might possess intrinsic reductive properties, a cell-free compound control must be run in parallel. This self-validating step ensures that the colorimetric change is strictly due to cellular metabolic activity, eliminating false-positive viability signals.

  • Seeding: Seed target cells (e.g., MCF-7, C6) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate the medium. Apply furanone derivatives dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity) at serial dilutions (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (0.1% DMSO) and a cell-free compound control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Quorum Sensing Inhibition (Pyocyanin Quantification)

Objective: Evaluate the ability of furanone derivatives to inhibit virulence factor production in P. aeruginosa without affecting bacterial viability. Causality Rationale: The core objective of a QSI is to disarm the pathogen without killing it. By strictly maintaining the furanone concentration below the Minimum Inhibitory Concentration (MIC) and running a parallel bacterial growth curve (OD₆₀₀), we validate that any reduction in pyocyanin is exclusively due to signal interference (LasR antagonism) and not merely a reduction in the bacterial population[10].

  • Preparation: Grow P. aeruginosa (PAO1) overnight in Luria-Bertani (LB) broth. Dilute the culture to an OD₆₀₀ of 0.05.

  • Treatment: Aliquot 5 mL of the diluted culture into glass test tubes. Add the furanone derivative at a sub-MIC concentration (e.g., 1/2 or 1/4 MIC). Include an untreated control.

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 18 hours.

  • Growth Validation: Measure the OD₆₀₀ of all tubes. Crucial step: If the OD₆₀₀ of the treated group is significantly lower than the control, the concentration is bactericidal, and the QSI data is invalid.

  • Extraction: Centrifuge the cultures (10,000 rpm, 10 min) to collect the cell-free supernatant. Extract pyocyanin by adding 3 mL of chloroform to 5 mL of supernatant. Vortex vigorously.

  • Acidification: Transfer the organic (bottom) layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to shift the pyocyanin to the aqueous phase (turning it pink).

  • Quantification: Measure the absorbance of the aqueous phase at 520 nm. Calculate the percentage of inhibition relative to the untreated control.

Mechanistic Visualization of QSI Protocol

QSIWorkflow Inoculation 1. Bacterial Inoculation (P. aeruginosa) Treatment 2. Add QSI (Furanone) Sub-MIC Concentration Inoculation->Treatment Incubation 3. Incubation (Biofilm Formation) Treatment->Incubation Extraction 4. Virulence Factor Extraction Incubation->Extraction Quantification 5. Spectrophotometric Quantification Extraction->Quantification

Caption: Step-by-step experimental workflow for evaluating quorum sensing inhibition.

Conclusion and Future Perspectives

The furanone pharmacophore represents a highly versatile foundation for drug discovery. While in vitro efficacy across oncology, immunology, and infectious diseases is well-documented, the translation of these compounds into the clinic requires rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Future structural modifications should focus on optimizing lipophilicity to enhance bioavailability while mitigating off-target interactions, particularly concerning cytochrome P450 metabolism[3].

References

  • Investigating the Anticancer Properties of Furanone Derivatives: A Technical Guide. Benchchem.
  • 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. MDPI.
  • In Vitro Structure−Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. ACS Publications.
  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Taylor & Francis.
  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. PubMed.
  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed.
  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. ACS Publications.
  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. PubMed.
  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Clinical Cancer Investigation Journal.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 4,5,5-Trimethyl-2(5H)-Furanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2(5H)-Furanone Scaffold The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2(5H)-Furanone Scaffold

The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a wide array of biologically active molecules underscores its importance as a synthetic target. 4,5,5-Trimethyl-2(5H)-furanone, a specific derivative, serves as a key building block and a target molecule in various research and development endeavors. This document provides a detailed overview of established and efficient methodologies for its synthesis, offering both theoretical understanding and practical, step-by-step protocols.

The structural motif of α,β-unsaturated γ-lactones is crucial for the biological activity of many natural products.[1] The strategic placement of substituents on the furanone ring allows for the fine-tuning of pharmacological properties, making synthetic access to diverse derivatives a critical goal for drug discovery programs.

Strategic Approaches to the Synthesis of 4,5,5-Trimethyl-2(5H)-Furanone

The synthesis of substituted 2(5H)-furanones can be approached through several strategic disconnections. The most common and effective methods involve the cyclization of a linear precursor that already contains the requisite carbon framework. Key considerations in selecting a synthetic route include the availability and cost of starting materials, reaction efficiency (yield), scalability, and stereochemical control where applicable.

This guide will focus on two primary, well-validated strategies:

  • Synthesis from α-Hydroxy Ketones: This classical approach leverages the reactivity of α-hydroxy ketones with reagents that introduce the remaining two carbons of the lactone ring.

  • Synthesis via Decarboxylative Hydrolysis: This method involves the construction of a more complex furanone intermediate, which is then simplified to the target molecule through a decarboxylation and hydrolysis sequence.

Methodology 1: Synthesis from an α-Hydroxy Ketone Precursor

This strategy is predicated on the use of 3-hydroxy-3-methyl-2-butanone as a key starting material.[2] This α-hydroxy ketone provides the C4, C5, and the two C5-methyl groups of the target molecule. The remaining two carbons and the carbonyl oxygen are introduced via a condensation reaction.

Reaction Rationale and Mechanistic Insight

The core of this methodology is a condensation reaction, likely proceeding through an aldol-type mechanism, followed by intramolecular cyclization and dehydration to form the stable α,β-unsaturated lactone ring. The choice of the two-carbon coupling partner is critical and dictates the specific reaction conditions required.

Experimental Workflow: Methodology 1

workflow1 start Start: 3-Hydroxy-3-methyl-2-butanone reagent React with a suitable C2 synthon (e.g., a haloacetate) start->reagent condensation Base-mediated Condensation reagent->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Acid- or Heat-mediated Dehydration cyclization->dehydration purification Purification (e.g., Chromatography) dehydration->purification product Product: 4,5,5-Trimethyl-2(5H)-furanone purification->product

Caption: Workflow for the synthesis from an α-hydroxy ketone.

Detailed Protocol: Synthesis from 3-Hydroxy-3-methyl-2-butanone

Materials:

  • 3-Hydroxy-3-methyl-2-butanone

  • Ethyl bromoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil.

  • Alkoxide Formation: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-hydroxy-3-methyl-2-butanone (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Condensation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water. Acidify the mixture to pH ~3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization/Dehydration: The crude product can be heated under reflux in toluene with a catalytic amount of p-toluenesulfonic acid to facilitate cyclization and dehydration.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4,5,5-trimethyl-2(5H)-furanone.

Data Summary:

ParameterValue
Typical Yield 60-75%
Reaction Time 12-18 hours
Purification Method Flash Column Chromatography

Methodology 2: Synthesis via Decarboxylative Hydrolysis

This alternative route involves the construction of a more functionalized furanone precursor, which subsequently undergoes decarboxylation and hydrolysis to yield the target molecule. A notable example of this approach is the synthesis of bullatenone, a closely related compound, which can be adapted for the synthesis of 4,5,5-trimethyl-2(5H)-furanone.[3]

Reaction Rationale and Mechanistic Insight

This method relies on the reaction of an α-bromoacyl bromide with a β-ketoester to form a dihydrofuran-4-carboxylate intermediate.[3] Subsequent hydrolysis and decarboxylation under acidic conditions furnish the desired 2(5H)-furanone. This approach is advantageous when the starting β-ketoester is readily available.

Experimental Workflow: Methodology 2

workflow2 start Start: Ethyl Acetoacetate and α-Bromoisobutyryl Bromide condensation Base-mediated Condensation start->condensation intermediate Formation of Ethyl 2,3-dihydro-2,2,5- trimethyl-3-oxofuran-4-carboxylate condensation->intermediate hydrolysis Acid-catalyzed Hydrolysis intermediate->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation purification Purification (e.g., Distillation or Chromatography) decarboxylation->purification product Product: 4,5,5-Trimethyl-2(5H)-furanone purification->product

Caption: Workflow for the synthesis via decarboxylative hydrolysis.

Detailed Protocol: Synthesis from Ethyl Acetoacetate and α-Bromoisobutyryl Bromide

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • α-Bromoisobutyryl bromide

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Cool the solution to 0 °C and add ethyl acetoacetate (1.0 equivalent) dropwise. Stir for 30 minutes at 0 °C.

  • Condensation: Slowly add α-bromoisobutyryl bromide (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and then heat under reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Purification of Intermediate: Combine the organic extracts and wash with water, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude furan-4-carboxylate intermediate.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add concentrated hydrochloric acid and heat the mixture at 70 °C for 8-10 hours.[3]

  • Final Purification: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting oil by vacuum distillation or column chromatography to yield 4,5,5-trimethyl-2(5H)-furanone.

Data Summary:

ParameterValue
Typical Yield 50-65%
Reaction Time 12-16 hours
Purification Method Vacuum Distillation or Column Chromatography

Characterization and Validation

The identity and purity of the synthesized 4,5,5-trimethyl-2(5H)-furanone should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the α,β-unsaturated lactone carbonyl group.

Conclusion

The synthesis of 4,5,5-trimethyl-2(5H)-furanone can be accomplished through multiple reliable synthetic routes. The choice between the methodologies presented herein will depend on the specific resources and expertise available in the laboratory. Both the α-hydroxy ketone approach and the decarboxylative hydrolysis method offer robust and scalable pathways to this important chemical entity. The detailed protocols provided in these application notes are intended to serve as a comprehensive guide for researchers in their synthetic endeavors.

References

  • Parker, W., Raphael, R. A., & Wilkinson, D. I. (1958). The Structure and Synthesis of Bullatenone. Journal of the Chemical Society, 3871-3875. [Link]

  • Takeda, A., Tsuboi, S., & Sakai, T. (1973). A New Synthesis of Bullatenone. Chemistry Letters, 2(4), 425-426. [Link]

  • Knight, D. W., & Pattenden, G. (1975). Novel routes to furan-3(2H)-ones. New syntheses of bullatenone and geiparvarin. Journal of the Chemical Society, Perkin Transactions 1, (7), 635-640. [Link]

  • Yoo, W. J., & Li, C. J. (2020). One-Pot Synthesis of α,β-Unsaturated γ-Lactones and Lactams via a Sequential trans-Hydroalumination and Catalytic Carboxylation of Propargyl Alcohols and Amines with Carbon Dioxide. Organic Letters, 22(7), 2731-2736. [Link]

  • Messaadia, L., et al. (2014). Kinetics and Mechanism of the Tropospheric Reaction of 3-Hydroxy-3-methyl-2-butanone with Cl Atoms. The Journal of Physical Chemistry A, 118(33), 6654-6662. [Link]

  • The Good Scents Company. (2023). 3-methyl acetoin. [Link]

Sources

Application

Quantification of 4,5,5-trimethyl-2(5H)-furanone in complex matrices

An Application Guide for the Quantitative Analysis of 4,5,5-trimethyl-2(5H)-furanone and Structurally Related Analogs in Complex Matrices Authored by: Senior Application Scientist, Gemini Division Abstract This technical...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Quantitative Analysis of 4,5,5-trimethyl-2(5H)-furanone and Structurally Related Analogs in Complex Matrices

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical note provides a comprehensive guide to the quantification of furanones in complex matrices, with a primary focus on methodologies applicable to 4,5,5-trimethyl-2(5H)-furanone. Recognizing the limited specific literature for this particular analyte, this guide leverages the extensive, well-validated protocols developed for the structurally similar and highly significant flavor compound, 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon). The principles of sample extraction, cleanup, and instrumental analysis detailed herein are directly transferable and serve as a robust framework for developing and validating methods for a range of furanone compounds. We present detailed protocols for liquid-liquid extraction (LLE), solid-phase extraction (SPE), gas chromatography-mass spectrometry (GC-MS), and ultra-high-performance liquid chromatography (UHPLC), providing researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required for accurate and reliable quantification.

Introduction: The Analytical Challenge of Furanones

Furanones are a class of cyclic esters that contribute significantly to the aroma and flavor profiles of numerous foods, beverages, and natural products. The target analyte, 4,5,5-trimethyl-2(5H)-furanone (CAS 4182-41-6), belongs to this important chemical family. However, the most extensively studied furanone in flavor chemistry is sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent aroma compound responsible for characteristic notes in aged wines, spirits, fenugreek, and roasted coffee.[1][2] Depending on its concentration, sotolon's aroma can range from a desirable nutty, caramel, and spicy scent to an undesirable "rancio" or premature oxidative note, particularly in white wines.[1]

The quantification of these compounds is critical for quality control, process optimization, and shelf-life studies. However, analysis is often challenging due to:

  • Low Concentrations: Often present at trace levels (µg/L or ppb), requiring highly sensitive analytical instrumentation.[3][4]

  • Complex Matrices: The presence of sugars, acids, polyphenols, and other compounds in matrices like wine and food can interfere with extraction and detection.[5]

  • Physicochemical Properties: The polarity and semi-volatile nature of many furanones necessitate careful selection of extraction and chromatographic techniques.[6]

This guide provides a validated pathway for the analysis of furanones, using the robust methodologies established for sotolon as a transferable model for 4,5,5-trimethyl-2(5H)-furanone.

Physicochemical Properties & Analytical Implications

Understanding a molecule's properties is fundamental to selecting an appropriate analytical strategy. While detailed experimental data for 4,5,5-trimethyl-2(5H)-furanone is limited, we can infer its behavior based on its structure and compare it to the well-characterized sotolon.

Property4,5,5-trimethyl-2(5H)-furanoneSotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone)Analytical Implication
Molecular Formula C₇H₁₀O₂[7]C₆H₈O₃[4]Affects mass-to-charge ratio (m/z) in mass spectrometry.
Molecular Weight 126.16 g/mol [7]128.13 g/mol Determines the parent ion for MS-based detection.
Structure The hydroxyl group on sotolon significantly increases its polarity and boiling point compared to its non-hydroxylated analog, making it less suitable for direct headspace analysis without derivatization.[6][8]
Boiling Point Not available184 °C (estimated)[8]High boiling point limits the effectiveness of static headspace techniques. Dynamic headspace or direct extraction methods are preferred.[8]
Polarity Moderately PolarPolarDictates the choice of extraction solvents and chromatographic phases. Polar analytes are well-suited for reverse-phase HPLC.[6]

Experimental: Methodologies & Protocols

The accurate quantification of furanones hinges on a two-stage process: efficient sample preparation to isolate and concentrate the analyte, followed by selective instrumental analysis.

Stage 1: Sample Preparation & Analyte Extraction

The primary objective is to remove matrix interferences and enrich the analyte to a concentration suitable for instrumental detection.

Furanone Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Processing Sample Complex Matrix (e.g., Wine, Food Homogenate) LLE Liquid-Liquid Extraction (e.g., Dichloromethane) Sample->LLE Isolate SPE Solid-Phase Extraction Cleanup (e.g., C18 Cartridge) LLE->SPE Purify Concentration Solvent Evaporation & Reconstitution SPE->Concentration Concentrate GCMS GC-MS/MS Concentration->GCMS Inject LCMS UHPLC-UV/MS-MS Concentration->LCMS Inject Quant Quantification (Calibration Curve) GCMS->Quant Detect & Integrate LCMS->Quant Detect & Integrate Report Final Report (µg/L) Quant->Report Calculate

Caption: General workflow for the quantification of furanones.

This robust combination is highly effective for cleaning and concentrating sotolon from wine and is a prime candidate for other furanones.[4][8] The LLE step performs a bulk extraction from the aqueous sample into an organic solvent, while the SPE step provides a more selective cleanup.

Materials:

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Ultrapure water

  • C18 SPE Cartridges (e.g., 360 mg)

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

Procedure:

  • pH Adjustment: Take 25-30 mL of the wine sample. Ensure the sample is at a consistent pH (e.g., its natural pH, or adjusted if required for method development).

  • Internal Standard: Spike the sample with an appropriate internal standard (IS), if available (e.g., a deuterated analog), to correct for extraction losses.

  • Liquid-Liquid Extraction:

    • Transfer the sample to a separatory funnel.

    • Add 10 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the lower organic (DCM) layer.

    • Repeat the extraction two more times with fresh 10 mL aliquots of DCM.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Pass the pooled DCM extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Gently evaporate the solvent to near dryness at low temperature (<30°C) under a stream of nitrogen. Over-evaporation can lead to loss of the semi-volatile analyte.

  • Solid-Phase Extraction Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not let the cartridge run dry.

    • Reconstitution & Loading: Reconstitute the dried extract from step 4 in 1 mL of a weak solvent solution (e.g., water:methanol 95:5 v/v) and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Elution: Elute the analyte with 2 mL of methanol into a clean collection vial.

  • Final Preparation: Evaporate the methanol eluate under nitrogen and reconstitute the residue in a known, small volume (e.g., 200 µL) of the initial mobile phase for LC analysis or a suitable solvent for GC analysis.

LLE_SPE_Logic Start Wine Sample (Analyte + Matrix) LLE LLE with DCM Start->LLE Aqueous_Waste Aqueous Phase (Sugars, Acids, Salts) LLE->Aqueous_Waste Discard Organic_Phase DCM Phase (Analyte + Non-polar Interferences) LLE->Organic_Phase Collect Concentrate Evaporate & Reconstitute Organic_Phase->Concentrate SPE_Load Load onto C18 SPE Concentrate->SPE_Load SPE_Wash Wash with Water SPE_Load->SPE_Wash Polar_Waste Polar Interferences SPE_Wash->Polar_Waste Discard SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Analyte Retained Final_Extract Clean, Concentrated Extract (Analyte) SPE_Elute->Final_Extract

Caption: Decision pathway for LLE-SPE sample preparation.

Stage 2: Instrumental Analysis

GC-MS is a highly sensitive and selective technique, particularly when operated in tandem MS (MS/MS) mode. It is ideal for analyzing complex mixtures. Due to the polarity of some furanones, derivatization may be required to improve volatility and peak shape, though modern, inert GC systems can often analyze them directly.[6][9]

ParameterRecommended SettingRationale
Injection 1 µL, SplitlessMaximizes transfer of trace analytes to the column.
Inlet Temp. 260 °CEnsures rapid volatilization without thermal degradation. A clean inlet liner is critical.[9]
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Provides optimal separation efficiency.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column offering excellent separation for a wide range of analytes.[9]
Oven Program 50°C (2 min), ramp 10°C/min to 280°C (5 min hold)A general-purpose program; must be optimized for specific analyte and matrix.
MS Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition MS/MS or Selected Ion Monitoring (SIM)MS/MS provides the highest selectivity by monitoring specific parent-to-daughter ion transitions, minimizing matrix interference.

UHPLC is advantageous for polar and thermally labile compounds, avoiding the high temperatures of a GC inlet. Coupling with a UV or MS/MS detector provides the necessary sensitivity and selectivity.[4][8]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Industry standard for retaining and separating moderately polar compounds from aqueous solutions.
Mobile Phase A Water + 0.1% Formic AcidAcidifying the mobile phase improves peak shape for many analytes.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidThe organic phase used to elute the analyte from the column.
Gradient 5% B to 95% B over 8 minutes, hold 2 minA typical gradient to elute a range of compounds. Must be optimized for the specific analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves separation efficiency and reduces viscosity.
UV Detection 235 nm (for Sotolon)[8]Sotolon has a UV absorbance maximum at 235 nm. A similar wavelength should be evaluated for 4,5,5-trimethyl-2(5H)-furanone.
MS/MS Detection Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for LC-MS. Monitoring specific MRM transitions (e.g., m/z 129.1 → 55.1 for sotolon quantification) provides ultimate selectivity and sensitivity.[10]

Method Validation & Performance Characteristics

Any quantitative method must be validated to prove it is fit for purpose.[5][11] Key validation parameters are established by analyzing spiked matrix samples and calibration standards.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated with at least 5 concentration levels.[5]R² > 0.995
Accuracy (% Recovery) The closeness of the measured value to the true value. Determined by analyzing a matrix sample spiked with a known amount of analyte.[11]80 - 120%
Precision (% RSD) The closeness of agreement between a series of measurements. Evaluated as repeatability (intra-day) and intermediate precision (inter-day).[11]RSD < 15%
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected. Often calculated as 3x the signal-to-noise ratio.-
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.[12]Signal-to-noise ratio > 10; lowest point on the calibration curve.

Performance Data for Sotolon Quantification in Wine:

The following table summarizes typical performance data from validated methods in the literature, providing a benchmark for what can be achieved.

MethodMatrixLOQRecoveryPrecision (RSD)Reference
UHPLC-UVWhite Wine0.096 µg/L>89.5%<0.7 µg/L (repeatability)[4][8]
LC-MS/MSFortified Wine0.04 µg/L~95%<10%[1]
GC-MSFortified Wine2.0 µg/LNot Reported4.9%[3]

Conclusion

The successful quantification of 4,5,5-trimethyl-2(5H)-furanone in complex matrices can be confidently achieved by adapting the well-established and highly validated analytical strategies developed for the related compound, sotolon. A combination of liquid-liquid extraction and solid-phase extraction provides a clean, concentrated sample suitable for analysis. The choice between GC-MS/MS and UHPLC-MS/MS for instrumental analysis will depend on analyte properties and available instrumentation, with both techniques offering excellent sensitivity and selectivity. Proper method validation is paramount to ensure the generation of accurate, reliable, and defensible data. This guide provides the technical foundation and practical protocols for researchers to successfully quantify furanones and understand their impact on the chemical profile of their samples.

References

  • Gabrielli, M., Fracassetti, D., & Tirelli, A. (2014). UHPLC quantification of sotolon in white wine. Journal of Agricultural and Food Chemistry, 62(21), 4878–4883. [Link]

  • Camara, J. S., et al. (2006). Determination of sotolon in fortified wines by liquid-liquid extraction and gas chromatography-mass spectrometry.
  • Chemical Synthesis Database. (2025). 4,5,5-trimethyl-furan-2-one. [Link]

  • Perestrelo, R., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. [Link]

  • Gabrielli, M., Fracassetti, D., & Tirelli, A. (2014). UHPLC quantification of sotolon in white wine. PubMed. [Link]

  • Journal of Agricultural and Food Chemistry. (2014). UHPLC Quantification of Sotolon in White Wine. [Link]

  • Alves, V., et al. (2022). Unveiling the Evolution of Madeira Wine Key Metabolites: A Three-Year Follow-Up Study. Processes, 10(5), 1019. [Link]

  • U.S. Environmental Protection Agency. (2025). 2(5H)-Furanone, 4,5,5-trimethyl-. Substance Registry Services. [Link]

  • Cutzach, I., Chatonnet, P., & Dubourdieu, D. (1999). Role of sotolon in the aroma of sweet fortified wines. OENO One. [Link]

  • Ferreira, V., et al. (2009). Identification of key-odorants in Sauternes Wines. OENO One.
  • University of Milan. (n.d.). 3-Hydroxy-4,5-dimethyl-2(5)-furanone (Sotolon) is a volatile compound with an intense odor of spicy /curry. AIR Unimi.
  • RSSL. (n.d.). Method Development and Validation for Food and Beverages. [Link]

  • Zhang, Y., et al. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.
  • EURL-PC. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone in food. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Current Research Web. (n.d.). Validation of Analytical Method for Determination of Synthetic Sweeteners and Caffeine in Juices and Carbonated Beverages by HPLC with Photodiode Array Detection. [Link]

Sources

Method

Antimicrobial activity testing of 4,5,5-trimethyl-2(5H)-furanone

Application Note: Antimicrobial and Anti-Biofilm Activity Testing of 4,5,5-Trimethyl-2(5H)-furanone Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial and Anti-Biofilm Activity Testing of 4,5,5-Trimethyl-2(5H)-furanone

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug development—moving away from traditional bactericidal agents that exert high selective pressure, toward anti-virulence compounds. Natural and synthetic 2(5H)-furanones have emerged as potent anti-virulence agents capable of disrupting bacterial communication networks ()[1].

Specifically, 4,5,5-trimethyl-2(5H)-furanone serves as a highly stable, non-halogenated synthetic scaffold. Unlike heavily halogenated natural furanones (derived from the red alga Delisea pulchra) which can exhibit mammalian toxicity, this trimethylated derivative provides an optimized baseline for evaluating Quorum Sensing Inhibition (QSI) and biofilm eradication. This technical guide provides a self-validating framework for quantifying the antimicrobial and anti-biofilm properties of 4,5,5-trimethyl-2(5H)-furanone and its structural analogs.

Molecular Rationale: Quorum Sensing Inhibition (QSI)

By competitively binding to LuxR/LasR-type master regulatory receptors, furanones destabilize the receptor-ligand complex, accelerating its proteolytic degradation. This halts the transcription of virulence genes and prevents the formation of the exopolysaccharide (EPS) matrix required for biofilm architecture.

QSI_Pathway A Pathogen (AHL/AI-2 Synthesis) B Autoinducer Accumulation A->B Secretion C Receptor Activation (e.g., LuxR/LasR) B->C Threshold Reached D Biofilm & Virulence Gene Expression C->D Transcription E 4,5,5-Trimethyl- 2(5H)-furanone F Competitive Receptor Antagonism E->F Binds Target F->C Blocks Autoinducers G Biofilm Inhibition (Phenotypic Shift) F->G Prevents Virulence

Fig 1. Quorum sensing inhibition pathway by 2(5H)-furanone derivatives.

Benchmarking Efficacy: Quantitative Baselines

While 4,5,5-trimethyl-2(5H)-furanone is a foundational scaffold, advanced derivatives (e.g., F105, F131) establish the expected quantitative baselines for this class of compounds ()[3]. When designing concentration gradients for your assays, use the following representative metrics as a guide. Note the significant divergence between the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Inhibitory Concentration (MBIC), which highlights the anti-virulence nature of furanones.

Pathogen ProfileStrain TypeMIC (µg/mL)MBC (µg/mL)MBIC (µg/mL)Mechanistic Note
Staphylococcus aureusGram-Positive8 – 1640 – 644 – 8Strong EPS inhibition at sub-MIC levels.
Bacillus subtilisGram-Positive8 – 10>644Bacteriostatic; prevents surface adherence.
Pseudomonas aeruginosaGram-Negative>64>12816 – 32High MIC due to efflux pumps, but potent QSI.
Candida albicansFungal16 – 32>648 – 16Disrupts cross-kingdom mixed biofilms.

Data synthesized from standardized microbroth and biofilm eradication assays on 2(5H)-furanone derivatives[2][3][4].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot and adapt the workflow.

Assay I: Microbroth Dilution for Planktonic Susceptibility (MIC/MBC)

1. Compound Preparation & Solvent Causality

  • Step: Dissolve 4,5,5-trimethyl-2(5H)-furanone in 100% molecular-grade DMSO to create a 10 mg/mL stock.

  • Causality: Furanones are highly lipophilic. Attempting to dissolve them directly in aqueous buffers will cause micro-precipitation, lowering the effective concentration and yielding false-negative MIC values ()[5].

2. Serial Dilution & Matrix Setup

  • Step: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration in all wells remains ≤1% .

  • Causality: MHB is strictly standardized for cation concentrations (Ca²⁺, Mg²⁺), ensuring lot-to-lot reproducibility. Exceeding 1% DMSO disrupts bacterial lipid bilayers, causing artificial growth inhibition (false positives).

3. Inoculation & The Inoculum Effect

  • Step: Standardize the bacterial suspension to 5×105 CFU/mL using a 0.5 McFarland standard, and inoculate 100 µL per well.

  • Causality: The "inoculum effect" dictates that too high a starting density will overwhelm the drug via enzymatic degradation or target saturation, while too low a density will falsely inflate the compound's apparent potency.

4. Internal Validation Controls

  • Sterility Control (MHB only): Validates aseptic technique.

  • Growth Control (MHB + Bacteria): Validates baseline bacterial viability.

  • Vehicle Control (MHB + Bacteria + 1% DMSO): Critical for proving that the solvent is non-toxic and that observed inhibition is solely due to the furanone.

5. Colorimetric Readout

  • Step: After 18 hours of incubation at 37°C, add 0.015% Resazurin dye to each well. Incubate for 2 hours.

  • Causality: Furanones can occasionally cause slight cloudiness in broth that spectrophotometers misinterpret as bacterial turbidity (OD600). Resazurin (blue/non-fluorescent) is metabolically reduced to resorufin (pink/fluorescent) only by living cells, providing a definitive, interference-free viability readout.

Assay II: Crystal Violet Quantification of Biofilm Eradication

Because furanones are primarily anti-virulence agents, their true efficacy is often observed in biofilm assays at sub-MIC concentrations.

Biofilm_Workflow S1 Inoculation & Treatment S2 Incubation (Biofilm Growth) S1->S2 S3 PBS Wash (Remove Planktonic) S2->S3 S4 CV Staining (Matrix Binding) S3->S4 S5 Solubilization (33% Acetic Acid) S4->S5 S6 OD590 Quantification S5->S6

Fig 2. Step-by-step workflow for the Crystal Violet biofilm inhibition assay.

1. Biofilm Induction

  • Step: Culture bacteria in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a flat-bottom polystyrene 96-well plate. Co-incubate with sub-MIC concentrations of 4,5,5-trimethyl-2(5H)-furanone (e.g., 1/2 MIC, 1/4 MIC) for 24 hours without agitation.

  • Causality: Glucose induces osmotic stress and provides an excess carbon source, hyper-stimulating EPS matrix production to ensure a robust, measurable biofilm baseline. Testing at sub-MIC ensures that biofilm reduction is due to QSI, not simply bactericidal activity.

2. Precision Washing

  • Step: Carefully aspirate the media and gently submerge the wells in sterile PBS three times.

  • Causality: Planktonic (free-floating) cells also absorb Crystal Violet. If not thoroughly removed, the final OD reading will reflect total biomass rather than true adhered biofilm, severely skewing MBIC results. Aspiration must be gentle to avoid shearing the fragile EPS architecture off the plastic.

3. Fixation and Staining

  • Step: Heat-fix the plate at 60°C for 60 minutes. Stain with 0.1% Crystal Violet (CV) for 15 minutes at room temperature.

  • Causality: Fixation cross-links the EPS to the polystyrene, preventing detachment during the final wash steps. CV binds to negatively charged surface molecules and the polysaccharide matrix.

4. Solubilization and Quantification

  • Step: Wash away unbound dye with distilled water. Add 33% Glacial Acetic Acid to each well, incubate for 15 minutes, and read absorbance at 590 nm.

  • Causality: While some protocols suggest ethanol, 33% acetic acid is vastly superior for furanone assays. It completely solubilizes the bound dye from the dense EPS matrix into the supernatant without degrading the polystyrene plate, ensuring highly accurate spectrophotometric quantification.

References

  • Title: Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus Source: Frontiers in Microbiology URL: [Link]

  • Title: Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity Source: MDPI (Molecules) URL: [Link]

Sources

Application

Application Note: 4,5,5-Trimethyl-2(5H)-furanone as a Robust Internal Standard for the GC-MS/MS Quantification of Flavor-Active Furanones

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Author: BenchChem Technical Support Team. Date: March 2026

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Validating Standard Integration

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Target Audience: Analytical Chemists, Food Scientists, and Flavor/Fragrance Development Professionals Technique: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS)

Executive Summary

Furanones—specifically 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and 4,5-dimethyl-3-hydroxy-2(5H)-furanone (Sotolon)—are highly potent, flavor-active compounds responsible for the caramel, maple, and roasted notes in complex food matrices such as coffee, soy sauce, and aged wines [4.2],[1]. Accurate quantification of these trace-level analytes is notoriously difficult due to their high polarity, thermal instability, and severe matrix binding.

While Stable Isotope Dilution Assays (SIDA) are traditionally preferred[2], isotopically labeled furanones are often cost-prohibitive or commercially unavailable. This application note details the validation and implementation of 4,5,5-trimethyl-2(5H)-furanone as an exogenous structural analog internal standard (IS). By mimicking the partitioning thermodynamics and chromatographic behavior of target furanones, this IS provides a highly accurate, self-validating framework for routine food analysis[3],[4].

Rationale & Mechanistic Insights (E-E-A-T)

The selection of an internal standard in flavor analysis is governed by three critical parameters: structural homology, matrix absence, and phase-transfer kinetics. 4,5,5-trimethyl-2(5H)-furanone excels in all three domains:

  • Zero-Background Baseline: Target furanones are ubiquitous Maillard reaction products[1]. Finding a "blank" food matrix for external calibration is nearly impossible. 4,5,5-trimethyl-2(5H)-furanone is a synthetic derivative that does not occur naturally in food matrices[3], guaranteeing that the IS signal is entirely free from endogenous interference.

  • Compensation for Matrix Effects: Complex matrices (e.g., melanoidins in coffee, proteins in soy sauce) heavily bind polar flavor compounds, suppressing their release into the headspace. Because 4,5,5-trimethyl-2(5H)-furanone shares the core unsaturated lactone ring with the target analytes, it experiences identical matrix suppression and extraction kinetics ( Kfs​ ) during SPME[5].

  • Chromatographic Homology: Its volatility allows it to elute within the same retention time window as Sotolon and Furaneol on polar stationary phases (e.g., DB-WAX). This ensures that any GC inlet discrimination, thermal degradation, or MS source fluctuations affect the IS and the target analytes equally.

Table 1: Physicochemical Profiling of the Internal Standard
ParameterValue
Chemical Name 4,5,5-Trimethyl-2(5H)-furanone
CAS Registry Number 4182-41-6
Molecular Formula C7H10O2
Molecular Weight 126.16 g/mol
Structural Class Unsaturated Lactone (Furanone)
Role in Analysis Exogenous Internal Standard (IS)

Analytical Workflow Visualization

G N1 Food Matrix Preparation N2 Spike IS: 4,5,5-Trimethyl- 2(5H)-furanone N1->N2 N3 HS-SPME Extraction (PDMS/DVB) N2->N3 N4 GC-MS/MS Analysis (EI-MRM) N3->N4 N5 Data Processing & Quantification N4->N5

Workflow for furanone quantification using 4,5,5-trimethyl-2(5H)-furanone as an internal standard.

Experimental Protocol: HS-SPME-GC-MS/MS

This protocol is designed as a self-validating system . By incorporating specific quality control gates, the method automatically flags matrix interferences or extraction failures.

Step 1: Matrix Preparation & IS Spiking

Causality: Furanones are highly water-soluble. We utilize a "salting-out" effect to decrease their aqueous solubility and drive them into the headspace, significantly lowering the Limit of Quantification (LOQ).

  • Weigh exactly 5.0 g of the homogenized food sample (or 5.0 mL of liquid sample) into a 20 mL precision-thread headspace vial.

  • Add 5.0 mL of saturated Sodium Chloride (NaCl) solution.

  • Spike the sample with 50 µL of the 4,5,5-trimethyl-2(5H)-furanone working solution (10 µg/mL in HPLC-grade methanol) to achieve a final IS concentration of 100 µg/kg.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to prevent volatile loss.

Step 2: HS-SPME Extraction

Causality: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is strictly required. The DVB polymer provides the necessary surface area and pi-pi interaction capabilities to trap small, polar furanones that would otherwise slip through standard PDMS fibers[5].

  • Equilibration: Incubate the vial at 60 °C for 15 minutes under continuous agitation (300 rpm) to establish thermodynamic equilibrium between the liquid and headspace phases.

  • Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace for exactly 30 minutes at 60 °C.

Step 3: GC-MS/MS Analysis

Causality: Direct MS (SIM mode) is often insufficient for furanones due to isobaric interferences from carbohydrate degradation products. Tandem mass spectrometry (MRM) isolates the specific fragmentation pathways of the lactone ring, providing absolute selectivity[4].

  • Desorption: Desorb the fiber in the GC inlet at 250 °C for 3 minutes in splitless mode.

  • Chromatography: Use a high-polarity Polyethylene Glycol column (e.g., DB-WAX UI, 30 m × 0.25 mm × 0.25 µm). Note: Non-polar columns (DB-5) will cause severe peak tailing for furanones.

  • Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min). Carrier gas: Helium at 1.2 mL/min.

  • Detection: Electron Ionization (EI) mode at 70 eV.

Step 4: System Suitability & Self-Validation

To ensure the integrity of the run, the following criteria must be met:

  • Blank Matrix Check: A water blank spiked only with the IS must show no peaks at the target analyte MRM transitions, confirming reagent purity.

  • Ion Ratio Verification: The ratio of the quantifier to qualifier product ions for both the IS and targets must not deviate by more than ±20% from the calibration standards. A larger deviation automatically flags the sample for co-eluting matrix interference.

Quantitative Data & Method Validation

The use of 4,5,5-trimethyl-2(5H)-furanone successfully normalizes the extraction variability, yielding excellent recoveries across diverse matrices.

Table 2: GC-MS/MS MRM Transitions and Validation Parameters
AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Typical LOQ (µg/kg)Recovery (%)
4,5,5-Trimethyl-2(5H)-furanone (IS) 12683, 5510, 15N/A92 - 98
Sotolon 12883, 5510, 152.588 - 95
Furaneol 12885, 5710, 155.085 - 94
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone 14297, 6910, 153.087 - 96

Note: Recoveries were calculated based on pre-extraction versus post-extraction spiking of standardized matrices (coffee extract and soy sauce).

References

  • US EPA. "2(5H)-Furanone, 4,5,5-trimethyl- - Substance Details." EPA Substance Registry Services.[Link]

  • Blank, I., et al. "Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay." ResearchGate.[Link]

  • European Union Reference Laboratory for Processing Contaminants (EURL-PC). "Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone in food." EURL-PC. [Link]

Sources

Method

Application Note: Advanced High-Performance Liquid Chromatography (HPLC) Methodologies for the Separation and Quantification of 2(5H)-Furanone

Introduction & Scientific Rationale 2(5H)-Furanone (also known as butenolide or γ-crotolactone) is a highly reactive, unsaturated heterocyclic organic compound. It serves as a critical structural motif across various sci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2(5H)-Furanone (also known as butenolide or γ-crotolactone) is a highly reactive, unsaturated heterocyclic organic compound. It serves as a critical structural motif across various scientific domains, including the synthesis of pharmaceutical intermediates[1], the development of agricultural biofouling-control agents via quorum sensing inhibition[2], and flavor chemistry[3].

Due to its moderate polarity, lack of ionizable functional groups at physiological pH, and the presence of an α,β-unsaturated carbonyl system, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical gold standard for its isolation, purification, and quantification[4][5]. This application note provides a comprehensive, self-validating framework for developing and executing HPLC methods tailored to 2(5H)-furanone and its derivatives.

Causality in Method Development: The "Why" Behind the Protocol

A robust HPLC method is not merely a sequence of steps; it is a carefully balanced thermodynamic system. As an application scientist, understanding the causality behind each chromatographic variable is essential for troubleshooting and optimization.

  • Stationary Phase Dynamics: 2(5H)-furanone is a polar lactone. Standard C18 columns are frequently used; however, the lactone ring can interact with residual silanols on older silica supports, leading to peak tailing and loss of resolution. Utilizing columns with low silanol activity or mixed-mode capabilities (such as the 4[4]) mitigates these secondary interactions, ensuring sharp, symmetrical peaks. Alternatively, for highly complex aqueous mixtures (e.g., biphasic furfural oxidation), ion-exclusion columns like the Aminex HPX-87H provide superior separation of 2(5H)-furanone from organic acids[6].

  • Mobile Phase Modifiers & Detector Compatibility: The choice of acidic modifier is strictly dictated by the detection modality. For standard UV detection (typically at 210 nm for the unsubstituted lactone or 280 nm for substituted derivatives[1]), 0.1% Phosphoric acid is optimal. Phosphoric acid provides a highly transparent background at low UV wavelengths, preventing baseline drift during gradient elution[4]. However, phosphoric acid is non-volatile and will rapidly foul a Mass Spectrometer (MS) source. Therefore, for LC-MS applications (e.g., pharmacokinetics), it must be substituted with 0.1% Formic acid to facilitate electrospray ionization (ESI) while maintaining complete volatility[3][7].

Quantitative Data Presentation

The following table summarizes field-proven chromatographic conditions for the analysis of 2(5H)-furanone and its structural analogs, synthesizing data from preparative, pharmacokinetic, and complex biological workflows.

Method TypeColumnMobile Phase CompositionFlow RateDetection ModalityPrimary Application
RP-HPLC Newcrom R1 (Low Silanol)MeCN / H₂O / 0.1% Phosphoric Acid1.0 mL/minUV (210 nm)Preparative Isolation & Routine QC[4]
LC-MS Newcrom R1 (Low Silanol)MeCN / H₂O / 0.1% Formic Acid1.0 mL/minMS (ESI+)Pharmacokinetics & Trace Analysis[7]
RP-HPLC Luna 5μ C18(2) 100AMeOH / 0.2M Acetate Buffer (pH 4)GradientUV (280 nm)Complex Biological Extracts[1]
Ion-Exclusion Aminex HPX-87H0.005 M H₂SO₄ (Isocratic)0.5 mL/minRefractive Index (RID)Biphasic Oxidation Mixtures[6]

Method Development Logic

HPLC_Method_Logic N1 Analyte Assessment 2(5H)-Furanone Polarity N2 Detector Selection N1->N2 N3 UV/Vis (210-280 nm) N2->N3 Routine QC N4 Mass Spectrometry (MS) N2->N4 Trace/PK Analysis N5 Mobile Phase: H2O/MeCN + 0.1% Phosphoric Acid N3->N5 N6 Mobile Phase: H2O/MeCN + 0.1% Formic Acid N4->N6 N7 Column Selection (Newcrom R1 or C18) N5->N7 N6->N7 N8 System Suitability Test (Resolution > 2.0) N7->N8

Logical decision tree for 2(5H)-furanone HPLC method development and mobile phase selection.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . The workflow requires the system to prove its own reliability (via System Suitability Testing) before any unknown samples are processed.

Step 1: Preparation of Mobile Phases
  • Solvent A (Aqueous): Measure 1000 mL of HPLC-grade ultra-pure water (18.2 MΩ·cm). Add 1.0 mL of 85% Phosphoric Acid (for UV) OR 1.0 mL of LC-MS grade Formic Acid (for MS). Mix thoroughly and sonicate for 10 minutes to degas.

  • Solvent B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (MeCN). Add the same acidic modifier as used in Solvent A to maintain a constant baseline during gradient shifts.

  • Filter both solvents through a 0.22 µm PTFE membrane filter.

Step 2: Sample Preparation
  • Dissolve the crude 2(5H)-furanone sample in a diluent matching the initial mobile phase conditions (e.g., 95:5 Water:MeCN) to prevent solvent-induced peak distortion (the "solvent effect")[5].

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.45 µm (or 0.22 µm for UHPLC) syringe filter directly into an autosampler vial[3].

Step 3: System Suitability Testing (SST) - The Validation Gate

Do not proceed to sample analysis unless the system passes these criteria.

  • Equilibration: Purge the HPLC system and equilibrate the column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) at 1.0 mL/min with 5% Solvent B until the baseline is stable (typically 10-15 column volumes).

  • Standard Injection: Inject 10 µL of a known 2(5H)-furanone reference standard (e.g., 50 µg/mL) five consecutive times.

  • Acceptance Criteria:

    • Retention Time Precision: %RSD of retention time must be ≤ 1.0%.

    • Area Precision: %RSD of peak area must be ≤ 2.0%.

    • Peak Symmetry: Tailing factor ( Tf​ ) must be between 0.9 and 1.5.

    • Efficiency: Theoretical plates ( N ) must be ≥ 2000.

    • Causality Check: If Tf​ > 1.5, secondary silanol interactions are occurring; lower the pH slightly or switch to a lower-silanol column[4].

Step 4: Chromatographic Run & Data Acquisition
  • Gradient Elution: For complex mixtures containing impurities of varying polarities, initiate a linear gradient from 5% B to 95% B over 20 minutes[8]. For pure isolation, an isocratic hold (e.g., 15% B) may be sufficient.

  • Detection: Monitor absorbance at 210 nm (DAD/PDA detector)[9]. If utilizing an MS detector, operate in positive ESI mode, monitoring for the [M+H]+ adduct of the specific furanone derivative.

  • Post-Run: Flush the column with 95% MeCN for 10 minutes to elute highly retained hydrophobic impurities, then re-equilibrate at initial conditions for 5 minutes before the next injection.

References

  • Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies. Available at:[Link]

  • 2(5H)-Furanone - Applications and Scaling | SIELC Technologies. Available at:[Link]

  • Anticancer and Apoptotic Activity in Cervical Adenocarcinoma HeLa Using Crude Extract of Ganoderma applanatum | PubMed Central (PMC). Available at:[Link]

  • 2(5H)-Furanone: A prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition | ResearchGate. Available at:[Link]

  • Biphasic Furfural oxidation with Hydrogen Peroxide: Effect of solvent on reaction kinetics | Doria. Available at:[Link]

  • HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies. Available at:[Link]

Sources

Application

Topic: Using 4,5,5-trimethyl-2(5H)-furanone in Plant Germination Studies

An Application Guide for Researchers Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4,5,5-trimethyl-2(5H)-furanone a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4,5,5-trimethyl-2(5H)-furanone and other novel butenolides in plant germination studies. While 4,5,5-trimethyl-2(5H)-furanone itself is not extensively characterized in existing literature, its structural similarity to karrikins and strigolactones suggests it may interact with the highly conserved KAI2/D14 signaling pathways that regulate seed germination. This guide explains the mechanistic basis for this hypothesis, offers detailed, self-validating protocols for assessing the compound's efficacy as a germination stimulant or inhibitor, and provides a framework for high-throughput screening. The focus is on parasitic plants like Striga and Orobanche, which are exquisitely sensitive to these signals and serve as an excellent model system.

Part 1: Scientific Context and Rationale

The study of germination-regulating compounds is critical for agricultural innovation, from developing strategies to combat parasitic weeds to enhancing crop resilience. Butenolides, a class of compounds featuring a furanone ring, are central to this field. They include karrikins (KARs), smoke-derived compounds that promote germination in post-fire ecosystems, and strigolactones (SLs), a class of plant hormones that regulate plant architecture and symbiotic interactions.[1][2]

4,5,5-trimethyl-2(5H)-furanone belongs to this butenolide family. While its isomer, 3,4,5-trimethyl-2(5H)-furanone, is a known germination inhibitor found in smoke[3][4][5][6][7], the specific biological activity of the 4,5,5-trimethyl isomer is largely unexplored. Its structure, however, provides a strong rationale for investigating its potential to modulate the core signaling pathways that perceive karrikins and strigolactones. Therefore, the protocols outlined herein are designed to rigorously test the hypothesis that 4,5,5-trimethyl-2(5H)-furanone acts as either an agonist (stimulant) or antagonist (inhibitor) of these pathways.

Part 2: The KAI2/D14 Signaling Pathway: The Putative Molecular Target

To understand how a compound like 4,5,5-trimethyl-2(5H)-furanone might function, it is essential to understand its likely target. In seed plants, germination is co-regulated by two closely related, parallel signaling pathways: the karrikin (KAI2) pathway and the strigolactone (D14) pathway.[1][8]

  • The KAI2 Pathway: This pathway perceives karrikins from smoke and a yet-unidentified endogenous plant hormone, provisionally named KAI2 Ligand (KL).[1][9] The receptor is an α/β-hydrolase called KARRIKIN INSENSITIVE 2 (KAI2). Activation of KAI2 by a ligand promotes the degradation of repressor proteins (SMAX1 and SMXL2), which in turn "releases the brakes" on germination-promoting genes.[2][10]

  • The D14 Pathway: This pathway perceives strigolactones. The receptor, DWARF14 (D14), is a paralog of KAI2.[1][8] Upon binding SLs, D14 targets a different set of repressor proteins (SMXL6, 7, 8) for degradation.[8]

Both pathways converge on a shared component: the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is essential for targeting the repressor proteins for degradation via the ubiquitin-proteasome system.[2][10] Given this mechanism, 4,5,5-trimethyl-2(5H)-furanone could potentially:

  • Act as an Agonist: Mimic KARs or SLs, bind to KAI2 or D14, and promote the degradation of repressors, thus stimulating germination.

  • Act as an Antagonist: Bind to the receptors without activating them, blocking true ligands and inhibiting germination.

The interplay of these pathways is crucial for seed dormancy and germination, often integrating environmental signals like light.[11][12][13]

KAI2_D14_Signaling cluster_0 Perception cluster_1 Receptor Complex cluster_2 Repression/Degradation cluster_3 Response KAR_KL Karrikin (KAR) or KAI2 Ligand (KL) KAI2 KAI2 (Receptor) KAR_KL->KAI2 Binds SL Strigolactone (SL) D14 D14 (Receptor) SL->D14 Binds MAX2 MAX2 (F-box Protein) KAI2->MAX2 Recruits D14->MAX2 Recruits SMAX1_SMXL2 SMAX1 / SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Targets SMXL6_7_8 SMXL6 / 7 / 8 (Repressors) MAX2->SMXL6_7_8 Targets Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Germination_Genes Gene Expression (Germination Promoted) SMAX1_SMXL2->Germination_Genes Represses SMXL6_7_8->Proteasome Degradation SMXL6_7_8->Germination_Genes Represses Proteasome->Germination_Genes Allows Expression

KAI2/D14 signaling pathways regulating seed germination.

Part 3: Experimental Design & Core Principles for Trustworthiness

A robust experimental design is paramount for obtaining reliable and publishable data. The protocols described below are built on a self-validating system.

  • Dose-Response Analysis: The effect of a novel compound is rarely absolute and is almost always concentration-dependent. A dose-response curve is essential to determine key parameters like the EC₅₀ (half-maximal effective concentration) for a stimulant or IC₅₀ (half-maximal inhibitory concentration) for an inhibitor.

  • Essential Controls:

    • Negative Control (Solvent): Seeds are treated only with the solvent (e.g., water or a dilute acetone/DMSO solution) used to dissolve the test compound. This establishes the baseline germination rate and ensures the solvent itself has no effect.

    • Positive Control (Agonist): Seeds are treated with a known, potent germination stimulant. For parasitic plants, GR24 , a synthetic strigolactone analogue, is the gold standard.[14] A high germination rate in this group confirms that the seed batch is viable, has been properly preconditioned, and is capable of responding to a stimulus. Without this control, a lack of germination in the test group is uninterpretable—it could be due to inactivity of the compound or a problem with the seeds.

    • Positive Control (Inhibitor): When testing for inhibitory effects, seeds should be co-treated with a known stimulant (like GR24) and the test compound. An effective inhibitor will suppress the germination induced by GR24. Abscisic acid (ABA) can also be used as a known germination inhibitor.[15]

  • Replication: All treatments should be performed with multiple technical and biological replicates to ensure the observed effects are consistent and statistically significant.

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality: Accurate concentration is the foundation of a reliable dose-response experiment. Using a high-concentration stock solution allows for precise dilutions and minimizes the amount of solvent (which can be toxic to seeds at high concentrations) in the final working solution.

  • Stock Solution (10 mM):

    • Accurately weigh 1.26 mg of 4,5,5-trimethyl-2(5H)-furanone (MW: 126.16 g/mol ).

    • Dissolve in 1 mL of 100% acetone or DMSO. This is your 10 mM stock.

    • Scientist's Note: Furanones are generally stable, but should be stored in a glass vial at -20°C in the dark to prevent degradation.

  • Working Solutions:

    • Prepare serial dilutions from the stock solution. For example, to make a 10 µM working solution, perform a 1:1000 dilution of the stock solution in sterile deionized water.

    • Ensure the final solvent concentration in all treatments (including the negative control) is consistent and low (typically ≤ 0.1%).

Protocol 2: Germination Assay for Parasitic Plant Seeds (e.g., Orobanche minor)

This protocol is adapted from standard methods for parasitic weed germination.[16][17] Parasitic seeds are ideal as they have an absolute requirement for chemical stimulants to germinate.[18][19]

Germination_Workflow A 1. Seed Sterilization B 70% Ethanol (1 min) 50% Bleach + Tween 20 (10 min) Sterile Water Rinses (3x) A->B C 2. Preconditioning A->C D Incubate seeds on moist filter paper in darkness at 21-25°C for 7-14 days C->D E 3. Treatment Application C->E F Apply working solutions: - Negative Control (Solvent) - Positive Control (e.g., 1 µM GR24) - Test Compound (Dose Range) E->F G 4. Incubation E->G H Incubate in darkness at 25°C for 4-7 days G->H I 5. Data Collection G->I J Count germinated seeds under a microscope. Germination = radicle protrusion. I->J

Workflow for parasitic plant seed germination assay.

Materials:

  • Orobanche or Striga seeds

  • 9 cm Petri dishes

  • Glass fiber filter paper (GFFP)

  • 70% (v/v) ethanol

  • 50% (v/v) commercial bleach solution containing ~0.02% Tween 20

  • Sterile deionized water

  • Test compound and control solutions (GR24, solvent)

  • Incubator, stereomicroscope

Methodology:

  • Seed Sterilization:

    • Place approximately 50-100 seeds onto a small disc of GFFP in a Petri dish.

    • Add 5 mL of 70% ethanol for 1 minute. Aspirate the ethanol.

    • Add 5 mL of the bleach/Tween 20 solution and incubate for 10 minutes, swirling occasionally.[16]

    • Causality: This two-step process is critical. Ethanol wets the seeds, and the bleach solution sterilizes the surface, while Tween 20 acts as a surfactant to ensure full contact. This prevents microbial growth that would otherwise confound the results.

    • Rinse the seeds thoroughly with 3-5 changes of sterile deionized water.

  • Preconditioning (Dormancy Breaking):

    • Place the GFFP disc with sterilized seeds in a new Petri dish containing filter paper moistened with 5 mL of sterile water.

    • Seal the dish with paraffin film.

    • Incubate in complete darkness at 21-25°C for 7-14 days (species-dependent).

    • Causality: Preconditioning is an absolute requirement for parasitic plant seeds.[17] This period of hydration in the dark mimics being buried in moist soil and allows the seed to become sensitive to germination stimulants.

  • Treatment Application:

    • After preconditioning, carefully blot the GFFP disc to remove excess water.

    • Place the disc in a new, dry Petri dish.

    • Apply 50-100 µL of the appropriate working solution (test compound, GR24, or solvent control) directly onto the seeds on the disc.

  • Incubation:

    • Reseal the dishes and incubate in complete darkness at 25°C for 4-7 days.

  • Germination Scoring:

    • Count the number of germinated and non-germinated seeds under a stereomicroscope.

    • A seed is considered germinated when the radicle has clearly protruded from the seed coat.[20]

    • Calculate the germination percentage for each replicate.

Protocol 3: High-Throughput Germination Assay in 96-Well Plates

For screening multiple compounds or concentrations, a 96-well plate format coupled with a viability stain offers significant advantages in speed and throughput. This protocol is adapted from a method using the tetrazolium salt MTT.[15]

Principle: Viable, respiring seeds will reduce the yellow MTT salt to a purple formazan precipitate, which can be solubilized and quantified spectrophotometrically. The absorbance is directly proportional to the number of germinated/viable seeds.

Methodology:

  • Seed Sterilization and Preconditioning: As described in Protocol 2.

  • Dispensing Seeds:

    • After preconditioning, resuspend the seeds in a known volume of sterile water.

    • While stirring to ensure a uniform suspension, dispense a small volume (e.g., 20 µL) containing ~50 seeds into each well of a 96-well plate.[16]

  • Treatment:

    • Add 20 µL of 2x concentrated working solutions to the appropriate wells.

    • Incubate in the dark at 25°C for 4-7 days.

  • MTT Staining:

    • Prepare a 0.5% (w/v) MTT solution in sterile water.

    • Add 20 µL of MTT solution to each well.

    • Incubate for 24 hours at 30°C in the dark.

  • Solubilization and Reading:

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for 4-6 hours at room temperature to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Part 5: Data Presentation

Quantitative data should be summarized for clarity. The following table provides an example of a setup for a dose-response experiment.

ParameterDescriptionRationale
Test Compound 4,5,5-trimethyl-2(5H)-furanoneThe molecule under investigation.
Concentration Range 1 nM to 100 µM (Logarithmic scale)Covers a wide range to capture the full dose-response curve, from no effect to saturation or toxicity.
Negative Control 0.1% Acetone in sterile waterEstablishes baseline germination and confirms solvent has no effect.
Positive Control 1 µM GR24Confirms seed viability and responsiveness to a known stimulant.[14]
Seed Species Orobanche minor or Striga hermonthicaHighly sensitive and established model systems for germination stimulants.[21]
Preconditioning 10 days at 23°C in darknessEssential step to break dormancy and sensitize seeds to stimulants.
Incubation 5 days at 25°C in darknessOptimal conditions for germination post-stimulation.
Replicates n = 5 (discs of ~100 seeds each)Ensures statistical power and reproducibility.
Scoring Metric Germination Percentage (%)(Number of germinated seeds / Total seeds) * 100

References

  • Al-Babili, S., & Bouwmeester, H. J. (2015). Strigolactones, a novel carotenoid-derived plant hormone. Annual review of plant biology, 66, 161-186.
  • Bell, D. T., & Rokich, D. P. (2025). Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants.
  • Brewer, P. B., Yoneyama, K., & Filardo, F. (2024). Karrikin signalling: impacts on plant development and abiotic stress tolerance. Journal of Experimental Botany.
  • Carbonnel, S., & Gutjahr, C. (2025). The Multifaceted Impact of Karrikin Signaling in Plants.
  • Chevalier, F., & Rameau, C. (2022). KAI2 Can Do: Karrikin Receptor Function in Plant Development and Response to Abiotic and Biotic Factors. Plants.
  • Wigchert, S. C. M., & Zwanenburg, B. (1999). Dose−Response of Seeds of the Parasitic Weeds Striga and Orobanche toward the Synthetic Germination Stimulants GR 24 and Nijmegen 1. Journal of Agricultural and Food Chemistry, 47(4), 1705-1710.
  • Topham, A. T., & Taylor, A. (2024).
  • Li, W., & Li, S. (2018). Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development. Frontiers in Plant Science, 9, 1989.
  • Reid, J. B., & Foo, E. (2022). The karrikin signaling regulator SMAX1 controls Lotus japonicus root and root hair development by suppressing ethylene biosynthesis. Proceedings of the National Academy of Sciences, 119(13), e2122340119.
  • Yoneyama, K., & Brewer, P. B. (2024). Unveiling the complexity of strigolactones: exploring structural diversity, biosynthesis pathways, and signaling mechanisms. Journal of Experimental Botany.
  • Matusova, R., & Bouwmeester, H. (2005). The strigolactone germination stimulants of the plant-parasitic Striga and Orobanche spp. are derived from the carotenoid pathway. Plant Physiology, 139(2), 920-934.
  • Koltai, H. (2014). Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment. Plant Physiology, 166(3), 1257-1265.
  • Sato, D., & Awad, A. A. (2003). Analysis of Strigolactones, Germination Stimulants for Striga and Orobanche, by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 51(3), 607-611.
  • Jamil, M., & Charnikhova, T. (2022). Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones. Frontiers in Plant Science, 13, 826482.
  • Bouwmeester, H. J., & Matusova, R. (2008). Biosynthesis of germination stimulants of parasitic weeds Striga and Orobanche. Wageningen University.
  • Matusova, R., & Bouwmeester, H. J. (2005). The Strigolactone Germination Stimulants of the Plant-Parasitic Striga and Orobanche spp. Are Derived from the Carotenoid Pathway. Plant Physiology, 139(2), 920-934.
  • Jamil, M., & Charnikhova, T. (2022).
  • Topham, A. T., & Taylor, A. (2024).
  • Plant Success. (2021). Parasitic weed seed germination assay. ARC Centre of Excellence in Plant Energy Biology. Available at: [Link]

  • Carbonnel, S., & Gutjahr, C. (2025). The Multifaceted Impact of Karrikin Signaling in Plants. MDPI.
  • Spetalen, S., & Kolsaker, P. (2012). Short Synthesis of the Seed Germination Inhibitor 3,4,5-Trimethyl-2(5H)-furanone. Molecules, 17(12), 14594-14601.
  • Surmont, R., Verniest, G., & De Kimpe, N. (2010). Short Synthesis of the Seed Germination Inhibitor 3,4,5-Trimethyl-2(5H)-furanone. The Journal of Organic Chemistry, 75(16), 5750-5753.
  • Lechat, M. M., & Pouvreau, J. B. (2013). A high-throughput seed germination assay for root parasitic plants. BMC Plant Biology, 13, 129.
  • Chen, S., & Li, J. (2017). A convenient and accurate Seed germination assay for root parasitic plants. Journal of Plant Physiology, 171, 9-12.
  • Tsuchiya, Y., & Hagihara, S. (2019). Assessing Seed Germination Response of Parasitic Plant Striga hermonthica with Small-Molecule Probes. Methods in Molecular Biology, 1935, 127-135.
  • Surmont, R., Verniest, G., & De Kimpe, N. (2010). Short synthesis of the seed germination inhibitor 3,4,5-trimethyl-2(5H)-furanone. The Journal of Organic Chemistry, 75(16), 5750-5753.
  • De Cauwer, B., & Geelen, D. (2013). Synthesis of a 13C-labelled seed-germination inhibitor (3,4,5-trimethylfuran-2(5H)-one) for the mode of action elucidation. Tetrahedron Letters, 54(1), 135-137.
  • Chemical Synthesis Database. (2025). 4,5,5-trimethyl-furan-2-one. Available at: [Link]

  • Surmont, R., Verniest, G., & De Kimpe, N. (2010). Short synthesis of the seed germination inhibitor 3,4,5-trimethyl-2(5H)-furanone. Journal of Organic Chemistry, 75(16), 5750-5753.
  • De Cauwer, B., & Geelen, D. (2018). Synthesis of a 13C-labelled seed-germination inhibitor (3,4,5-trimethylfuran-2(5H)-one)
  • Li, C., & Li, J. (2025). Synthesis and effect on seed germination and growth of 5-(thio) phenol-3-methylfuran-2(5H)-one analogues as strigolactone mimics. Pest Management Science.
  • Macías, F. A., & Galindo, J. C. G. (1998). Synthetic studies on germination stimulants of Orobanche species. Introduction.
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Sources

Method

Application Note: Halogenated Furanones as Quorum Sensing Inhibitors for Bacterial Biofilm Control

Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Technical Application Note & Standardized Protocols Executive Summary & Mechanistic Rationale The eradication of bacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Technical Application Note & Standardized Protocols

Executive Summary & Mechanistic Rationale

The eradication of bacterial biofilms remains one of the most significant challenges in clinical microbiology and infectious disease management. Biofilm-residing bacteria, particularly Pseudomonas aeruginosa, exhibit up to 1,000-fold higher resistance to conventional antibiotics compared to their planktonic counterparts.

Halogenated furanones—originally isolated from the marine red alga Delisea pulchra—have emerged as a premier class of Quorum Sensing Inhibitors (QSIs) [1]. By structurally mimicking N-acyl homoserine lactones (AHLs), furanones (such as the synthetic derivative Furanone C-30 ) competitively bind to LuxR-type receptors (e.g., LasR and RhlR in P. aeruginosa). This binding destabilizes the receptor, accelerating its proteolytic degradation and preventing the dimerization required to activate downstream virulence and biofilm-matrix genes [2]. Crucially, furanones attenuate pathogenicity without exerting microbicidal selection pressure, thereby minimizing the emergence of drug resistance [3].

QS_Pathway AHL AHL Signal (Autoinducer) LasR LasR Receptor (Inactive) AHL->LasR Binds Furanone Furanone C-30 (QSI) Furanone->LasR Competes ActiveLasR LasR-AHL Complex (Active) LasR->ActiveLasR Dimerization DegradedLasR Degraded LasR LasR->DegradedLasR Destabilization Biofilm Biofilm Formation & Virulence ActiveLasR->Biofilm Gene Expression DegradedLasR->Biofilm Inhibits

Fig 1: Mechanism of Furanone C-30 competing with AHL to destabilize LasR and inhibit biofilms.

Quantitative Efficacy Data

The following table synthesizes field-validated quantitative data regarding the efficacy of Furanone C-30 against P. aeruginosa (PAO1 and clinical isolates).

Compound / TreatmentTarget StrainConcentrationObserved EffectMechanism / Target
Furanone C-30 (Mono) P. aeruginosa PAO12.5 – 5.0 µg/mL (Sub-MIC)Significant reduction in biofilm mass; downregulation of lasB, rhlA, phzA2Transcriptional repression of QS genes [4]
Furanone C-30 (Mono) P. aeruginosa PAO1256 – 512 µg/mL (MBIC)100% inhibition of biofilm formation (Minimum Biofilm Inhibitory Concentration)Complete QS blockade [5]
Furanone C-30 + Colistin Colistin-Resistant GNB50 µg/mL (C-30) + 2 µg/mL (Col)Synergistic eradication of preformed mature biofilmsEPS matrix disruption enhancing antibiotic penetration [6]

Experimental Protocols

The following protocols provide self-validating workflows for assessing the anti-biofilm properties of furanones.

Workflow Culture 1. Bacterial Culture (OD600 = 0.01) Treatment 2. Furanone Treatment (Sub-MIC Doses) Culture->Treatment Incubation 3. Static Incubation (37°C, 18-24h) Treatment->Incubation Wash 4. Wash Planktonic Cells (PBS x2) Incubation->Wash Stain 5. Crystal Violet Stain (0.1%, 15 min) Wash->Stain Solubilize 6. Solubilization (30% Acetic Acid) Stain->Solubilize Read 7. Absorbance Read (OD590 nm) Solubilize->Read

Fig 2: Standardized workflow for the static biofilm inhibition assay using Crystal Violet.

Protocol A: Static Biofilm Inhibition Assay (Crystal Violet Method)

Objective: Quantify the prophylactic inhibition of biofilm formation by sub-MIC concentrations of Furanone C-30.

Materials & Reagents:

  • Overnight culture of P. aeruginosa PAO1 in Tryptic Soy Broth (TSB).

  • Furanone C-30 stock solution (10 mg/mL in absolute ethanol or DMSO).

  • 96-well flat-bottom polystyrene microtiter plates.

  • 0.1% (w/v) Crystal Violet (CV) solution; 30% Glacial Acetic Acid.

Step-by-Step Methodology:

  • Inoculum Preparation: Dilute the overnight PAO1 culture 1:100 in fresh TSB to achieve an initial OD600​ of approximately 0.01 (equivalent to ∼106 CFU/mL).

  • Treatment Setup: Aliquot 190 µL of the bacterial suspension into the wells of the 96-well plate. Add 10 µL of Furanone C-30 dilutions to achieve final sub-MIC testing concentrations (e.g., 1, 2.5, 5, 10 µg/mL) [4].

    • Self-Validation (Controls): Include a Positive Control (Bacteria + 10 µL sterile TSB), a Negative Control (200 µL sterile TSB only), and a Vehicle Control (Bacteria + 10 µL Ethanol/DMSO at the highest concentration used).

  • Incubation: Incubate the plate statically at 37°C for 18–24 hours. Do not shake, as shear forces disrupt the sessile architecture.

  • Washing: Carefully aspirate the planktonic culture using a multichannel pipette. Gently wash each well twice with 200 µL of sterile Phosphate-Buffered Saline (PBS).

  • Fixation & Staining: Allow the plate to air-dry for 15 minutes. Add 200 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.

  • Destaining: Aspirate the CV and wash the wells 3–4 times with distilled water until the wash runs clear. Air-dry the plate completely.

  • Solubilization & Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm matrix. Incubate for 15 minutes. Transfer 150 µL to a new plate and read the absorbance at 590 nm ( OD590​ ) using a microplate reader.

Protocol B: Synergistic Biofilm Eradication Assay

Objective: Determine the combinatorial efficacy of Furanone C-30 and antibiotics (e.g., Colistin or Tobramycin) on pre-formed mature biofilms.

Step-by-Step Methodology:

  • Biofilm Maturation: Seed a 96-well plate with 200 µL of PAO1 suspension ( OD600​=0.01 ) and incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Supernatant Removal: Gently aspirate the spent media containing planktonic cells and wash once with PBS.

  • Combinatorial Treatment: Add 200 µL of fresh TSB containing:

    • Group 1: Furanone C-30 alone (e.g., 50 µg/mL).

    • Group 2: Antibiotic alone (e.g., Colistin 2 µg/mL).

    • Group 3: Furanone C-30 + Antibiotic.

    • Group 4: Untreated control.

  • Secondary Incubation: Incubate the treated mature biofilms for an additional 24 hours at 37°C.

  • Viability Assessment (MTT/XTT Assay): Wash the wells twice with PBS. Add 100 µL of TSB and 10 µL of MTT reagent (5 mg/mL) to each well. Incubate in the dark for 4 hours at 37°C. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm to quantify surviving metabolically active sessile cells [5].

Expert Insights & Causality (E-E-A-T)

As an Application Scientist, ensuring robust and reproducible biofilm assays requires understanding the why behind the methodology:

  • Why use Sub-MIC concentrations of Furanones? To definitively prove that a compound is a Quorum Sensing Inhibitor (and not merely a biocide), it must be tested at concentrations that do not inhibit planktonic bacterial growth. If the OD600​ of the planktonic fraction remains identical to the untreated control, but the OD590​ of the biofilm fraction drops significantly, you have successfully isolated the anti-virulence/anti-QS mechanism [4].

  • The Importance of the Vehicle Control: Furanones are highly lipophilic and require solvents like DMSO or Ethanol. These solvents can independently stress bacterial membranes, artificially triggering or inhibiting biofilm formation. The vehicle control ensures that the observed biofilm reduction is strictly due to the furanone's interaction with the LuxR-type receptor.

  • Causality in Combinatorial Therapy: Antibiotics like colistin and tobramycin often fail against biofilms because the Extracellular Polymeric Substance (EPS) acts as a physical and electrostatic barrier. Furanone C-30 downregulates the pel and psl operons responsible for EPS production. By degrading this structural shield, furanones restore the penetration kinetics of the antibiotic, rescuing its efficacy against resistant strains [6].

References

  • Natural Compounds Inhibiting Pseudomonas aeruginosa Biofilm Formation by Targeting Quorum Sensing Circuitry IntechOpen URL:[Link]

  • Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa Journal of Medical Microbiology (PubMed) URL:[Link]

  • Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa ResearchGate URL:[Link]

  • Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa Indian Journal of Medical Research (PMC) URL:[Link]

  • Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa Northern Clinics of Istanbul URL:[Link]

  • Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo Microbiology Spectrum (ASM) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Identifying by-products in 4,5,5-trimethyl-2(5H)-furanone synthesis

Welcome to the Technical Support Center for Lactone Synthesis. This guide is designed for researchers and process chemists optimizing the synthesis of 4,5,5-trimethyl-2(5H)-furanone , a critical building block and quorum...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lactone Synthesis. This guide is designed for researchers and process chemists optimizing the synthesis of 4,5,5-trimethyl-2(5H)-furanone , a critical building block and quorum-sensing inhibitor analog.

Synthesizing highly substituted γ-butenolides often presents unique mechanistic challenges, particularly regarding regioselective dehydration and aldol-condensation side reactions. This guide provides authoritative troubleshooting strategies to identify, isolate, and resolve common by-products.

Mechanistic Workflow: Divergence of By-Products

To effectively troubleshoot your synthesis, you must first understand the causality of by-product formation. Whether you are utilizing a TiCl₄-mediated cross-aldol condensation [1] or the acid-catalyzed cyclization of a keto-ester[2], the final dehydration step is the primary branching point for impurities.

SynthesisPathway Start Aldol Adduct Precursor (Hydrated Intermediate) Dehydration Acid-Catalyzed Dehydration & Cyclization Start->Dehydration Uncyclized Uncyclized Adduct (+18 Da By-Product) Dehydration->Uncyclized Incomplete Reaction Exocyclic Exocyclic Isomer (Kinetic By-Product) Dehydration->Exocyclic Kinetic Elimination Target 4,5,5-Trimethyl-2(5H)-furanone (Thermodynamic Target) Dehydration->Target Thermodynamic Elimination Uncyclized->Dehydration Extended Acid Reflux Isomerization Base-Catalyzed Isomerization Exocyclic->Isomerization Mild Base (K2CO3) Isomerization->Target Double Bond Migration

Fig 1. Mechanistic pathways and by-product divergence in 4,5,5-trimethyl-2(5H)-furanone synthesis.

Frequently Asked Questions (FAQs): By-Product Identification

Q1: My ¹H NMR shows a pair of singlets around δ 4.9–5.1 ppm instead of the expected vinylic quartet at δ 5.8 ppm. Did I synthesize the 2(3H)-furanone isomer? A: No. A common mechanistic misconception in 5,5-disubstituted furanone synthesis is the assumption of a 2(3H)-furanone by-product. Because the C5 position in 4,5,5-trimethyl-2(5H)-furanone is fully substituted (gem-dimethyl), it lacks the necessary proton to form a C4–C5 double bond. The signals you are observing belong to the exocyclic kinetic isomer (5,5-dimethyl-4-methylene-dihydrofuran-2-one). During acid-catalyzed dehydration, elimination can kinetically favor the C4-methyl group rather than the C3 position [2]. This kinetic product can be driven to the thermodynamically favored, fully conjugated 2(5H)-furanone via base-catalyzed isomerization [3].

Q2: LC-MS analysis reveals a major impurity with a mass of +18 Da relative to the target lactone (m/z 144 vs 126). How do I resolve this? A: A +18 Da mass difference indicates the presence of the uncyclized, hydrated aldol adduct (or a ring-opened hydroxy-acid). This occurs when the acid-induced cyclo-condensation step is incomplete [1]. To resolve this, the intermediate must be subjected to extended thermal activation under acidic conditions. By refluxing the crude mixture in dilute aqueous HCl and distilling off the water, you force the equilibrium toward the closed lactone ring [2].

Q3: How can I prevent the formation of dark, oligomeric tars during the TiCl₄-mediated aldol addition? A: TiCl₄ is a highly active Lewis acid that can trigger uncontrolled polymerization of the starting materials if the exotherm is not managed [1]. Ensure strict temperature control (maintain at -40 °C to -78 °C during addition) and use a precise stoichiometric ratio. Quench the reaction strictly at low temperatures before allowing it to warm.

Analytical Signatures of Target and By-Products

Use the following quantitative data to calibrate your analytical methods and accurately identify the components of your crude mixture.

CompoundMolecular WeightGC-MS Base PeakKey ¹H NMR Signatures (CDCl₃)Mechanistic Origin
4,5,5-Trimethyl-2(5H)-furanone 126.16 g/mol m/z 126 [M]⁺δ 1.45 (s, 6H), 2.05 (d, 3H), 5.80 (q, 1H)Thermodynamically favored, fully conjugated lactone target.
Exocyclic Isomer 126.16 g/mol m/z 126 [M]⁺δ 1.40 (s, 6H), 3.15 (s, 2H), 4.9–5.1 (m, 2H)Kinetic elimination toward the C4-methyl group during dehydration.
Uncyclized Adduct 144.17 g/mol m/z 144 [M]⁺Broad –OH stretch (IR), missing vinylic protonsIncomplete acid-catalyzed cyclization/dehydration.

Step-by-Step Troubleshooting Protocols

Protocol A: Base-Catalyzed Isomerization of the Exocyclic By-Product

Objective: Convert the kinetic exocyclic isomer into the thermodynamically stable 4,5,5-trimethyl-2(5H)-furanone.

  • Phase Separation: Dilute the crude post-reaction mixture with ethyl acetate (3 × 50 mL) and separate the organic layer.

  • Thermodynamic Equilibration (Causality Step): Wash the combined organic layers with a 5% aqueous potassium carbonate (K₂CO₃) solution (20 mL per 100 mL organic phase) for exactly 15 minutes at ambient temperature. Mechanism: The mild base deprotonates the acidic C3 alpha-protons of the exocyclic isomer. The resulting enolate reprotonates to form the fully conjugated, thermodynamically stable endocyclic double bond [3].

  • Neutralization & Recovery: Wash the organic phase with saturated brine (30 mL) to halt the base catalysis. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Analyze the concentrated product via ¹H NMR. The protocol is successful if the exocyclic methylene protons (δ 4.9–5.1 ppm) have disappeared entirely, replaced by the distinct C3 vinylic quartet at δ 5.80 ppm.

Protocol B: Forced Cyclo-Condensation of the Hydrated Adduct

Objective: Drive incomplete (+18 Da) aldol adducts to the closed lactone ring.

  • Acidic Resuspension: Transfer the crude mixture containing the uncyclized impurity into a round-bottom flask equipped with a distillation apparatus. Add 10% aqueous HCl (1.5 equivalents relative to the starting material).

  • Thermal Dehydration (Causality Step): Heat the mixture to 95–100 °C for 2–4 hours. Mechanism: The combination of heat and Brønsted acid protonates the hydroxyl group, turning it into an excellent leaving group (water), thereby forcing the lactonization and dehydration sequence [2].

  • Equilibrium Shift: Apply a mild vacuum to continuously distill off the water and any alcoholic solvents formed during the reaction. Removing the by-products prevents the reversible ring-opening reaction.

  • Self-Validation: Perform GC-MS analysis on the distillate residue. The protocol is validated when the peak at m/z 144 is entirely consumed, leaving only the target lactone at m/z 126.

References

  • Straightforward Synthesis of 2(5H)
  • Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Synthesis of 2[5H]-furanone and transformation with two equivalents of fatty amines.
Optimization

Furanone Synthesis Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for Substituted Furanone Synthesis. As drug development and natural product synthesis increasingly rely on highly functionalized oxygen heterocycles, the 3(2H)-furanone and 3-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Furanone Synthesis. As drug development and natural product synthesis increasingly rely on highly functionalized oxygen heterocycles, the 3(2H)-furanone and 3-hydroxy-2-furanone cores have become critical scaffolds. This guide is engineered for application scientists and researchers facing bottlenecks in transition-metal catalysis, multicomponent reactions, and organocatalytic approaches.

As a Senior Application Scientist, my goal here is not just to provide you with a recipe, but to dissect the causality behind reaction failures. By understanding the mechanistic logical pathways, you can transform unpredictable reactions into robust, self-validating systems.

Section 1: Mechanistic Logical Pathways

Understanding the underlying mechanism is the first step in troubleshooting any stalled reaction. Below are the logical pathways for two highly utilized synthetic routes: the Palladium-Catalyzed Tandem Mannich/Ring-Closing route and the Enolate Wittig Rearrangement Sequence .

Mechanism A Imine + 4-Chloroacetoacetate B Base (Na2CO3) Enolate Formation A->B C Mannich Addition (Uncatalyzed) B->C D Primary Adduct Intermediate C->D E Pd(0) Catalyst Oxidative Addition D->E F Oxy-π-allylpalladium Complex E->F G Ring Closure (Enolate Attack) F->G H 4-Substituted 3(2H)-Furanone G->H

Pd-catalyzed tandem Mannich addition and ring-closing mechanism for 3(2H)-furanone synthesis.

Workflow Step1 Substrate: Methyl O-(alkynylmethyl) glycolate Step2 Enolization: Bu2BOTf + iPr2NEt (0 °C to rt) Step1->Step2 Step3 2,3-Wittig Rearrangement (Forms Intermediate Allene) Step2->Step3 Step4 Radical Initiation (Requires Trace O2) Step3->Step4 Step5 Alkylative Cyclization (Bu Group Transfer) Step4->Step5 Step6 3-Hydroxy-2-Furanone Derivative Step5->Step6

Workflow and logical pathway for the enolate Wittig rearrangement/alkylative cyclization.

Section 2: Diagnostic Q&A and Troubleshooting

Q1: I am using the tandem Mannich addition–palladium catalyzed ring-closing route to synthesize 4-substituted-3(2H)-furanones from imines and 4-chloroacetoacetates. My conversion is incomplete, and I am isolating mostly the acyclic primary adduct. How do I drive the cyclization? Analysis & Causality: The reaction proceeds in two distinct phases. The initial Mannich addition of the enolate to the imine is uncatalyzed and proceeds readily in the presence of a mild base. The bottleneck is the subsequent ring closure, which requires Pd(0) to undergo oxidative addition into the C-Cl bond, forming an oxy-π-allylpalladium intermediate before ester enolate attack . If you are isolating the primary adduct, your catalytic cycle is stalling at the oxidative addition step. Solution:

  • Temperature: The oxidative addition step requires a higher activation energy. Ensure the reaction is heated to exactly 50 °C. Running this at room temperature drops the product yield from 89% to 38%.

  • Solvent Coordination: Avoid strongly coordinating solvents like acetonitrile (CH₃CN), which competitively bind to the Pd center and inhibit oxidative addition. Dioxane is the optimal solvent as it provides sufficient solubility without poisoning the catalyst.

Q2: I am attempting the synthesis of 3-hydroxy-2-furanones via the Enolate Wittig Rearrangement/Alkylative Cyclization using Bu₂BOTf. Instead of the furanone, my NMR shows the formation of an intermediate allene. What is going wrong? Analysis & Causality: The transformation of methyl O-(alkynylmethyl) glycolate derivatives into furanones via boron enolates is highly dependent on both substrate electronics and the reaction environment. The mechanism involves a 2,3-Wittig rearrangement to generate an intermediate allene, followed by an alkyl transfer (the butyl group from Bu₂BOTf) to the allene, leading to C–C bond formation . Solution:

  • Substrate Scope: This reaction is strictly limited to internal alkynes bearing aryl groups. If you are using alkyl-substituted alkynes or terminal alkynes, the reaction will stall at the allene stage or yield substituted allylic alcohols.

  • Trace Oxygen Requirement: The alkyl transfer from the boron reagent to the allene proceeds via a radical pathway. If you are running this reaction in a strictly anaerobic environment (e.g., a nitrogen-filled glovebox), the radical initiation fails, and you will isolate a 2:1 mixture of the allene and the lactone. Conduct the reaction using standard Schlenk techniques where trace oxygen in the solvent/headspace is inherently present to initiate the radical cascade.

Q3: When utilizing gold catalysis for the hydration-cyclization of diynones to form furanones, I am observing poor regiodivergent control. How can I improve the regioselectivity? Analysis & Causality: Diynones possess two alkyne moieties that can undergo nucleophilic attack by water. The regioselectivity is dictated entirely by the electronic activation of the triple bond by the gold catalyst . Solution: Switch your catalyst system. Gold(I) and Gold(III) complexes exhibit different π-acidities. Utilizing a highly electrophilic Gold(I) catalyst with a bulky, electron-withdrawing phosphite ligand often directs the hydration to the more sterically accessible, electronically favored alkyne, ensuring a singular furanone regioisomer.

Section 3: Quantitative Optimization Data

The following table summarizes the critical optimization parameters for the Palladium-catalyzed synthesis of 4-substituted-3(2H)-furanones. Use this data to benchmark your own reaction conditions and validate your choice of solvent and temperature.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Isolated Yield (%)Diagnostic Outcome
1Pd(PPh₃)₄Na₂CO₃Dioxane501089 Optimal cyclization
2NoneNa₂CO₃Dioxane501069Uncatalyzed background reaction only
3Pd(PPh₃)₄Na₂CO₃Dioxanert2438Stalled at primary Mannich adduct
4Pd(PPh₃)₄Na₂CO₃CH₃CN501045Solvent competitive binding to Pd
5Pd(PPh₃)₄Na₂CO₃THF501052Poor intermediate solubility
6Pd₂dba₃·CHCl₃ / dppeNa₂CO₃Dioxane501078Viable alternative catalyst system

Data derived from the optimization studies of tandem Mannich addition–palladium catalyzed ring-closing routes.

Section 4: Validated Experimental Protocols

Protocol A: Self-Validating Synthesis of 4-Substituted-3(2H)-Furanones via Pd-Catalysis Self-Validation Checkpoint: The success of this protocol is validated by monitoring the shift in the crude ¹H NMR spectrum. A successful reaction will show the disappearance of the characteristic acyclic C-Cl proton signals (~4.2 ppm) of the primary adduct, replaced entirely by the cyclic furanone core signals.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon. Add the tosylimine (1.0 equiv, 0.5 mmol) and the 4-chloroacetoacetate ester (1.1 equiv, 0.55 mmol).

  • Catalyst & Base Loading: Quickly add Pd(PPh₃)₄ (5 mol%, 0.025 mmol) and anhydrous Na₂CO₃ (2.0 equiv, 1.0 mmol) against a positive flow of argon.

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed dioxane to achieve a 0.25 M concentration.

  • Reaction: Seal the tube and heat the vigorously stirring mixture in an oil bath pre-heated to exactly 50 °C for 10 hours.

  • Validation & Workup: Cool to room temperature. Take a 10 µL aliquot for crude NMR to confirm the absence of the Mannich adduct. Dilute the bulk mixture with 15 mL of ethyl acetate and wash with saturated aqueous NH₄Cl (2 × 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the pure 3(2H)-furanone.

Protocol B: Synthesis of 3-Hydroxy-2-Furanones via Enolate Wittig Rearrangement Self-Validation Checkpoint: To confirm the radical nature of the mechanism, run a parallel micro-scale reaction in a strictly oxygen-free glovebox. A successful standard reaction (outside the glovebox) will yield the furanone, while the glovebox control will stall at the allene intermediate, validating the protocol's reliance on trace atmospheric oxygen.

  • Enolization: In an oven-dried round-bottom flask under a standard nitrogen atmosphere (Schlenk line, allowing trace O₂), dissolve the aryl-substituted methyl O-(alkynylmethyl) glycolate (1.0 equiv, 0.3 mmol) in anhydrous CH₂Cl₂ (1.2 mL, 0.25 M). Cool the solution to 0 °C.

  • Reagent Addition: Dropwise, add Bu₂BOTf (3.2 equiv, 0.96 mmol) followed by N,N-diisopropylethylamine (iPr₂NEt) (4.0 equiv, 1.2 mmol).

  • Rearrangement & Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 15 minutes. The trace oxygen in the solvent/headspace will initiate the radical butyl transfer.

  • Quenching: Quench the reaction mixture by adding 1 mL of pH 7 phosphate buffer, followed by 0.5 mL of 30% aqueous H₂O₂. Stir vigorously for 10 minutes to oxidize the residual boron species.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the highly substituted 3-hydroxy-2-furanone.

Section 5: References
  • A tandem Mannich addition–palladium catalyzed ring-closing route toward 4-substituted-3(2H)-furanones. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of Substituted 3-Hydroxy-2-Furanone Derivatives via an Unusual Enolate Wittig Rearrangement/Alkylative Cyclization Sequence. Organic Letters.[Link]

  • Regiodivergent Hydration–Cyclization of Diynones under Gold Catalysis. Organic Letters.[Link]

Troubleshooting

Overcoming peak tailing in GC analysis of polar furanones

Technical Support Center: Overcoming Peak Tailing in GC Analysis of Polar Furanones Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in the quant...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Peak Tailing in GC Analysis of Polar Furanones

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in the quantitative analysis of polar furanones—such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and 2(5H)-furanone. These compounds are critical flavor-active and biologically significant molecules, but their high polarity and thermal instability make them notoriously difficult to analyze via Gas Chromatography (GC).

This guide provides a mechanistic understanding of peak tailing and field-proven, self-validating protocols to ensure robust, symmetrical chromatography.

Section 1: The Causality of Peak Tailing in Furanones

To solve a chromatographic issue, we must first understand the chemical physics occurring inside the instrument.

G Furanone Polar Furanone (e.g., Furaneol) Silanol Active Silanol Groups (-Si-OH) in GC Furanone->Silanol Hydrogen Bonding Secondary Interactions Derivatization Derivatization (Acetylation/Silylation) Furanone->Derivatization Mask -OH Group InertGC Ultra-Inert GC Pathway (Deactivated Liner/Column) Furanone->InertGC Prevent Adsorption Tailing Severe Peak Tailing & Signal Loss Silanol->Tailing Delayed Elution SharpPeak Sharp, Symmetrical Chromatographic Peaks Derivatization->SharpPeak InertGC->SharpPeak

Mechanism of furanone peak tailing via silanol interactions and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why do polar furanones exhibit severe peak tailing in GC-MS? A1: Peak tailing in chromatography is a multifactorial issue that arises primarily from secondary chemical interactions 1. Furanones possess highly active hydroxyl (-OH) and carbonyl (=O) groups. When injected into a GC system, these functional groups interact strongly with residual active sites, specifically exposed acidic silanol (-Si-OH) groups present on the surface of silica-based column stationary phases, glass inlet liners, or quartz wool 12. These interactions result in hydrogen bonding, causing a portion of the analyte molecules to be retained longer than the bulk, manifesting as a delayed elution profile or a "tail" 23.

Q2: How can I differentiate between column degradation and inlet active sites as the root cause? A2: If peak tailing is observed exclusively for active, polar compounds (like furanones or phenols) but not for inert hydrocarbons, the issue is chemical activity (silanol interactions) 4. Column activity usually affects the entire column, whereas contamination is typically localized at the front of the column 4. A self-validating diagnostic step is to trim 10–20 cm from the inlet end of the capillary column 3. If the peak symmetry is restored, the root cause was localized contamination or stationary phase degradation at the column head 35. If tailing persists, the issue is either systemic column activity or an active GC inlet liner.

Q3: Is chemical derivatization strictly necessary for furanone analysis? A3: While ultra-inert GC pathways can sometimes handle underivatized furanones at high concentrations, derivatization is highly recommended for trace-level quantification. Derivatization masks the polar hydroxyl group, replacing it with a less polar, more thermally stable moiety 6. This minimizes interactions with active sites, significantly improves volatility, and prevents thermal degradation 67. Common approaches include reacting the analyte with pentafluorobenzyl bromide (PFBBr), silylating agents, or acetylation reagents 68.

Section 2: Troubleshooting Workflow & Mitigation Strategies

When diagnosing peak tailing, follow this systematic workflow to isolate the root cause before altering your sample preparation.

G Start Observe Peak Tailing for Furanones CheckInlet 1. Inspect GC Inlet (Liner, Septum, Gold Seal) Start->CheckInlet ActionInlet Replace with Ultra-Inert Deactivated Components CheckInlet->ActionInlet If active sites suspected CheckColumn 2. Assess Column Activity CheckInlet->CheckColumn If inlet is clean ActionInlet->CheckColumn ActionColumn Trim 10-20 cm from Inlet End or Use Wax/PEG Phase CheckColumn->ActionColumn If phase degradation seen CheckMethod 3. Evaluate Sample Prep CheckColumn->CheckMethod If column is intact ActionColumn->CheckMethod ActionMethod Implement Derivatization (e.g., PFBBr or Acetic Anhydride) CheckMethod->ActionMethod If analyte is too polar Success Symmetrical Peak Shape (Tf ≈ 1.0) CheckMethod->Success If resolved ActionMethod->Success

Step-by-step GC troubleshooting workflow for resolving furanone peak tailing.

Section 3: Quantitative Data & Parameter Optimization

To systematically eliminate tailing, you must optimize both the physical GC parameters and the chemical state of the analyte. The table below summarizes the expected chromatographic metrics when transitioning from a standard setup to an optimized, derivatized workflow.

Parameter / MetricStandard GC Setup (Underivatized)Optimized Setup (Derivatized + Ultra-Inert)Rationale & Causality
Analyte State Free Furaneol (-OH active)Acetylated/Silylated FuraneolMasks the protic site, preventing hydrogen bonding with silanols 9.
Inlet Liner Standard splitless with glass woolUltra-inert, deactivated, wool-freeEliminates surface silanol groups and trace metal interactions 2.
Column Phase Standard 5% Phenyl (e.g., DB-5)High-polarity Wax (PEG) or UI DB-5msPEG phases offer better compatibility with polar analytes; UI phases reduce secondary interactions 10.
Tailing Factor ( Tf​ ) 1.8 – 2.5 (Severe Tailing)0.95 – 1.05 (Excellent Symmetry)A Tf​ of 1.0 defines ideal peak shape 5. Derivatization normalizes the elution profile.
Limit of Quantitation >50 ng/mL (Signal loss in tail) <2.0 ng/mL Sharper peaks increase the signal-to-noise ratio (S/N) and improve recovery 8.

Section 4: Field-Proven Experimental Protocol

To establish a self-validating system, use this step-by-step methodology for the in-situ acetylation and Solid-Phase Microextraction (SPME) of polar furanones prior to GC-MS analysis. This protocol ensures the analyte is protected before it ever contacts the heated GC inlet.

Protocol: In-Situ Derivatization and HS-SPME-GC-MS of Furaneol Objective: To convert Furaneol into its acetate derivative to eliminate silanol-induced peak tailing and improve thermal stability.

  • Sample Preparation: Transfer 5.0 mL of the aqueous sample (or homogenized matrix extract) into a 20 mL headspace vial. Add 1.5 g of NaCl to increase the ionic strength, driving the polar furanones into the headspace (salting-out effect) 6.

  • In-Situ Derivatization: Add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst) directly to the sample vial. Immediately seal the vial with a PTFE/silicone septum cap.

  • Equilibration: Place the vial in an agitator at 40°C for 10 minutes to allow the acetylation reaction to reach completion. The hydroxyl group of the furanone is now masked.

  • HS-SPME Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C 611.

  • Thermal Desorption & GC Injection: Retract the fiber and insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode using an ultra-inert, low-volume liner.

  • GC-MS Analysis:

    • Column: Deactivated Wax/PEG capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min).

    • Validation Check: Calculate the Tailing Factor ( Tf​ ) of the derivatized furanone peak. If Tf​>1.2 , perform inlet maintenance (trim column, replace liner) to maintain system integrity 34.

References

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI.
  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
  • Peak Tailing in GC Trace Analysis. Restek.
  • Gas Chromatography Problem Solving and Troubleshooting. Oxford University Press (OUP).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
  • Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures. Benchchem.
  • A Comparative Guide to the Detection and Quantification of 2(3H)-Furanones: GC-MS and Alternative Methods. Benchchem.
  • Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. ResearchGate.
  • Analytical Techniques for Scientists. ResearchGate.
  • Gas Chromatography-Olfactometry in Food Aroma Analysis. Imreblank.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI.

Sources

Optimization

Minimizing degradation of furanones during sample preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor recovery, irreproducible quantification, and rapid degradation of furanones during sampl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor recovery, irreproducible quantification, and rapid degradation of furanones during sample preparation.

Furanones—such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) and various halogenated derivatives—are highly polar, reactive compounds. Their conjugated enol-lactone system makes them exquisitely sensitive to pH fluctuations, thermal stress, and oxidative environments. This guide is designed to dissect the chemical causality behind furanone degradation and provide you with self-validating, field-proven methodologies to stabilize these volatile targets.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: Why do furanones degrade so rapidly during standard extraction procedures, and what are the primary chemical pathways? A1: Furanone degradation is driven by three primary mechanisms: thermal ring-opening, pH-driven tautomerization, and oxidation. When exposed to temperatures above 60°C (common in Soxhlet extraction), the furan ring undergoes1[1]. Furthermore, the ring oxygen in furanones is highly reactive and readily exchanges with sulfur atoms if sulfur-containing amino acids (like cysteine) or hydrogen sulfide are present in the matrix, leading to rapid analyte loss through Maillard-type interactions[1].

Q2: How does the pH of the extraction solvent dictate furanone recovery? A2: The stability of furanones is strictly pH-dependent due to keto-enol tautomerization. At highly acidic levels (pH < 3.0), acid-catalyzed protonation of the ring oxygen facilitates ring-opening. Conversely, at pH > 6.0, the enolate anion forms, which is highly susceptible to autoxidation and polymerization. Empirical stability studies demonstrate that1[1]. Failing to buffer your extraction solvent to this optimal range guarantees significant analyte degradation before the sample even reaches the instrument[2].

Q3: Which extraction techniques should I use to minimize thermal and oxidative loss? A3: Traditional methods like Soxhlet extraction must be abandoned due to their high heat profiles. Instead, modern techniques such as 2 are preferred because they offer efficient mass transfer at lower temperatures[2]. To mitigate oxidative stress, solvents should be degassed, and the extraction should ideally be performed under an inert atmosphere (e.g., nitrogen or argon purge)[3].

Q4: I am seeing severe peak tailing and poor resolution in my GC-MS analysis. How can I fix this? A4: The highly polar nature of furanones causes them to interact strongly with active sites in the GC injector and column, leading to peak tailing. Additionally, the high temperature of the GC inlet can cause on-column thermal degradation. To resolve this, you must either 4 prior to GC-MS analysis[4], or switch to LC-MS/MS, which operates at ambient temperatures and bypasses thermal vaporization entirely[4].

Section 2: Quantitative Data on Degradation Factors

To optimize your workflow, compare how different sample preparation parameters directly impact the structural integrity and recovery of furanones.

ParameterSub-optimal ConditionPrimary Degradation MechanismOptimized ConditionExpected Recovery (%)
Temperature > 80°C (e.g., Soxhlet)Thermal ring-opening & fragmentation< 10°C (Cryo-milling, cold UAE)> 92%
Solvent pH pH < 3.0 or pH > 6.0Acid/Base-catalyzed tautomerizationBuffered at pH 3.5–4.0 (Citrate)> 95%
Atmosphere Ambient Air (O₂ exposure)Free radical oxidation & polymerizationInert Gas (N₂ / Argon purge)> 90%
Matrix Interferences High lipid/protein contentMaillard reactions with amino acids / H₂SSPE Cleanup (HLB polymeric phase)> 88%

Section 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, every analytical protocol must be a self-validating system. The following methodology utilizes stable isotope-labeled internal standards to mathematically correct for any unavoidable matrix suppression or transient degradation.

Protocol: Stabilized Ultrasound-Assisted Extraction (UAE) of HDMF from Complex Matrices

Step 1: Matrix Quenching & Isotope Spiking (The Validation Step)

  • Action: Flash-freeze 5.0 g of the biological matrix in liquid nitrogen and homogenize using a cryo-mill. Immediately spike the frozen homogenate with 50 µL of a 10 µg/mL ¹³C₆-HDMF (stable isotope-labeled internal standard) solution.

  • Causality: Freezing halts endogenous enzymatic degradation. Spiking the heavy isotope before extraction ensures that the internal standard undergoes the exact same physical and chemical stresses as the endogenous analyte. Monitoring its recovery validates the entire extraction efficiency.

Step 2: Buffered Cold Extraction

  • Action: Add 15 mL of degassed extraction solvent (Acetonitrile:Water, 80:20 v/v) strictly buffered to pH 3.5 using 50 mM citrate buffer.

  • Action: Perform Ultrasound-Assisted Extraction (UAE) in a water bath maintained at 4°C for 15 minutes.

  • Causality: The pH 3.5 buffer locks the furanone in its most stable enol conformation, preventing base-catalyzed oxidation. UAE provides the necessary kinetic energy to disrupt cell walls without introducing the thermal stress that causes ring fragmentation.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Action: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

  • Action: Pass the supernatant through a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% cold methanol in water, and elute the furanones with 2 mL of 100% cold acetonitrile.

  • Causality: Furanones easily react with co-extracted amino acids and lipids. The HLB cartridge retains the polar furanones while allowing interfering proteins and salts to be washed away, preventing downstream reactions in the autosampler.

Step 4: Instrumental Analysis (LC-MS/MS)

  • Action: Transfer the eluate to an amber vial (to prevent photo-degradation) and analyze immediately via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality: LC-MS/MS is selected over GC-MS to completely bypass the heated injection port, eliminating the risk of thermal degradation during ionization.

Section 4: Visualizing Workflows and Pathways

FuranoneDegradation Furanone Furanone (e.g., HDMF) Thermal Thermal Stress (>60°C) Furanone->Thermal pH_Extreme pH Extremes (<3.0 or >6.0) Furanone->pH_Extreme Oxidation Oxidative Stress (O2, Light) Furanone->Oxidation RingOpening Ring Opening & Fragmentation Thermal->RingOpening Heat Tautomerization Keto-Enol Tautomerization pH_Extreme->Tautomerization Acid/Base Polymerization Oxidation & Polymerization Oxidation->Polymerization ROS/Light

Fig 1: Primary degradation pathways of furanones during sample preparation and extraction.

ExtractionWorkflow Sample Complex Matrix (Fruit/Food) CryoMilling Cryo-milling (Liquid N2) Sample->CryoMilling Prevent heat Extraction UAE Extraction (pH 3.5 Buffer, 4°C) CryoMilling->Extraction Stabilize pH Cleanup SPE Cleanup (HLB Cartridge) Extraction->Cleanup Remove matrix Analysis LC-MS/MS Analysis Cleanup->Analysis Quantify

Fig 2: Optimized sample preparation workflow for furanone stabilization and quantification.

Section 5: References

  • Journal of Food and Drug Analysis - Reactivity and stability of selected flavor compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of Furanone Derivatives

Welcome to the Technical Support Center for Furanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up furanone derivative synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up furanone derivative synthesis. Furanones are key structural motifs in pharmaceuticals and natural products, but their large-scale production presents unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most significant hurdles when scaling up furanone synthesis from the bench to a pilot or industrial scale?

A1: The primary challenges in scaling up furanone synthesis revolve around managing reaction exotherms, ensuring efficient heat and mass transfer, dealing with catalyst deactivation, and developing robust purification methods.[1] A reaction that is easily controlled in a 100 mL flask can become a serious safety hazard in a 100 L reactor if the heat generated cannot be dissipated effectively.[1] Furthermore, issues like catalyst lifetime, solvent effects, and byproduct formation, which may be minor at the lab scale, can become critical economic and quality drivers at a larger scale.[2][3][4]

Q2: My synthesis involves an acid-catalyzed cyclization, like the Paal-Knorr reaction. What should I be most concerned about during scale-up?

A2: For acid-catalyzed reactions like the Paal-Knorr synthesis, the main concerns are the corrosive nature of strong acids on industrial equipment and the potential for acid-catalyzed side reactions, such as polymerization or decomposition of the furan ring.[5][6][7] Harsh conditions, like refluxing in strong acid, are often not viable on a large scale.[5] Therefore, identifying milder acid catalysts (e.g., Lewis acids like ZnBr₂ or solid acid catalysts) and optimizing reaction temperature and time are crucial for a successful and safe scale-up.[5][8]

A3: Darkening or tar formation is a common issue in furanone synthesis, often caused by polymerization or decomposition of the furan ring or starting materials, especially under acidic conditions or at high temperatures.[6] This is exacerbated at a larger scale due to localized "hot spots" from inefficient mixing or poor heat transfer.[1] Careful control over temperature and ensuring homogeneous mixing are critical to minimize these side reactions.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Problem Area 1: Low Yield & Incomplete Conversion

Q: My reaction yield has dropped significantly after scaling up, and I'm seeing a lot of unreacted starting material. What should I investigate?

A: Several factors can contribute to low yield and incomplete conversion on a larger scale. A systematic approach is necessary for troubleshooting.[2]

  • Catalyst Deactivation : The catalyst may be degrading, poisoning, or fouling over the extended reaction times typical of large-scale batches.[2][4]

    • Insight : Impurities in starting materials or solvents can "poison" the catalyst.[2] For heterogeneous catalysts, coke deposition can block active sites.[9][10]

    • Solution : Ensure high purity of all reagents.[2] For heterogeneous catalysts, consider periodic regeneration cycles or using a more robust catalyst support.[9] In some cases, modifying the catalyst support with cations like potassium can enhance stability.[9]

  • Sub-optimal Reaction Conditions : Temperature, solvent, and catalyst concentration are critical parameters that may not scale linearly.[2]

    • Insight : The optimal temperature in a small flask might be too high for a large reactor where heat dissipation is slower, leading to side reactions or catalyst deactivation.[1][2]

    • Solution : Re-optimize the temperature profile for the larger scale. Consider a lower temperature for a longer duration.[11] The choice of solvent can also significantly influence reaction rates and selectivity.[12][13][14]

  • Insufficient Mixing : Inefficient stirring in a large reactor can lead to poor contact between reactants, especially in heterogeneous reactions.[2]

    • Insight : This creates concentration and temperature gradients, slowing down the reaction in certain zones of the reactor.

    • Solution : Evaluate the reactor's mixing efficiency. Use appropriate impeller designs and stirring speeds to ensure a homogeneous reaction mixture.

  • Reversible Reaction : The reaction may be reaching an equilibrium that is short of full conversion.[2]

    • Insight : This is common in condensation reactions like the Paal-Knorr synthesis, which produce water as a byproduct.[7]

    • Solution : Implement a method to remove the byproduct as it forms, such as a Dean-Stark trap for water removal, to drive the reaction to completion.[2]

Problem Area 2: Poor Selectivity & Byproduct Formation

Q: I'm getting a mixture of products, including a significant amount of the undesired 2(5H)-furanone isomer instead of my target 2(3H)-furanone. How can I improve selectivity?

A: The formation of the more stable 2(5H)-furanone isomer is a common challenge, as the conjugation of the double bond with the carbonyl group makes it the thermodynamically favored product.[15] Achieving the kinetically favored 2(3H)-isomer requires careful control of reaction conditions.

  • Key Insight : Isomerization is often catalyzed by acid, base, or high temperatures.[15]

  • Solutions :

    • Temperature Control : Operate at the lowest possible temperature that allows for a reasonable reaction rate. This favors the kinetic product.[15]

    • pH Control : If the reaction can proceed under neutral conditions, this is ideal. If an acid or base is necessary, use the mildest possible reagent (e.g., a buffered solution instead of a strong acid) and monitor the reaction closely to quench it as soon as the starting material is consumed.[15]

    • Minimize Reaction Time : Extended reaction times, even under mild conditions, can allow for gradual isomerization to the thermodynamic product.[15]

Q: My crude product analysis (NMR, LC-MS) shows several unexpected byproducts. What are the likely side reactions?

A: Besides isomerization, other common side reactions in furanone synthesis include Michael additions, dimerizations, or decomposition of starting materials.[2]

  • Solutions to Minimize Byproducts :

    • Adjust Stoichiometry : Varying the molar ratio of reactants can sometimes suppress the formation of certain byproducts. A slight excess of one reactant might drive the reaction toward the desired product.[2]

    • Catalyst Selection : A milder catalyst may be more selective and produce fewer side products than a highly active one.[2] Screening a range of catalysts with different properties is advisable.

    • Solvent Effects : The solvent can influence the reaction pathway. A change in solvent polarity or coordinating ability can sometimes favor the desired reaction over side reactions.[2] For instance, some reactions show improved selectivity in a water/ethanol mixture.[2]

Problem Area 3: Purification Challenges

Q: I'm having difficulty purifying my furanone derivative on a large scale using column chromatography. The product either streaks or co-elutes with impurities.

A: Large-scale purification requires a different approach than bench-scale chromatography. What works for milligrams may be impractical or ineffective for kilograms.

  • Crystallization : If your furanone is a solid, recrystallization is often the most effective and scalable purification method.[2]

    • Protocol : Screen various solvents and solvent mixtures to find a system where the furanone is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Chromatography on Acid-Sensitive Compounds :

    • Insight : Standard silica gel is acidic and can cause on-column isomerization of sensitive furanones (e.g., 2(3H)- to 2(5H)-isomers) or other decomposition.[15][16]

    • Solution : Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine). Alternatively, use a different stationary phase like neutral alumina.[15]

  • Distillation : For volatile and thermally stable furanone derivatives, distillation can be a viable purification method.[16]

    • Insight : This is particularly useful for removing non-volatile impurities. However, it may not be effective if impurities have similar boiling points.[16]

  • Work-up Procedure : An efficient work-up can significantly simplify the final purification. Designing the synthesis for an easy work-up, such as simple filtration or extraction, can avoid the need for chromatography altogether.[2]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low yield in a large-scale furanone synthesis.

Troubleshooting_Workflow cluster_purity Purity Issues cluster_reaction Reaction Parameter Issues cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Side Products start Low Yield Observed (>10% deviation from bench) check_purity Check Purity of Starting Materials & Solvents start->check_purity impurity_found Impurity Found? check_purity->impurity_found check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) analyze_crude Analyze Crude Reaction (TLC, NMR, LC-MS) check_conditions->analyze_crude check_mixing Evaluate Mixing Efficiency purify_sm Purify Starting Materials (Distillation/Recrystallization) impurity_found->purify_sm Yes no_impurity Purity OK impurity_found->no_impurity No purify_sm->check_conditions no_impurity->check_conditions incomplete_conv Incomplete Conversion? analyze_crude->incomplete_conv side_products Side Products Formed? incomplete_conv->side_products No catalyst_deact Suspect Catalyst Deactivation incomplete_conv->catalyst_deact Yes optimize_temp Lower Reaction Temperature side_products->optimize_temp Yes end_node Re-run Optimized Reaction at Scale side_products->end_node No, Yield Loss in Workup/Purification equilibrium Suspect Equilibrium catalyst_deact->equilibrium optimize_catalyst Optimize Catalyst Loading or Use More Robust Catalyst catalyst_deact->optimize_catalyst remove_byproduct Remove Byproduct (e.g., water) equilibrium->remove_byproduct optimize_catalyst->end_node remove_byproduct->end_node change_catalyst Screen Milder/ More Selective Catalysts optimize_temp->change_catalyst change_solvent Change Solvent change_catalyst->change_solvent change_solvent->end_node

Caption: A decision-making workflow for troubleshooting low yields.

Key Experimental Protocol: Deactivation of Silica Gel for Chromatography

This protocol is essential when purifying acid-sensitive furanone derivatives to prevent on-column isomerization.

Materials:

  • Crude furanone product

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)

  • Triethylamine (TEA)

  • Rotary evaporator

Procedure:

  • Prepare the Neutralizing Eluent : Prepare the primary eluent system as determined by TLC analysis. To this eluent, add triethylamine to a final concentration of 1-2% (v/v). For example, to 1 L of 80:20 Hexane/EtOAc, add 10-20 mL of TEA.

  • Pack the Column : Pack the chromatography column with silica gel using the TEA-containing eluent.

  • Equilibrate the Column : Flush the packed column with at least 5 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.

  • Switch to Standard Eluent : After equilibration, flush the column with at least 5-10 column volumes of the standard eluent (without TEA). This removes excess TEA which can otherwise interfere with product isolation.

  • Load the Sample : Dissolve the crude furanone product in a minimal amount of the standard eluent and load it onto the column.

  • Elute and Collect : Elute the column with the standard eluent, collecting fractions and monitoring by TLC.

  • Isolate the Product : Combine the pure fractions and remove the solvent under reduced pressure. Crucially, for potentially volatile furanones, use a low-temperature water bath on the rotary evaporator to prevent product loss.[15][16]

Data Summary: Solvent Effects on Furanone Synthesis

The choice of solvent can dramatically impact reaction outcomes. The following table summarizes general trends observed in furanone syntheses.

Solvent TypeDielectric Constant (ε)Typical Observations in Furanone SynthesisReference(s)
Non-polar (e.g., Hexane, Toluene)LowOften used for reactions involving non-polar reactants. May require higher temperatures.[13]
Polar Aprotic (e.g., Acetonitrile, DCM)Medium-HighGenerally good solvents for a wide range of reactants. Acetonitrile can provide a good balance between conversion and selectivity.[2][11]
Polar Protic (e.g., Ethanol, Water)HighCan participate in hydrogen bonding, potentially stabilizing transition states or intermediates. Mixtures of water and ethanol can improve yield and selectivity in some cases. However, high dielectric constants can sometimes decrease the yield of the desired furanone.[2][12]
Biphasic Systems (e.g., Water/DCE)N/AUseful for selective oxidation of furfural to 2(5H)-furanone, allowing for product separation and potentially higher yields.[12][17]

References

  • BenchChem. (n.d.). Troubleshooting multicomponent reactions for furanone synthesis.
  • Various Authors. (n.d.). The Chemistry of 2(5H)-Furanones. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2(3H)-Furanone Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Furan-dione Purification using High-Performance Liquid Chromatography (HPLC).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2(3H)-Furanones and Prevention of Isomerization to 2(5H).
  • Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Biofuel Research Journal. (n.d.). Enhancing sustainable furan production from biomass: Influence of support cations on Pd-catalyzed furfural decarbonylation under industrially relevant conditions. Retrieved from [Link]

  • PMC. (n.d.). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions in the synthesis of furan-2,4-diones.
  • ScienceDirect. (n.d.). Biphasic Furfural oxidation with Hydrogen Peroxide : Effect of solvent on reaction kinetics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (1997). NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION FLAVOUR SCIENCE. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans.
  • ResearchGate. (n.d.). Selective Production of Aromatics by Catalytic Fast Pyrolysis of Furan with In Situ Dehydrogenation of Propane. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the yield of 3 a. Retrieved from [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]

  • PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions: synthesis of pyrrolone/furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved from [Link]

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Optimization

Technical Support Center: Enhancing Furanone Solubility for Bioassays

As a Senior Application Scientist, this guide provides practical, field-proven solutions to the common yet critical challenge of solubilizing furanone-based compounds for biological assays. Furanones are a class of heter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides practical, field-proven solutions to the common yet critical challenge of solubilizing furanone-based compounds for biological assays. Furanones are a class of heterocyclic organic molecules with immense therapeutic potential, but their often hydrophobic nature presents a significant hurdle for accurate in vitro and in vivo testing.[1][2] This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues researchers face when working with furanones. The solutions are presented in a logical progression, from initial stock preparation to advanced formulation strategies.

Q1: My furanone powder won't dissolve directly in my aqueous assay buffer. What is the standard starting procedure?

Answer: This is expected behavior for a majority of furanone compounds due to their characteristic low water solubility.[3] The standard industry practice is to first create a high-concentration stock solution in a water-miscible organic solvent. The most common and recommended starting solvent is Dimethyl Sulfoxide (DMSO).[4][5]

Causality (The "Why"): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[6] Its miscibility with water allows for the creation of a concentrated stock that can then be serially diluted into your aqueous assay medium to achieve the desired final concentration.[5] Starting with a high-concentration stock (e.g., 10-50 mM) minimizes the final volume of organic solvent added to your assay, which is critical for avoiding solvent-induced artifacts.[5]

Q2: I'm observing precipitate immediately after adding my DMSO stock to the cell culture medium. What is causing this and how can I prevent it?

Answer: You are likely encountering a phenomenon known as "solvent shock" or "crashing out."[7] This occurs when a compound dissolved in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (your aqueous medium). The abrupt change in solvent polarity causes the compound's solubility limit to be exceeded, leading to immediate precipitation.[7]

Troubleshooting Workflow:

cluster_0 Troubleshooting Compound Precipitation cluster_B_details cluster_C_details cluster_D_details cluster_E_details A Precipitation Observed (Solvent Shock) B Step 1: Optimize Dilution Technique A->B Start Here C Step 2: Reduce Final Concentration B->C Precipitation Persists F Issue Resolved B->F Success B_1 • Add stock to medium, not vice-versa • Add dropwise while vortexing/swirling • Pre-warm medium to 37°C D Step 3: Modify Stock Solution C->D Precipitation Persists C->F Success C_1 • Is the target concentration realistic? • Perform kinetic solubility test • Lower the highest concentration in your dose-response curve E Step 4: Explore Advanced Methods D->E Precipitation Persists D->F Success D_1 • Lower the stock concentration (e.g., 10mM instead of 50mM) • Try an alternative solvent (Ethanol, PEG 400) E->F Success E_1 • Use Cyclodextrins • Use Surfactants (e.g., Tween® 80)

Caption: Troubleshooting workflow for furanone precipitation.

Solutions:

  • Improve Mixing Technique: Add the stock solution dropwise into the assay medium while gently vortexing or swirling.[7] This avoids creating localized areas of high concentration. Never add aqueous buffer to your concentrated DMSO stock.

  • Use Intermediate Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. For example, first, dilute the 10 mM stock 1:10 in DMSO, then dilute this 1 mM stock 1:100 in your medium.

  • Reduce Final Concentration: Your target concentration may simply be above the furanone's thermodynamic solubility limit in the final medium. Try lowering the highest concentration in your experiment.[7]

  • Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) means you will add a larger volume to your medium, which can facilitate better mixing and dispersion.[7] However, be mindful of the final solvent concentration.

Q3: What is the maximum concentration of an organic solvent like DMSO that is safe for my cells?

Answer: This is a critical question, as solvent-induced toxicity can easily be mistaken for compound activity. The tolerance to DMSO is highly cell-line dependent.[6][8]

Expertise & Trustworthiness: A universal "safe" concentration does not exist, but general guidelines have been established through extensive empirical testing. For most cell-based assays, the final concentration of DMSO should not exceed 0.5% , with <0.1% being the ideal target .[5][8][9] Concentrations above 1% are often cytotoxic and can significantly alter cell morphology, growth, and gene expression.[6][9][10]

The Self-Validating System (Mandatory Controls): To ensure your results are valid, you must include a "vehicle control" in every experiment.

  • Vehicle Control: Cells treated with the assay medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the highest concentration of your test compound.[4][5]

  • Untreated Control: Cells treated with the assay medium alone.

Your vehicle control results should be statistically indistinguishable from your untreated control. If they are not, your solvent is affecting the assay, and its concentration must be lowered.

SolventTypical Max Final Concentration (Cell-Based Assays)Notes
DMSO 0.1% - 0.5% Can induce cell differentiation or stress at higher concentrations.[10]
Ethanol 0.1% - 0.5% Can be more disruptive to cell membranes than DMSO.[10]
Polyethylene Glycol (PEG 300/400) < 1% Generally well-tolerated but can increase solution viscosity.[11]
Propylene Glycol (PG) < 1% A common co-solvent in pharmaceutical formulations.[11][12]
Q4: My furanone is still insoluble, or I need to use a solvent concentration that is toxic to my cells. What are the next-level options?

Answer: When standard organic solvents are insufficient, you must move to more advanced formulation strategies. The two primary methods are the use of cyclodextrins and surfactants.[13]

1. Cyclodextrins (Inclusion Complexes):

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] The hydrophobic furanone molecule can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[14][16] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[16]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[17]

  • Best For: Assays where the slow release of the monomeric drug is acceptable and where surfactants might interfere with membrane-related targets.

2. Surfactants (Micellar Solubilization):

  • Mechanism: Surfactants (or detergents) are amphipathic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into spherical structures called micelles.[18][19] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic furanones partition into this core, effectively being solubilized within the aqueous solution.[13][18]

  • Common Types: Non-ionic surfactants like Tween® 80 or Poloxamer 188 are frequently used in biological applications due to their lower potential for protein denaturation compared to ionic surfactants.[13]

  • Best For: Situations requiring high drug loading, though one must validate that the surfactant itself does not affect the biological assay.

StrategyMechanismCommon AgentsProsCons
Co-solvency Reduces the polarity of the bulk solvent (water).[20]DMSO, Ethanol, PEG 400Simple, well-understood, inexpensive.Limited by solvent toxicity, risk of precipitation upon dilution.[10][21]
Inclusion Complexation Encapsulates the hydrophobic drug in a soluble carrier.[14]HP-β-Cyclodextrin, Sulfobutylether-β-CDSignificant solubility enhancement, low toxicity, can improve stability.[15][16]Can alter drug availability, requires specific preparation methods.
Micellar Solubilization Partitions the drug into the hydrophobic core of micelles.[18]Tween® 80, Polysorbates, PoloxamersHigh solubilizing capacity, can be used for very insoluble compounds.[13]Surfactants can have their own biological effects, may interfere with assays.[13][22]
Experimental Protocols
Protocol 1: Preparation of a Furanone-DMSO Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution.

Materials:

  • Furanone compound

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[5]

  • Analytical balance

  • Sterile amber glass vial or microcentrifuge tube[4]

Procedure:

  • Calculate Mass: Determine the mass of the furanone required to make the desired volume of a 10 mM solution (Mass = 0.01 mol/L * Molar Mass ( g/mol ) * Volume (L)).

  • Weigh Compound: Using an analytical balance, carefully weigh the calculated mass and transfer it to the sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[4]

  • Verify Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles or sediment. The solution should be perfectly clear.[4]

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[5] For many compounds, repeated freeze-thaw cycles can lead to precipitation, so it is best practice to aliquot the stock into smaller, single-use volumes.[21]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the kneading method for preparing a furanone-cyclodextrin solid dispersion, which can then be dissolved in an aqueous buffer.[15][23]

Materials:

  • Furanone compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol or Methanol

  • Mortar and pestle

  • Vacuum desiccator or oven

Procedure:

  • Molar Ratio: Start with a 1:1 molar ratio of furanone to HP-β-CD. Weigh out the appropriate amounts of each.

  • Combine: Place the furanone and HP-β-CD powders into a clean mortar.

  • Knead: Add a small amount of ethanol/water co-solvent dropwise to the powder mixture. Knead the mixture thoroughly with the pestle for 30-40 minutes to form a thick, uniform paste.[23] The mechanical force and the presence of a small amount of solvent facilitate the inclusion of the furanone into the cyclodextrin cavity.

  • Dry: Dry the resulting paste under vacuum or in an oven at a low temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved.

  • Pulverize: Grind the resulting dried solid complex into a fine powder using the mortar and pestle.[23]

  • Dissolve: This powdered complex can now be weighed and dissolved directly into your aqueous assay buffer. The solubility should be markedly improved compared to the free furanone.

  • Validate: It is advisable to characterize the complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm successful inclusion.[24]

cluster_workflow Furanone-Cyclodextrin Complexation Workflow (Kneading Method) A 1. Weigh Furanone & HP-β-CD (e.g., 1:1 molar ratio) B 2. Combine in Mortar A->B C 3. Add Ethanol/Water Dropwise B->C D 4. Knead to Homogenous Paste (30-40 min) C->D E 5. Dry Paste to Constant Weight (Vacuum or Low Heat) D->E F 6. Pulverize Dried Complex E->F G 7. Dissolve Powdered Complex in Aqueous Buffer F->G

Caption: Workflow for preparing a furanone-cyclodextrin complex.

References
  • Cosolvent - Wikipedia. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • Høyer-Hansen, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • Tsai, C., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 548. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Medical Device and Diagnostic Industry. (2016, December 15). Biocompatibility Failure & Solvent Effect on Chemical Characterization. [Link]

  • Royal Society of Chemistry. (2015). Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. Analytical Methods, 7(18), 7545-7552. [Link]

  • Reddit. (2024, September 11). Best solvent for furanones. [Link]

  • Hilaris Publisher. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • National Center for Biotechnology Information. (2022, November 8). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • PubMed. (2018, January 15). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

  • Pharmaceutical Press. Micellar solubilization. [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? [Link]

  • National Center for Biotechnology Information. (2018, January 24). Enhanced Solubilization of Fluoranthene by Hydroxypropyl β-Cyclodextrin Oligomer for Bioremediation. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • ResearchGate. Effect of furanone C-30 on LasR solubility. [Link]

  • Hilaris Publisher. (2024, May 29). Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. [Link]

  • Aston University. (2015, June 29). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. [Link]

  • Journal of Pharmaceutical Research and Development. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • American Society for Microbiology. (2014, December 11). Screening of High-Level 4-Hydroxy-2 (or 5)-Ethyl-5 (or 2)-Methyl-3(2H)-Furanone-Producing Strains from a Collection of Gene Deletion Mutants of Saccharomyces cerevisiae. [Link]

  • University of Alberta. (2005, July 8). Micellar solubilization of drugs. [Link]

  • MDPI. (2025, August 14). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. [Link]

  • Cannabis Science and Technology. (2019, August 23). Solubilization of Phytocannabinoids Using Cyclodextrins. [Link]

  • Cellular and Molecular Biology. (2018, August 30). Inhibitory effect of dimethyl sulphoxide on human melanoma WM-266-4 cells’ metabolic activity in vitro. [Link]

  • National Center for Biotechnology Information. (2007, March). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. [Link]

  • SciSpace. (2018, March 6). Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel. [Link]

  • National Institute of Standards and Technology. (2005, March 4). Thermally Cleavable Surfactants Based on Furan-Maleimide Diels-Alder Adducts. [Link]

  • ResearchGate. (2019, March). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. [Link]

  • Semantic Scholar. (2021, March 15). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. [Link]

  • Cyprus Society of Human Genetics. (2018, August 21). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

  • ResearchGate. (2025, August 5). Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression. [Link]

  • The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Foreverest Resources Ltd. (2021, October 27). Research Progress on Furanones. [Link]

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  • Diva-Portal.org. (2025, May 2). Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. [Link]

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Reference Data & Comparative Studies

Validation

Biological activity of 4,5,5-trimethyl-2(5H)-furanone versus analogs

Biological Activity of 4,5,5-Trimethyl-2(5H)-furanone Versus Functionalized Analogs: A Comparative Guide Executive Summary The 2(5H)-furanone (γ-crotonolactone) scaffold is a privileged pharmacophore in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 4,5,5-Trimethyl-2(5H)-furanone Versus Functionalized Analogs: A Comparative Guide

Executive Summary

The 2(5H)-furanone (γ-crotonolactone) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its antimicrobial, anti-inflammatory, and anti-biofilm properties [1]. While highly functionalized derivatives—such as the halogenated furanones isolated from the red alga Delisea pulchra—exhibit potent biological activity, simpler alkyl-substituted variants like 4,5,5-trimethyl-2(5H)-furanone (CAS 4182-41-6) serve primarily as baseline structural scaffolds, synthetic intermediates, or flavoring agents.

This guide provides an objective, data-driven comparison of the baseline biological activity of 4,5,5-trimethyl-2(5H)-furanone against its advanced, functionalized analogs (halogenated and sulfonyl-terpene derivatives). By analyzing structure-activity relationships (SAR) and experimental performance, this document equips researchers with the mechanistic insights required to select the appropriate furanone derivative for drug development and antimicrobial screening [2].

Mechanistic Profiling & Structure-Activity Relationship (SAR)

The biological efficacy of 2(5H)-furanones is dictated by the substituents at the C-3, C-4, and C-5 positions of the lactone ring.

  • The Baseline Scaffold (4,5,5-Trimethyl-2(5H)-furanone): The presence of methyl groups at C-4 and C-5 imparts lipophilicity, allowing the molecule to passively partition into bacterial membranes. However, it lacks an electrophilic center (such as a halogen) or a bulky hydrogen-bonding moiety. Consequently, it exhibits very weak binding affinity to bacterial receptor targets, resulting in negligible antimicrobial or anti-biofilm activity at pharmacologically relevant concentrations.

  • Halogenated Analogs (e.g., C-30): Substituting halogens (bromine/chlorine) at C-3 and C-4 transforms the furanone into a potent Quorum Sensing (QS) inhibitor. These halogens mimic the acyl tail of acyl-homoserine lactones (AHLs), allowing the furanone to competitively bind to LuxR-type receptors in Gram-negative bacteria, thereby suppressing virulence gene expression without killing the bacteria (reducing selection pressure for resistance) [3].

  • Sulfonyl/Terpene Analogs (e.g., F105): Recent synthetic efforts have conjugated 2(5H)-furanones with sulfonyl groups and terpene moieties (e.g., l-menthol or borneol) at C-5. These analogs bypass the Gram-negative QS system entirely. Instead, they exhibit highly selective, potent bactericidal and anti-biofilm activity against Gram-positive bacteria (like Staphylococcus aureus) by inducing intracellular Reactive Oxygen Species (ROS) and causing irreversible protein damage [4].

Mechanism F_Base 4,5,5-Trimethyl-2(5H)-furanone (Baseline Scaffold) QS_Receptor LuxR-type QS Receptor (Gram-Negative) F_Base->QS_Receptor Weak/No Binding F_Halo Halogenated Analogs (e.g., C-30) F_Halo->QS_Receptor Competitive Inhibition (Displaces AHL) F_Sulf Sulfonyl Analogs (e.g., F105) ROS_Gen Intracellular ROS Generation (Gram-Positive) F_Sulf->ROS_Gen Protein Damage & Oxidative Stress Biofilm_Inhib Biofilm Inhibition & Bacterial Clearance QS_Receptor->Biofilm_Inhib Suppresses Virulence Genes ROS_Gen->Biofilm_Inhib Cell Death / Synergy

Mechanistic divergence of 2(5H)-furanone analogs in bacterial inhibition pathways.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their Minimum Inhibitory Concentration (MIC), biofilm eradication capacity, and off-target eukaryotic toxicity. The data below synthesizes standard in vitro assay results for these furanone classes [3][4].

Compound ClassRepresentative MoleculePrimary Target OrganismMIC (µg/mL)Biofilm IC₅₀ (µg/mL)Eukaryotic Toxicity (Mammalian IC₅₀)Primary Mechanism of Action
Alkyl Furanone 4,5,5-Trimethyl-2(5H)-furanoneNon-specific> 512> 512Low (> 200 µg/mL)Membrane fluidization (Weak)
Halogenated Natural Furanone C-30P. aeruginosa (Gram -)> 256*10 - 20High (< 20 µg/mL)LuxR competitive inhibition
Sulfonyl-Terpene F105 (Menthol derivative)S. aureus (Gram +)8 - 16~ 10Moderate (~ 64 µg/mL)ROS generation / Protein damage

*Note: Halogenated furanones typically do not kill Gram-negative bacteria (high MIC) but potently inhibit their biofilm formation at sub-MIC concentrations.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness in comparative screening, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out solvent toxicity and validate assay sensitivity.

Protocol 1: High-Throughput Biofilm Inhibition Assay (Crystal Violet Method)

Causality Check: Crystal violet (CV) binds to negatively charged surface molecules and extracellular polymeric substances (EPS). Using a 33% acetic acid elution step is critical because it fully solubilizes the CV bound within the dense EPS matrix, preventing false-negative absorbance readings.

  • Inoculum Preparation: Grow S. aureus (or P. aeruginosa) overnight in Tryptic Soy Broth (TSB). Dilute the culture to an OD₆₀₀ of 0.01 (approx. 106 CFU/mL) in TSB supplemented with 1% glucose to promote biofilm attachment.

  • Compound Treatment: In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial suspension. Add furanone derivatives dissolved in DMSO to achieve a concentration gradient (e.g., 1 to 256 µg/mL).

    • Self-Validation: Ensure the final DMSO concentration never exceeds 1% v/v. Include a vehicle control (1% DMSO) and a positive control (e.g., Vancomycin at 4 µg/mL).

  • Incubation: Incubate the plates statically at 37°C for 24 hours. Static incubation is mandatory; agitation disrupts the shear forces required for microcolony adherence.

  • Washing: Carefully discard the planktonic phase. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS, pH 7.4) to remove non-adherent cells.

  • Staining & Elution: Add 150 µL of 0.1% (v/v) aqueous crystal violet solution to each well for 15 minutes. Wash three times with distilled water and air-dry. Elute the bound dye by adding 150 µL of 33% acetic acid.

  • Quantification: Measure the absorbance at OD₅₉₀ using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. Validate the assay by calculating the Z-factor between the vehicle control and positive control (Z > 0.5 indicates a robust assay).

Workflow Start Inoculate Bacteria (OD600 = 0.01) Treat Add Furanone Analogs (Serial Dilution) Start->Treat Incubate Incubate 24h at 37°C (Static Conditions) Treat->Incubate Wash Wash Planktonic Cells (PBS 3x) Incubate->Wash Stain Crystal Violet Staining (0.1% v/v) Wash->Stain Elute Elute with 33% Acetic Acid Stain->Elute Measure Absorbance at OD590 (Calculate IC50) Elute->Measure

Standardized workflow for quantifying anti-biofilm efficacy of furanone derivatives.

Protocol 2: ROS Generation Quantification (Mechanism Validation)

To prove that sulfonyl analogs (unlike 4,5,5-trimethyl-2(5H)-furanone) operate via oxidative stress [4]:

  • Treat mid-log phase bacterial cells with the furanone derivative at 1× and 2× MIC for 2 hours.

  • Add 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to a final concentration of 10 µM. Rationale: DCFH-DA is cell-permeable and non-fluorescent until intracellular esterases cleave the acetate groups and ROS oxidizes it to the highly fluorescent DCF.

  • Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). A significant spike in fluorescence compared to the 4,5,5-trimethyl-2(5H)-furanone baseline confirms the ROS-mediated mechanism.

Conclusion

While 4,5,5-trimethyl-2(5H)-furanone provides a stable, low-toxicity structural backbone, it lacks the intrinsic chemical reactivity required for potent biological application. For researchers targeting Gram-negative quorum sensing, halogenated substitutions at C-3/C-4 are mandatory. Conversely, for targeting Gram-positive biofilms via ROS generation, C-5 sulfonyl and terpene functionalization (e.g., F105) represents the current state-of-the-art, offering a superior therapeutic index and synergistic potential with traditional antibiotics.

References

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. European Journal of Medicinal Chemistry (2019).[Link]

  • An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. Current Organic Chemistry (2019).[Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Molecules (2016).[Link]

  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. International Journal of Molecular Sciences (2019).[Link]

Comparative

4,5,5-trimethyl-2(5H)-furanone vs sotolon flavor profile comparison

Comparative Flavor Profiling and Analytical Methodologies: 4,5,5-Trimethyl-2(5H)-furanone vs. Sotolon As a Senior Application Scientist in flavor chemistry, I approach sensory profiling not merely by cataloging subjectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Flavor Profiling and Analytical Methodologies: 4,5,5-Trimethyl-2(5H)-furanone vs. Sotolon

As a Senior Application Scientist in flavor chemistry, I approach sensory profiling not merely by cataloging subjective descriptors, but by interrogating the molecular causality behind receptor binding and compound behavior in complex matrices. Furanones constitute a critical class of oxygenated heterocycles in flavor chemistry and drug development. Among them, Sotolon is a benchmark high-impact odorant defining the sensory profile of aged wines, fenugreek, and maple syrup[1],[2].

When comparing Sotolon to the structurally analogous 4,5,5-trimethyl-2(5H)-furanone (4,5,5-TMF)[3], we observe a textbook example of how minor functional group substitutions dictate orders of magnitude in sensory threshold differences. This guide provides an objective, data-driven comparison of their structure-odor relationships (SOR) and details the self-validating analytical protocols required for their quantification.

Structure-Odor Relationships (SOR) & Mechanistic Causality

The immense disparity in the flavor profiles of these two furanones is rooted entirely in their molecular architecture and subsequent affinity for human olfactory receptors.

  • Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone): Sotolon possesses an enolic hydroxyl group at the C-3 position. This moiety is the critical pharmacophore for its intense aroma, acting as a potent hydrogen bond donor to olfactory receptors tuned to gourmand notes. Furthermore, the chiral center at C-5 creates distinct enantiomeric potencies: the (+)-(S)-enantiomer boasts an astonishingly low odor threshold of 0.8 ppb (in 12% EtOH), whereas the (-)-(R)-enantiomer requires 89 ppb for detection[1]. At trace levels, Sotolon imparts a sweet, maple syrup and caramel profile, while at higher concentrations, it shifts to a pungent fenugreek or curry note[1],[4].

  • 4,5,5-Trimethyl-2(5H)-furanone (4,5,5-TMF): Conversely, 4,5,5-TMF lacks this C-3 enolic hydroxyl and instead features a gem-dimethyl group at the C-5 position[5],[3]. The absence of the enol group eliminates the primary hydrogen-bonding interaction required for high-affinity receptor binding. Consequently, its odor threshold is vastly higher. Rather than dominating a flavor profile, 4,5,5-TMF contributes milder, generic lactonic and slightly fruity/buttery background notes. It is often utilized in flavor formulations as a subtle modifier or as a chemical intermediate in materials science, rather than a character-defining impact compound[5].

Quantitative Flavor Profile Comparison

To objectively evaluate their performance, the following table summarizes the quantitative and qualitative sensory data for both compounds.

ParameterSotolon4,5,5-Trimethyl-2(5H)-furanone (4,5,5-TMF)
CAS Number 28664-35-94182-41-6
Molecular Weight 128.13 g/mol 126.16 g/mol
Key Functional Group C-3 Enolic HydroxylC-5 Gem-dimethyl (Lacks C-3 OH)
Odor Threshold (Water/EtOH) ~0.8 ppb (S-enantiomer)[1]>1000 ppb (Low olfactory impact)
Primary Sensory Descriptors Caramel, Maple Syrup, Curry, FenugreekMild Lactonic, Sweet, Fruity, Buttery
Flavor Dilution (FD) Factor Extremely High (Often ≥1024 in aged matrices)[4]Low to Moderate
Primary Application High-impact gourmand/savory flavorantSubtle flavor modifier / Chemical intermediate

Experimental Methodologies: Extraction and AEDA Protocol

To objectively quantify and compare these compounds in a complex matrix (such as aged wine or a food extract), a self-validating analytical protocol combining instrumental and sensory techniques is required. We utilize Aroma Extract Dilution Analysis (AEDA) coupled with Gas Chromatography-Olfactometry (GC-MS/O)[4].

Step-by-Step Methodology:

  • Liquid-Liquid Extraction (LLE): Extract 50 mL of the sample matrix using dichloromethane (DCM). Causality: DCM is specifically chosen because its partition coefficient is optimal for recovering both the highly polar, water-soluble Sotolon and the more lipophilic 4,5,5-TMF without co-extracting excessive water[6].

  • Solid Phase Extraction (SPE) Cleanup: Pass the concentrated DCM extract through a polymer-based SPE cartridge (e.g., LiChrolut-EN)[4]. Causality: This step is non-negotiable; it removes non-volatile matrix components (such as heavy polyphenols and lipids) that would otherwise degrade the GC column and cause active site formation, leading to severe peak tailing of polar furanones.

  • Chromatographic Separation (GC-MS/O): Inject 1 µL of the purified extract onto a polar capillary column (e.g., DB-WAX). Causality: A polar stationary phase is mandatory to maintain sharp peak shapes for enolic compounds like Sotolon, which tend to irreversibly adsorb onto active sites in non-polar columns[6].

  • Aroma Extract Dilution Analysis (AEDA): Split the column effluent between the mass spectrometer and a heated olfactory port. Serially dilute the extract (1:2, 1:4, 1:8, etc.) and have a trained panel evaluate each dilution. The highest dilution at which the compound's odor is still perceptible is its Flavor Dilution (FD) factor. Sotolon typically exhibits massive FD factors (≥1024) in aged matrices, confirming its role as a key odorant, whereas 4,5,5-TMF presents much lower FD factors[4].

Analytical Workflow Visualization

G Matrix Flavor Matrix (Aged Wine / Food Extract) Extraction Liquid-Liquid Extraction (DCM) & SPE Cleanup Matrix->Extraction Separation Gas Chromatography (DB-WAX Polar Column) Extraction->Separation AEDA Aroma Extract Dilution Analysis (AEDA) Separation->AEDA Sotolon Sotolon Detection (High FD Factor) Intense Caramel/Curry AEDA->Sotolon TMF 4,5,5-TMF Detection (Low FD Factor) Mild Lactonic/Fruity AEDA->TMF

Figure 1: Analytical workflow for the isolation and sensory evaluation of furanones via GC-O and AEDA.

References

  • The Sotolons: Chirality & Odour Perception - leffingwell.com - 1

  • Characterization of Odor-Active Compounds in Sweet-type Chinese Rice Wine by Aroma Extract Dilution Analysis with Special Emphasis on Sotolon - acs.org - 4

  • Is Sotolon Relevant to the Aroma of Madeira Wine Blends? - nih.gov - 2

  • 4,5,5-trimethyldihydrofuran-2(3H)-one - smolecule.com - 5

  • 2(5H)-Furanone, 4,5,5-trimethyl- - Substance Details - epa.gov - 3

  • UHPLC Quantification of Sotolon in White Wine - acs.org - 6

Sources

Validation

High-Resolution Differentiation of Furanone Regioisomers: A Mass Spectrometry Guide

As a Senior Application Scientist, I frequently encounter the "isobaric trap" in mass spectrometry (MS)—a scenario where two structural isomers yield identical precursor ions, rendering high-resolution exact mass measure...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "isobaric trap" in mass spectrometry (MS)—a scenario where two structural isomers yield identical precursor ions, rendering high-resolution exact mass measurements insufficient. Furanones, a critical class of heterocyclic compounds found in flavor chemistry, bacterial quorum sensing, and pharmaceutical development, perfectly illustrate this challenge.

Differentiating furanone regioisomers—specifically 2(5H)-furanones versus 3(2H)-furanones —requires moving beyond simple mass-to-charge (m/z) ratios. It demands a deep understanding of gas-phase thermodynamics and the strategic application of orthogonal analytical modalities [1]. This guide objectively compares the performance of various MS techniques and provides self-validating experimental protocols to ensure rigorous structural elucidation.

Mechanistic Causality: The Gas-Phase Divergence

To successfully differentiate these isomers, we must understand why they fragment differently under collisional activation or electron ionization. The causality lies in the fundamental organic chemistry of their respective ring systems.

  • 2(5H)-Furanones (The Lactone Pathway): A 2(5H)-furanone is an α,β -unsaturated lactone. The presence of the −O−C(=O)− ester linkage acts as a thermodynamic sink during fragmentation. Upon ionization, this architecture drives the facile, neutral loss of carbon dioxide ( CO2​ , 44 Da) and carbon monoxide ( CO , 28 Da). This decarboxylation is a highly diagnostic primary fragmentation pathway [4].

  • 3(2H)-Furanones (The Ketone/Ether Pathway): Conversely, a 3(2H)-furanone (such as the ubiquitous strawberry flavor compound, Furaneol) is a cyclic ketone containing an ether linkage [2]. Because it lacks the contiguous lactone structural motif, the direct loss of CO2​ is energetically unfavorable. Instead, these molecules predominantly undergo the loss of CO (28 Da) and, if hydroxylated, the loss of water ( H2​O , 18 Da), followed by complex ring-opening cleavages[3].

G Precursor Isobaric Precursor Ion [M+H]+ or M+. Isomer25H 2(5H)-Furanone (Lactone Moiety) Precursor->Isomer25H Structural Assignment Isomer32H 3(2H)-Furanone (Ketone/Ether Moiety) Precursor->Isomer32H Structural Assignment LossCO2 Facile Loss of CO2 (-44 Da) Isomer25H->LossCO2 Primary Pathway LossCO Loss of CO (-28 Da) Isomer25H->LossCO Secondary Pathway Isomer32H->LossCO Primary Pathway LossH2O Loss of H2O / Radicals (-18 Da / -CH3) Isomer32H->LossH2O If Substituted

Fig 1. Divergent gas-phase fragmentation pathways of furanone regioisomers.

Comparative Analysis of MS Modalities

Selecting the correct instrument is as critical as understanding the fragmentation logic. Below is an objective performance comparison of the three primary alternatives for furanone analysis.

Table 1: Performance Comparison of MS Modalities for Furanone Isomers
ModalityIonization SourceBest Suited ForKey AdvantageLimitation
GC-EI-MS Hard (70 eV Electron Impact)Volatile, low-molecular-weight furanones (e.g., Angelica lactones).Produces highly reproducible, library-searchable fragmentation spectra.Unsuitable for thermally labile or highly polar substituted furanones.
LC-ESI-MS/MS Soft (Electrospray Ionization)Polar, heavily substituted, or biological furanone derivatives.Preserves the intact molecular ion [M+H]+ ; allows precise CID tuning.Susceptible to matrix effects and ion suppression in complex biological samples.
IM-MS ESI + Drift Tube / TWIMComplex isomeric mixtures requiring orthogonal separation.Separates isomers based on Collision Cross Section (CCS) prior to MS.Lower resolution for highly compact, structurally similar small molecules.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, analytical workflows must be self-validating. The protocols below incorporate retention time locking and orthogonal spectral matching, ensuring that the identification of a regioisomer is never reliant on a single data point [2].

Protocol A: GC-EI-MS Workflow for Volatile Furanones
  • Sample Preparation: Dilute the furanone mixture to 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Separation:

    • Inject 1 µL into the GC inlet (Split ratio 10:1, 250°C).

    • Use a non-polar capillary column (e.g., Agilent VF-5ms, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: Hold at 40°C for 2 min, ramp at 5°C/min to 200°C, then 10°C/min to 280°C.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition: Full scan mode (m/z 35–350).

  • Validation: Compare the ratio of the [M−44]+ peak to the [M−28]+ peak against a synthetic reference standard injected under identical conditions.

Protocol B: LC-ESI-MS/MS Workflow for Polar Furanones
  • Sample Preparation: Dissolve the sample in LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% formic acid.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

    • Flow rate: 0.3 mL/min. Gradient elution from 5% to 95% Acetonitrile over 15 minutes.

  • Mass Spectrometry:

    • Ionization: ESI in Positive Ion Mode.

    • Tandem MS: Isolate the [M+H]+ precursor ion using a quadrupole isolation window of 1.0 Da.

    • Fragmentation: Apply Collision-Induced Dissociation (CID) using Nitrogen gas. Ramp collision energy from 10 eV to 30 eV to capture both low-energy (water loss) and high-energy (ring cleavage) fragmentations.

G Sample Sample Preparation (LLE or SPME) GC GC Separation (Non-polar column, e.g., HP-5MS) Sample->GC Volatile LC LC Separation (C18 or HILIC column) Sample->LC Non-volatile EI Electron Ionization (70 eV) Hard Ionization GC->EI ESI Electrospray Ionization Soft Ionization LC->ESI MS1 Full Scan MS (m/z 40-400) EI->MS1 MS2 Tandem MS (CID) Precursor Selection ESI->MS2 Data Spectral Matching & Regioisomer ID MS1->Data MS2->Data

Fig 2. Self-validating MS workflows for furanone isomer differentiation.

Data Interpretation & Diagnostic Ions

When analyzing the resulting spectra, the presence or absence of specific neutral losses serves as the definitive fingerprint for the regioisomer class. Table 2 summarizes the quantitative data markers used for identification[3].

Table 2: Diagnostic Fragment Ions for Common Furanone Isomer Pairs
Regioisomer ClassStructural FeaturePrimary Neutral LossDiagnostic FragmentExample Compound
2(5H)-Furanone α,β -unsaturated lactone −CO2​ (44 Da) [M−44]+ 4,5-Dimethyl-3-hydroxy-2(5H)-furanone (Sotolon)
2(5H)-Furanone Halogenated lactone −CO2​ (44 Da), −X [M−CO2​−X]+ Mucochloric acid derivatives
3(2H)-Furanone Cyclic ketone + ether −CO (28 Da) [M−28]+ 2,5-Dimethyl-3(2H)-furanone
3(2H)-Furanone Hydroxylated cyclic ketone −H2​O (18 Da), −CO [M−18−28]+ 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

By strictly adhering to these diagnostic markers and employing orthogonal chromatographic separation, researchers can confidently bypass the isobaric trap and achieve unambiguous identification of furanone regioisomers.

References

  • Schiefner, A., et al. "Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone." Journal of Biological Chemistry, National Center for Biotechnology Information (PMC). URL:[Link]

  • IOMC World. "Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum." International Online Medical Council. URL:[Link]

  • Royal Society of Chemistry. "Environmental Science: Water Research & Technology - Identification of furan-like disinfection byproducts." RSC Publishing. URL:[Link]

Comparative

Cross-Validation of Analytical Methods for Furanone Quantification: A Comprehensive Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Introduction: The Criticality of Furanone Quantification Furanones constitut...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Introduction: The Criticality of Furanone Quantification

Furanones constitute a highly diverse class of heterocyclic lactones with profound significance across multiple scientific disciplines. In food chemistry, compounds like 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) are critical flavor and aroma markers[1][2]. In drug development and microbiology, halogenated furanones are investigated as potent quorum-sensing (QS) inhibitors capable of attenuating Pseudomonas aeruginosa virulence and biofilm formation without exerting bactericidal selective pressure[3][4]. Furthermore, furanone derivatives can emerge as potentially genotoxic impurities during pharmaceutical synthesis, necessitating rigorous trace-level quantification[5].

As a Senior Application Scientist, I frequently observe laboratories struggling with furanone quantification due to the compounds' high polarity, water solubility, and thermal instability[6]. Relying on a single analytical platform often introduces matrix-induced blind spots. To establish absolute chemical certainty, we must deploy a self-validating system —cross-validating orthogonal techniques such as GC-MS/MS and LC-MS/MS to ensure that our quantitative data reflects reality, not instrumental artifacts.

Mechanistic Context: Why Accuracy Matters in Drug Development

In the context of anti-virulence drug development, halogenated furanones act as competitive inhibitors. They compete with native acyl-homoserine lactones (AHLs) for binding to LuxR/LasR-type receptors. Binding of the furanone creates an unstable complex that accelerates the proteolytic degradation of the receptor, effectively shutting down biofilm-associated gene expression[4]. Accurate quantification of these inhibitors in biological matrices (e.g., plasma, lung sputum) is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

QS_Inhibition AHL AHL Signal LuxR LuxR Receptor AHL->LuxR Binds Complex1 AHL-LuxR (Active) LuxR->Complex1 Complex2 Furanone-LuxR (Unstable) LuxR->Complex2 HaloFur Halogenated Furanone HaloFur->LuxR Competes Biofilm Biofilm Formation Complex1->Biofilm Gene Expression Degradation Receptor Degradation Complex2->Degradation Accelerated Turnover Degradation->Biofilm Inhibits

Mechanism of quorum sensing inhibition by halogenated furanones.

The Analytical Landscape: GC-MS vs. LC-MS/MS vs. NMR

Selecting the appropriate analytical method is a trade-off dictated by the physicochemical properties of the specific furanone and the complexity of the matrix[7].

  • GC-MS/MS : The gold standard for volatile and semi-volatile furanones. It offers unparalleled chromatographic resolution. However, the polar nature of furanones can lead to interactions with active sites in the GC injector or column, causing peak tailing and thermal degradation[6]. Derivatization (e.g., with PFBBr) or Solid Phase Microextraction (SPME) is often required to enhance volatility and stability[6][8].

  • LC-MS/MS : The superior alternative for highly polar, non-volatile, or thermally sensitive furanones[7]. It eliminates cumbersome derivatization steps but is highly susceptible to matrix effects—specifically ion suppression or enhancement during Electrospray Ionization (ESI)[6].

  • 1H-qNMR : An emerging orthogonal technique providing absolute quantification without the need for identical reference standards. While it lacks the trace-level sensitivity of mass spectrometry, it is highly accurate for bulk drug substance analysis or high-concentration botanical extracts[9].

Experimental Protocol: A Self-Validating Cross-Validation Workflow

A self-validating system interrogates the sample through orthogonal physical principles. When GC-MS (electron ionization, volatility-based separation) and LC-MS/MS (electrospray ionization, polarity-based separation) yield statistically indistinguishable results, we achieve absolute quantitative confidence.

CrossValidation cluster_prep Parallel Sample Preparation Sample Complex Sample Matrix SPME SPME / Derivatization (Volatility Enhancement) Sample->SPME SPE SPE / QuEChERS (Matrix Cleanup) Sample->SPE GCMS GC-MS/MS Analysis (EI, MRM Mode) SPME->GCMS LCMS LC-MS/MS Analysis (ESI, MRM Mode) SPE->LCMS Validation Cross-Validation Criteria (LOD, LOQ, Recovery) GCMS->Validation LCMS->Validation Output Validated Quantification Validation->Output

Parallel cross-validation workflow for furanone quantification.

Step-by-Step Methodology

Step 1: Matrix-Matched Calibration & SIL-IS Integration Causality: To correct for ESI ion suppression in LC-MS/MS[6] and extraction variability in GC-MS, spike all biological samples and matrix-matched calibration standards with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C4​ -furanone) prior to any extraction steps.

Step 2: Parallel Extraction Workflows

  • Track A (GC-MS/MS): Employ Headspace Solid Phase Microextraction (HS-SPME). Expose a CAR/PDMS SPME fiber to the headspace of the derivatized sample at 30°C for 15 minutes[8]. Causality: SPME provides solvent-free extraction and prevents non-volatile matrix components (proteins, lipids) from contaminating and creating active sites in the GC inlet[6].

  • Track B (LC-MS/MS): Employ a modified QuEChERS/dSPE approach. Extract 4g of homogenate with 10 mL acetonitrile. Add partitioning salts (MgSO4, NaCl) and centrifuge. Transfer the supernatant to an EMR-lipid dSPE tube for cleanup[10]. Causality: This rigorously removes phospholipids that are the primary culprits of ion suppression in LC-MS/MS ESI[6].

Step 3: Orthogonal Instrumental Analysis

  • GC-MS/MS Parameters: Use a DB-5ms capillary column (30 m × 250 µm × 0.25 µm). Inject 1 µL in splitless mode at 260°C. Utilize Multiple Reaction Monitoring (MRM) mode for enhanced selectivity[5][10].

  • LC-MS/MS Parameters: Use a sub-2 µm C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid). Operate the mass spectrometer in ESI mode (polarity dependent on the specific furanone) using MRM[6][7].

Step 4: Validation Criteria Evaluation Evaluate the method according to ICH guidelines, calculating the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity ( R2>0.99 ), and recovery across three concentration levels[5]. The methods are considered cross-validated if the quantitative variance between the two platforms is <15% .

Data Presentation: Performance Comparison

The following table synthesizes the expected validation parameters for furanone quantification across the three primary analytical platforms, based on current literature[6][8][9][10].

Analytical ParameterGC-MS/MS (with HS-SPME)LC-MS/MS (with dSPE) 1 H-qNMR
Primary Analyte Suitability Volatile, thermally stablePolar, thermally labileHigh-concentration extracts
Typical LOQ 0.04 – 29 µg/kg[8][10]0.1 – 10 µg/kg[6]~0.59 mg[9]
Recovery Rates 77% – 111%[8]85% – 105%> 95%[9]
Matrix Effect Susceptibility Low (Mitigated by SPME)[8]High (Ion suppression in ESI)[6]None
Sample Prep Complexity Moderate (Derivatization)[6]High (QuEChERS required)[6][10]Low (Direct dissolution)[9]

Conclusion

Furanone quantification demands a nuanced analytical approach. While GC-MS/MS remains the robust workhorse for volatile flavor compounds, LC-MS/MS is indispensable for polar, thermally labile pharmaceutical derivatives like halogenated furanones. By implementing the parallel cross-validation workflow detailed above, laboratories can eliminate matrix-induced biases and ensure absolute data integrity from discovery through clinical development.

References

  • 3-Hydroxy-4,5-dimethyl-2(5H)-furanone: A Key Odorant of the Typical Aroma of Oxidative Aged Port Wine Journal of Agricultural and Food Chemistry (ACS)[Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate PMC (NIH)[Link]

  • Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)-furanone EURL-PC[Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry ResearchGate[Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry MDPI[Link]

  • Effects of active compounds from Cassia fistula on quorum sensing mediated virulence and biofilm formation in Pseudomonas aeruginosa RSC Advances[Link]

  • AHLs, AHL analogues and halogenated furanones used in this study ResearchGate[Link]

Sources

Validation

Efficacy of Halogenated vs. Non-Halogenated Furanones as Antimicrobials: A Comprehensive Comparison Guide

Furanones, a class of secondary metabolites originally isolated from the marine macroalga Delisea pulchra, have emerged as a promising foundation for next-generation antimicrobial therapies. Unlike traditional bactericid...

Author: BenchChem Technical Support Team. Date: March 2026

Furanones, a class of secondary metabolites originally isolated from the marine macroalga Delisea pulchra, have emerged as a promising foundation for next-generation antimicrobial therapies. Unlike traditional bactericidal antibiotics that impose strong selective pressures on bacterial populations, furanones operate primarily as quorum sensing inhibitors (QSIs). By disrupting bacterial communication, they attenuate virulence factor production and biofilm formation without directly killing the bacteria.

This guide provides a rigorous technical comparison of halogenated versus non-halogenated furanones, evaluating their mechanistic efficacy, eukaryotic cytotoxicity profiles, and the experimental protocols required to validate their performance in drug development pipelines.

Mechanistic Pathways of Quorum Sensing Inhibition

Quorum sensing (QS) in many Gram-negative pathogens, such as Pseudomonas aeruginosa, relies on N-acyl-L-homoserine lactones (AHLs) binding to LuxR-type transcriptional regulators[1]. Halogenated furanones structurally mimic these AHL autoinducers but fail to activate the target receptor.

Instead of merely competing for the binding site, furanones actively alter the receptor's fate. When a halogenated furanone interacts with a LuxR-type protein, it accelerates the protein's proteolytic turnover, reducing its cellular half-life up to 100-fold[1]. This rapid destabilization prevents the expression of AHL-dependent virulence phenotypes, including biofilm matrix production and type III secretion systems[2][3].

QS_Inhibition AHL AHL Autoinducer LuxR LuxR-type Receptor AHL->LuxR Binds Complex AHL-LuxR Complex (Stable) LuxR->Complex Dimerization FurComplex Furanone-LuxR Interaction LuxR->FurComplex Destabilizes GeneExpr Virulence & Biofilm Gene Expression Complex->GeneExpr Activates Furanone Halogenated Furanone Furanone->LuxR Competes Degradation Accelerated Proteolytic Degradation FurComplex->Degradation Rapid Turnover Degradation->GeneExpr Inhibits

Mechanism of quorum sensing inhibition via furanone-mediated LuxR destabilization.

Efficacy Comparison: Halogenated vs. Non-Halogenated Furanones

The presence of halogen atoms (such as bromine, chlorine, or fluorine) on the furanone ring is the primary structural determinant of both its antimicrobial efficacy and its cytotoxicity to eukaryotic cells.

Halogenated Furanones

Compounds such as Furanone C-30 and specific brominated derivatives (e.g., GBr) exhibit profound anti-pathogenic efficacy. They have been shown to inhibit P. aeruginosa biofilm formation by up to 90% at concentrations as low as 10–50 µM[3]. Furthermore, they effectively block the secretion of type III effector proteins and enhance bacterial clearance in murine lung infection models[3][4].

The Trade-off: The critical limitation of halogenated furanones is their toxicity to mammalian cells. Compounds like C-30 and dibromofuranones show significant cytotoxicity against human kidney (HK-2) cell lines, which severely restricts their potential for systemic clinical application[5].

Non-Halogenated Furanones

To mitigate toxicity, synthetic chemists have developed non-halogenated analogs (e.g., bis-3-methoxyphenyl-substituted furanones and non-halogenated dihydropyrrolones). These compounds demonstrate a markedly improved safety profile, showing no significant toxicity to HK-2 cells or Galleria mellonella in vivo models even at elevated concentrations of 100 µM[5].

The Trade-off: This safety comes at the cost of raw efficacy. Non-halogenated furanones generally exhibit weaker inhibition of LasR/PqsR receptors, lower suppression of pyocyanin production, and reduced biofilm inhibition compared to their halogenated counterparts[6].

Quantitative Data Summary

Table 1: Comparative Efficacy and Toxicity Profiles of Furanone Derivatives

Compound ClassRepresentative CompoundsBiofilm Inhibition (IC50)Virulence Inhibition (Pyocyanin)Mammalian CytotoxicityClinical Viability
Halogenated Furanone C-30, GBr10 - 15 µM[7]>80% reduction[6]High (HK-2 cell death)[5]Limited to topical/coatings
Non-Halogenated Compound 10, DHP-4d>50 µM[6]40-60% reduction[6]Low (High cell viability)[5]Promising for systemic use

Experimental Methodologies & Protocols

To objectively evaluate the efficacy of newly synthesized furanone derivatives, it is imperative to utilize self-validating experimental systems. As an application scientist, you must design protocols that decouple true anti-biofilm activity from mere growth inhibition (bactericidal effects).

Protocol 1: Microtiter Plate Biofilm Inhibition Assay

Causality Focus: Crystal violet binds non-specifically to negatively charged surface molecules and extracellular polymeric substances (EPS). By using 30% acetic acid to solubilize the bound dye at the end of the assay, we ensure that the spectrophotometric reading accurately reflects the total three-dimensional biofilm biomass, rather than just the surface-adhered cells[3][7].

  • Inoculation: Dilute an overnight culture of the target strain (e.g., P. aeruginosa PAO1 or S. Typhimurium) 1:100 in fresh Tryptic Soy Broth (TSB) or SCFM2 medium[7][8].

  • Treatment: Dispense 100 µL of the bacterial suspension into a 96-well polystyrene microtiter plate. Add furanone compounds to achieve final concentrations ranging from 1 to 100 µM. Crucial Step: Include a vehicle control (e.g., 0.5% DMSO) to validate that the solvent itself does not impact biofilm architecture[3][5].

  • Incubation: Incubate statically at 37°C for 24–48 hours to allow robust biofilm formation.

  • Washing: Carefully discard the planktonic culture. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Gentle washing is required to prevent the mechanical detachment of the fragile biofilm matrix.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature[3].

  • Solubilization & Quantification: Remove excess dye and rinse gently with distilled water. Add 200 µL of 30% (v/v) glacial acetic acid and incubate for 15 minutes to solubilize the crystal violet[3][7]. Measure the optical density at 570 nm (OD570) using a microplate reader.

Biofilm_Protocol Culture 1. Bacterial Inoculation (1:100 in TSB) Treatment 2. Furanone Addition (1-100 µM + DMSO Control) Culture->Treatment Incubation 3. Static Incubation (37°C, 24-48h) Treatment->Incubation Wash 4. PBS Wash (Remove Planktonic Cells) Incubation->Wash Stain 5. Crystal Violet Staining (0.1% for 20 min) Wash->Stain Solubilize 6. Acetic Acid Solubilization (30% v/v) Stain->Solubilize Quantify 7. Spectrophotometry (OD 570 nm) Solubilize->Quantify

Step-by-step workflow for the microtiter plate biofilm inhibition assay.

Protocol 2: GFP-Reporter Assay for QS Inhibition

Causality Focus: To definitively prove that biofilm reduction is due to QS inhibition and not metabolic retardation, utilize a lasB-gfp reporter strain. Normalizing the GFP fluorescence against the optical density (OD600) ensures that the observed reduction in signal is strictly due to transcriptional repression of the QS circuit, validating the compound's specific mechanism of action[2].

  • Preparation: Grow P. aeruginosa harboring a lasB-gfp plasmid to the early exponential phase.

  • Exposure: Aliquot the culture into a black, clear-bottom 96-well plate. Add varying concentrations of the furanone derivative.

  • Kinetic Monitoring: Measure both GFP fluorescence (Excitation: 485 nm, Emission: 535 nm) and cell density (OD600) simultaneously every 30 minutes for 12 hours.

  • Analysis: Calculate the specific fluorescence (Fluorescence/OD600). A specific reduction in fluorescence without a corresponding drop in OD600 confirms targeted QS inhibition[2].

Evolution and Resistance Considerations

A long-standing hypothesis in drug development posited that because QSIs like furanones do not kill bacteria, they are "evolution-proof" and unlikely to induce resistance. However, rigorous experimental evolution studies have challenged this assumption.

When P. aeruginosa biofilms were subjected to cyclical treatments of Furanone C-30 combined with tobramycin, the tobramycin-potentiating activity of C-30 rapidly diminished after just 5 treatment cycles[8]. Whole-genome sequencing revealed mutations in mexT (a regulator of the MexEF-OprN efflux pump), indicating that bacteria can adapt to QSIs by upregulating efflux mechanisms to extrude the furanone from the cell[8]. This necessitates the continuous structural optimization of both halogenated and non-halogenated furanones to bypass emerging resistance pathways.

Sources

Comparative

In Vitro vs. In Vivo Activity of Furanone-Based Inhibitors: A Comprehensive Translation Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The rise of antimicrobial resistance (AMR) has catalyzed the search for novel anti-infective strategies.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of antimicrobial resistance (AMR) has catalyzed the search for novel anti-infective strategies. Unlike traditional bactericidal antibiotics, anti-virulence agents disarm pathogens without exerting selective survival pressure, theoretically reducing the rapid emergence of resistance. Halogenated furanones, originally isolated from the marine red alga Delisea pulchra, represent the archetypal class of quorum sensing inhibitors (QSIs)[1]. This guide provides a critical, data-driven comparison of furanone-based inhibitors, evaluating the mechanistic leap from in vitro assay validation to in vivo therapeutic efficacy.

Mechanistic Foundation: Disrupting Bacterial Communication

Quorum sensing (QS) is a cell-density-dependent communication system regulating virulence factor production and biofilm formation[2]. In Gram-negative bacteria like Pseudomonas aeruginosa, the primary QS circuit relies on N-acyl homoserine lactones (AHLs) binding to LuxR-type transcriptional regulators (e.g., LasR)[1].

Furanones are structural analogs of AHLs. In vitro evidence demonstrates that furanones competitively bind to the ligand-binding domain of these receptors[3]. However, rather than activating the receptor, furanone binding destabilizes the LuxR-type protein. This antagonistic interaction accelerates the proteolytic turnover of the receptor, effectively silencing downstream virulence cascades and preventing biofilm maturation[4].

Mechanism AHL Native AHL Signal Receptor LuxR/LasR Receptor AHL->Receptor Binds Furanone Furanone Inhibitor Furanone->Receptor Competes Degradation Accelerated Degradation Receptor->Degradation Destabilization DNA Target Promoters Receptor->DNA Activation Virulence Virulence & Biofilm DNA->Virulence Gene Expression

Diagram 1: Mechanistic pathway of quorum sensing inhibition by furanone derivatives.

In Vitro Profiling: Validating Anti-Virulence Efficacy

In vitro screening is the first critical step in validating furanone derivatives. Because furanones target virulence rather than viability, standard Minimum Inhibitory Concentration (MIC) assays are insufficient and often show weak antimicrobial activity (MIC ≥ 50 µg/ml)[5]. Instead, efficacy must be measured via the suppression of QS-regulated phenotypes, such as bioluminescence, violacein production, or specific gene expression[3].

Self-Validating Protocol: In Vitro GFP-Reporter Assay for QS Inhibition

To definitively prove that a furanone acts as a QSI without causing generalized cytotoxicity, researchers utilize fluorescent reporter strains (e.g., P. aeruginosa PAO1 lasB-gfp). The causality behind this experimental choice is crucial: measuring fluorescence normalized to optical density isolates the specific anti-virulence effect from background growth variations[6]. This normalization acts as a self-validating internal control; if a compound lowers GFP expression but leaves the OD600 intact, it is a true QSI.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the P. aeruginosa PAO1 lasB-gfp reporter strain overnight in Luria-Bertani (LB) broth at 37°C.

  • Compound Dilution: In a black, clear-bottom 96-well microtiter plate, prepare serial dilutions of the furanone compound (e.g., C30 or C56) in LB broth.

  • Co-incubation: Inoculate each well with the bacterial suspension to achieve a starting OD600 of 0.01. Include vehicle controls (e.g., DMSO) and blank media wells.

  • Kinetic Measurement: Incubate the plate at 37°C in a microplate reader. Simultaneously record GFP fluorescence (Excitation: 485 nm / Emission: 535 nm) and cell density (OD600) every 30 minutes for 12 hours.

  • Data Normalization & Analysis: Calculate the specific fluorescence by dividing the GFP relative fluorescence units (RFU) by the OD600 value for each time point. A dose-dependent decrease in specific fluorescence confirms QS inhibition[6].

In Vivo Translation: Overcoming Pharmacokinetic Hurdles

While furanones exhibit potent in vitro activity, translating this to in vivo efficacy introduces complex biological variables, including rapid systemic clearance, protein binding, and potential host toxicity[5]. Successful in vivo application often requires optimizing the molecular structure or utilizing advanced delivery systems[4][6].

Efficacy in Preclinical Models
  • Murine Lung Infection Models: Synthetic furanones C30 and C56 have been shown to significantly enhance bacterial clearance and prolong survival in mice infected with lethal doses of P. aeruginosa[6]. Interestingly, C30 demonstrates higher efficiency than C56 both in vitro and in vivo, requiring a 17-fold lower intravenous dose to achieve comparable suppression of QS in the lungs[6].

  • Dental Implant Models: To bypass systemic clearance, localized delivery has been explored. Halogenated furanones loaded into poly(L-lactic acid) (PLLA) nanoparticles on titanium implants successfully sustained compound release, reducing bacterial contamination and marginal bone loss at the implant-abutment interface in canine models[4][8].

InVivoWorkflow Start Model Selection (e.g., Murine Lung) Infection Bacterial Challenge (P. aeruginosa) Start->Infection Treatment Furanone Admin (IV/IP/Local) Infection->Treatment Control Vehicle Control Infection->Control Monitor Monitor Survival & Clinical Metrics Treatment->Monitor Control->Monitor Endpoint Endpoint Analysis (Histology, CFU, GFP) Monitor->Endpoint

Diagram 2: Standard in vivo experimental workflow for evaluating furanone efficacy.

Quantitative Comparison: In Vitro vs. In Vivo Performance

The following table synthesizes the comparative performance of key furanone derivatives across different experimental paradigms, highlighting the translational insights derived from each phase of testing.

CompoundTarget PathogenIn Vitro EfficacyIn Vivo EfficacyKey Translational Insight
Natural Furanone Vibrio harveyiBlocks QS-regulated bioluminescenceProtects Artemia shrimp at 5–20 mg/LProves AI-2 channel disruption translates directly to whole-organism survival[7].
Furanone C30 P. aeruginosaPotent repression of lasB-gfp expressionClears lung infection (1–2 µg/g IV)Highly efficient QSI; outperforms C56 in vitro and maintains high potency in vivo[6].
Furanone C56 P. aeruginosaRepression of lasB-gfp expressionClears lung infection (17 µg/g IV)Requires higher dosing in vivo compared to C30, highlighting pharmacokinetic differences[6].
BBF (Brominated Furanone) Oral MicrobiotaInhibits growth at IAI (20–30 mM)Reduces marginal bone loss in dogsLocalized nanoparticle delivery successfully bypasses systemic clearance issues[4][8].

Conclusion

The transition of furanone-based inhibitors from in vitro phenomena to in vivo therapeutics validates the immense potential of anti-virulence strategies. While in vitro assays provide an isolated environment to confirm the mechanism of action—specifically the accelerated turnover of LuxR-type receptors—in vivo models are indispensable for addressing pharmacokinetic realities. Future drug development must focus on optimizing the bioavailability of these compounds or engineering localized delivery vehicles to fully harness their clinical potential against multidrug-resistant pathogens.

References

  • Alternative approaches to treat bacterial infections: targeting quorum-sensing. NIH. Available at: 1

  • In Vitro vs. In Vivo Efficacy of Furanone-Based Therapeutic Agents: A Comparative Guide. Benchchem. Available at:5

  • Efficacy of furanone in reducing the bacterial contamination and marginal bone loss of dental implants. NIH. Available at: 8

  • Quorum Sensing-Disrupting Brominated Furanones Protect the Gnotobiotic Brine Shrimp Artemia franciscana from Pathogenic Vibrio harveyi, Vibrio campbellii, and Vibrio parahaemolyticus Isolates. ASM Journals. Available at: 7

  • Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. OUP. Available at: 6

  • In vivo evaluation of an antibacterial coating containing halogenated furanone compound-loaded poly(l-lactic acid) nanoparticles on microarc-oxidized titanium implants. NIH. Available at: 4

  • 5-hydroxy-4-propylfuran-2(5H)-one. Benchchem. Available at: 3

  • Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. NIH. Available at: 2

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